molecular formula CH2GdO3 B1596562 Gadolinium carbonate CAS No. 5895-49-8

Gadolinium carbonate

货号: B1596562
CAS 编号: 5895-49-8
分子量: 219.3 g/mol
InChI 键: RCSUUJCNLXUZTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium carbonate is a useful research compound. Its molecular formula is CH2GdO3 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

5895-49-8

分子式

CH2GdO3

分子量

219.3 g/mol

IUPAC 名称

carbonic acid;gadolinium

InChI

InChI=1S/CH2O3.Gd/c2-1(3)4;/h(H2,2,3,4);

InChI 键

RCSUUJCNLXUZTA-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Gd+3].[Gd+3]

规范 SMILES

C(=O)(O)O.[Gd]

其他CAS编号

5895-49-8

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of gadolinium carbonate, a versatile precursor for gadolinium-based nanomaterials with significant applications in biomedical imaging and drug delivery. The following sections detail established synthesis protocols, in-depth characterization methodologies, and key quantitative data to support researchers and professionals in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods include precipitation, hydrothermal synthesis, and microemulsion-based techniques.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound. It typically involves the reaction of a soluble gadolinium salt with a carbonate source in an aqueous solution.

Experimental Protocol:

  • Reactant Preparation: Prepare aqueous solutions of a gadolinium salt, such as gadolinium(III) chloride (GdCl₃) or gadolinium(III) nitrate (Gd(NO₃)₃), and a carbonate source, such as ammonium carbonate ((NH₄)₂CO₃) or ammonium hydrogen carbonate (NH₄HCO₃).

  • Precipitation: Add the carbonate solution to the gadolinium salt solution dropwise under controlled stirring. The reaction leads to the formation of a white precipitate of this compound. Key parameters that can be varied to control nanoparticle size include reactant concentrations, the non-stoichiometry of the reactants, and the solution pH.[1][2] For instance, increasing reactant concentrations can lead to larger crystal sizes due to higher nucleation rates for aggregation.[2] Conversely, non-stoichiometric reactant concentrations can result in a significant reduction in crystal size.[2] The pH of the solution also influences the surface charge of the primary particles, with deviations from neutral pH leading to smaller crystal sizes.[2]

  • Aging: The resulting suspension is typically aged for a specific period to allow for crystal growth and stabilization.

  • Washing and Collection: The precipitate is then collected by centrifugation or filtration and washed several times with deionized water and ethanol to remove unreacted ions and byproducts.

  • Drying: The final product is dried in an oven or under vacuum at a controlled temperature.

A study demonstrated that through organized precipitation tests, the dimensions of the resulting nanoparticles can be manipulated by altering parameters like the concentrations of Gd(III) and carbonate ions, as well as the reactor temperature.[3] This approach allowed for the production of this compound nanoparticles with an average diameter of 36 nm.[3]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures to produce crystalline materials. This technique can yield well-defined nanoparticles with controlled morphology.

Experimental Protocol:

  • Precursor Solution: A precursor solution containing a gadolinium salt and a carbonate source is prepared, similar to the precipitation method. In some variations, a polymer coating agent like poly(acrylic acid) is included to enhance stability and dispersibility.[4][5]

  • Autoclave Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 5-8 hours).[6] The high temperature and pressure facilitate the crystallization of this compound.

  • Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed, and dried as described in the precipitation method.

One study reported the synthesis of 2.3 ± 0.1 nm paramagnetic gadolinium hydrated carbonate nanoparticles using a one-pot hydrothermal process, highlighting the method's capability to produce very small nanoparticles.[4][5]

Microemulsion-Based Synthesis

Microemulsion-based synthesis offers excellent control over the size and shape of nanoparticles by using a thermodynamically stable isotropic dispersion of two immiscible liquids.

Experimental Protocol:

  • Microemulsion Formation: A microemulsion is typically formed by mixing an aqueous phase (containing the gadolinium precursor), an oil phase, and a surfactant.

  • Reaction Initiation: A second microemulsion containing the precipitating agent (carbonate source) is prepared and mixed with the first microemulsion. The reaction occurs within the nanodroplets of the microemulsion. A study utilized tris(tetramethylcyclopentadienyl)gadolinium(III) and CO₂ as starting materials to prepare this compound hollow nanospheres.[7]

  • Product Recovery: The nanoparticles are recovered by destabilizing the microemulsion, followed by washing and drying.

This method has been successfully used to create this compound hollow nanospheres with an outer diameter of 26 ± 4 nm, an inner cavity of 7 ± 2 nm, and a wall thickness of 9 ± 3 nm.[7]

Characterization of this compound

A comprehensive characterization of this compound is crucial to understand its physical and chemical properties. The following techniques are commonly employed.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound. The decomposition of gadolinium(III) carbonate trihydrate (Gd₂(CO₃)₃·3H₂O) typically proceeds in several steps:

  • Dehydration: Loss of water molecules.

  • Decomposition of the anhydrous carbonate to form an oxycarbonate intermediate.

  • Final decomposition to gadolinium oxide (Gd₂O₃).[8]

The decomposition pathway can be summarized as: Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂ → Gd₂O₂·CO₃ → Gd₂O₃.[8] Gadolinium oxide can also be formed by the thermal decomposition of other gadolinium salts like hydroxide, nitrate, or oxalates.[9]

Table 1: Thermal Decomposition Stages of this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Product
Dehydration100 - 250VariableGd₂(CO₃)₃
Intermediate Formation300 - 500VariableGd₂O₂CO₃
Final Decomposition500 - 700VariableGd₂O₃

Note: Specific temperatures and mass loss percentages can vary depending on the heating rate and atmosphere.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized this compound. Amorphous or crystalline phases can be identified. For instance, this compound synthesized via some methods may initially be amorphous.[10] Upon calcination at high temperatures (e.g., 700°C), it can be converted to crystalline gadolinium oxide.[3]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and aggregation of this compound nanoparticles. SEM provides information about the surface topography, while TEM offers high-resolution images of the internal structure and particle size distribution. Studies have reported the formation of spherical nanoparticles and hollow nanospheres.[3][7] For example, precipitation methods have yielded spherical nanoparticles with average diameters of 36 nm, which upon calcination, produce gadolinium oxide nanoparticles with diameters below 25 nm.[3] Another study observed the formation of this compound crystals from the aggregation of primary particles around 5 nm in size.[1][2]

Spectroscopic Techniques (FT-IR and Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the synthesized material. The characteristic vibrational modes of the carbonate group (CO₃²⁻) can be observed.

Table 2: Key FT-IR and Raman Peaks for this compound

Vibrational ModeFT-IR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)
CO₃²⁻ Symmetric Stretch (ν₁)~1060~1061, 1073
CO₃²⁻ Out-of-Plane Bend (ν₂)~870~870
CO₃²⁻ Antisymmetric Stretch (ν₃)~1446~1350-1563
O-H Stretch (from water)~3450-
H-O-H Bend (from water)~1635-

Note: Peak positions can vary slightly depending on the specific crystalline form and hydration state.[11][12][13]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_processing Post-Synthesis Processing cluster_product Final Product Precipitation Precipitation Washing Washing Precipitation->Washing Hydrothermal Hydrothermal Hydrothermal->Washing Microemulsion Microemulsion Microemulsion->Washing Drying Drying Washing->Drying Gd2CO3 Gadolinium Carbonate Drying->Gd2CO3

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Analyzed Properties Gd2CO3 This compound Sample TGA_DTA Thermal Analysis (TGA/DTA) Gd2CO3->TGA_DTA XRD X-ray Diffraction (XRD) Gd2CO3->XRD Microscopy Electron Microscopy (SEM/TEM) Gd2CO3->Microscopy Spectroscopy Spectroscopy (FT-IR/Raman) Gd2CO3->Spectroscopy Thermal_Stability Thermal Stability & Decomposition TGA_DTA->Thermal_Stability Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Morphology_Size Morphology & Particle Size Microscopy->Morphology_Size Functional_Groups Functional Groups Spectroscopy->Functional_Groups

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired material properties.

References

An In-depth Technical Guide to the Crystal Structure of Gadolinium Carbonate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadolinium carbonate hydrates (Gd₂(CO₃)₃·nH₂O) are inorganic compounds that have garnered interest in various scientific fields, including as precursors for the synthesis of gadolinium-based nanomaterials for applications in magnetic resonance imaging (MRI) and as phosphors. Despite their utility, a complete single-crystal X-ray diffraction analysis that would definitively determine their crystal structure remains elusive in publicly accessible scientific literature. This guide provides a comprehensive overview of the current state of knowledge regarding these compounds. In the absence of a determined crystal structure for this compound hydrates, this document presents the well-characterized crystal structure of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) as a relevant analogue, given that lanthanum and gadolinium are both members of the lanthanide series. Furthermore, this guide details established protocols for the synthesis of both nanocrystalline and amorphous forms of this compound hydrates and describes their thermal decomposition pathways.

Crystal Structure: An Analogous Case Study of Lanthanum Carbonate Octahydrate

Due to the lack of a complete, published crystal structure for any hydrate of this compound, the crystal structure of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) is presented here as a structural analogue. The study of this related lanthanide compound provides valuable insight into the potential coordination and crystal packing that might be expected for this compound hydrates.

The crystal structure of La₂(CO₃)₃·8H₂O is an irregular layer type. The layers are formed by alternating rows of carbonate ions and lanthanum ions. The structure contains two distinct 10-coordinate lanthanum polyhedra, with coordination sites occupied by both water molecules and carbonate ions acting as bidentate and unidentate ligands.[1] Not all water molecules are bound to the metal ions; some are situated between the layers, contributing to the hydrated nature of the compound.[1]

Table 1: Crystallographic Data for Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O) [2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPccn
a8.984 ± 0.004 Å
b9.580 ± 0.004 Å
c17.00 ± 0.01 Å
Formula Units (Z)4
Calculated Density2.732 g/cm³
Observed Density2.72 ± 0.01 g/cm³

Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound hydrates in nanoparticle form have been reported, yielding either nanocrystalline or amorphous products.

This method, adapted from the work of He et al. (2012), describes the formation of nano-sized crystals of this compound through reaction crystallization in a semi-batch crystallizer.[3][4][5]

Materials:

  • Gadolinium chloride (GdCl₃)

  • Ammonium hydrogen carbonate (NH₄HCO₃)

  • Deionized water

Equipment:

  • Semi-batch crystallizer (e.g., standard Rushton crystallizer with a working volume of 1.7 L)

  • Agitator

  • Pumps for reactant delivery

  • Water circulating bath for temperature control

  • (Optional) Ultrasonic device

Procedure:

  • The crystallizer is initially filled to half its working volume (0.85 L) with deionized water.

  • The temperature of the water in the crystallizer is maintained at 25°C using a water circulating bath.

  • Aqueous solutions of gadolinium chloride and ammonium hydrogen carbonate are prepared. For example, to achieve final concentrations of 0.003 M GdCl₃ and 0.0045 M NH₄HCO₃.

  • The reactant solutions are simultaneously pumped into the crystallizer under controlled agitation (e.g., 500 rpm).

  • The reaction proceeds, leading to the nucleation and growth of this compound nanocrystals. The crystals are formed by the aggregation of primary particles approximately 5 nm in size.[3]

  • After the reaction is complete, the nanocrystal suspension is filtered using a nano filter, and the collected solid is washed and dried.

  • (Optional) The application of ultrasonic energy during the crystallization process can be used to inhibit primary particle aggregation, resulting in a significant reduction in the final crystal size.[3]

This one-pot hydrothermal process, described by Liang et al. (2013), yields ultrasmall, amorphous gadolinium hydrated carbonate nanoparticles.[6]

Materials:

  • Gadolinium chloride hexahydrate (GdCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Poly(acrylic acid) (PAA)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, gadolinium chloride hexahydrate, urea, and poly(acrylic acid) are dissolved in deionized water.

  • The solution is transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 4 hours).

  • During the hydrothermal treatment, urea decomposes to generate carbonate ions, which then react with the gadolinium ions to form gadolinium hydrated carbonate nanoparticles. The poly(acrylic acid) serves as a coating agent.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting nanoparticle suspension is collected and purified, for instance, by dialysis, to remove unreacted precursors and byproducts.

  • The final product consists of amorphous gadolinium hydrated carbonate nanoparticles with a small core size (approximately 2.3 ± 0.1 nm).[6]

Characterization

Powder X-ray diffraction is a primary technique for identifying the crystalline phases and assessing the crystallinity of this compound hydrates. For amorphous forms, PXRD will show broad, diffuse scattering peaks, while crystalline materials will exhibit sharp Bragg reflections.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of this compound hydrates.

Table 2: Thermal Decomposition Steps of Gadolinium(III) Carbonate Trihydrate (Gd₂(CO₃)₃·3H₂O) [7]

Decomposition StepReactionAtmosphere
1Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ + 3H₂OAir, CO₂, Inert (N₂, Ar, He)
2Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂Air, CO₂, Inert
3Gd₂O₃·2.5CO₂ → Gd₂O₂CO₃Air, CO₂, Inert
4Gd₂O₂CO₃ → Gd₂O₃Air, CO₂, Inert

All detectable reactions during the thermal decomposition are endothermic.[7] The intermediates, particularly the oxycarbonates, exhibit notable stability in a carbon dioxide atmosphere.[7]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Gd³⁺ Precursor (e.g., GdCl₃) Synthesis Reaction Crystallization or Hydrothermal Synthesis Reactants->Synthesis Precipitants Carbonate Source (e.g., NH₄HCO₃, Urea) Precipitants->Synthesis Product This compound Hydrate Product Synthesis->Product PXRD Powder X-ray Diffraction TGA_DTA Thermal Analysis (TGA/DTA) FTIR FTIR Spectroscopy SEM_TEM Electron Microscopy (SEM/TEM) Product->PXRD Product->TGA_DTA Product->FTIR Product->SEM_TEM

Caption: Experimental workflow for the synthesis and characterization of this compound hydrates.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_outcome Resulting Crystal Size Concentration Reactant Concentrations Increase Increased Size Concentration->Increase Higher nucleation Stoichiometry Non-stoichiometry Decrease Decreased Size Stoichiometry->Decrease Adsorption of excess species pH Solution pH pH->Decrease Deviation from neutral Ultrasound Acoustic Energy Ultrasound->Decrease Inhibits aggregation

Caption: Influence of synthesis parameters on the nanocrystal size of this compound.

Thermal_Decomposition A Gd₂(CO₃)₃·3H₂O (Trihydrate) B Gd₂(CO₃)₃ (Anhydrous) A->B -3H₂O C Gd₂O₃·2.5CO₂ (Oxycarbonate) B->C -0.5CO₂ D Gd₂O₂CO₃ (Oxycarbonate) C->D -1.5CO₂ E Gd₂O₃ (Gadolinium Oxide) D->E -CO₂

Caption: Thermal decomposition pathway of this compound trihydrate.

Conclusion

While the precise crystal structure of this compound hydrates remains to be elucidated through single-crystal X-ray diffraction, significant progress has been made in synthesizing and characterizing these materials in nanocrystalline and amorphous forms. The crystal structure of lanthanum carbonate octahydrate serves as a valuable reference for understanding the potential structural motifs in lanthanide carbonates. Detailed protocols for the synthesis of this compound nanoparticles are available and offer control over particle size and crystallinity. The thermal decomposition behavior of the trihydrate is well-documented, showing a multi-step process leading to the formation of gadolinium oxide. Future research focusing on the growth of single crystals of various this compound hydrates is necessary to provide a definitive understanding of their atomic arrangements, which will further aid in the rational design of gadolinium-based materials for advanced applications.

References

An In-Depth Technical Guide to the Thermal Decomposition of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gadolinium carbonate, a process of significant interest in materials science and relevant to the preparation of gadolinium-based compounds used in various applications, including as contrast agents in magnetic resonance imaging (MRI). This document details the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analysis, outlines experimental protocols, and provides a visual representation of the decomposition process.

The Thermal Decomposition Pathway

The thermal decomposition of gadolinium(III) carbonate trihydrate (Gd₂(CO₃)₃·3H₂O) is a multi-step process that occurs under controlled heating. The compound sequentially loses water molecules and then carbon dioxide to ultimately form gadolinium oxide (Gd₂O₃). The generally accepted decomposition pathway proceeds through several intermediate compounds.[1]

The decomposition process can be summarized by the following series of reactions:

Step 1: Dehydration Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃ + 3H₂O

Step 2 & 3: Formation of Intermediate Oxycarbonates Gd₂(CO₃)₃ → Gd₂O₃·2.5CO₂ + 0.5CO₂ Gd₂O₃·2.5CO₂ → Gd₂O₂CO₃ + 1.5CO₂

Step 4: Final Decomposition to Gadolinium Oxide Gd₂O₂CO₃ → Gd₂O₃ + CO₂

This multi-stage decomposition is characterized by distinct temperature ranges and corresponding weight losses, which can be quantitatively analyzed using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic transitions.

The following tables summarize the quantitative data associated with the thermal decomposition of gadolinium(III) carbonate trihydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Gd₂(CO₃)₃·3H₂O

Decomposition StepTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%)Evolved Gas
Gd₂(CO₃)₃·3H₂O → Gd₂(CO₃)₃Ambient - 2509.76~10H₂O
Gd₂(CO₃)₃ → Gd₂O₂CO₃250 - 55015.88~16CO₂
Gd₂O₂CO₃ → Gd₂O₃550 - 8007.94~8CO₂

Table 2: Differential Thermal Analysis (DTA) Data for the Decomposition of Gd₂(CO₃)₃·3H₂O

Decomposition StepPeak Temperature (°C)Thermal Event
Dehydration~180Endothermic
Formation of Oxycarbonates~450, ~520Endothermic
Formation of Gadolinium Oxide~750Endothermic

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding weight losses of the different decomposition stages of gadolinium(III) carbonate trihydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is typically used.

Methodology:

  • Sample Preparation: A small amount of gadolinium(III) carbonate trihydrate powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The crucible is placed on the sample holder of the TGA instrument.

    • An empty crucible of the same material is used as a reference for DTA.

    • The furnace is sealed, and the system is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent side reactions.

  • Thermal Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample weight (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset and offset temperatures of each weight loss step, as well as the percentage weight loss. The DTA curve is analyzed to identify the peak temperatures of endothermic and exothermic events corresponding to the decomposition steps.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is coupled to the outlet of the TGA instrument.

Methodology:

  • The TGA experiment is performed as described in section 3.1.

  • The gas evolved from the TGA furnace is continuously transferred to the MS or FTIR spectrometer via a heated transfer line.

  • The spectrometer records the mass-to-charge ratio (MS) or the infrared spectrum (FTIR) of the evolved gases as a function of temperature.

  • By correlating the gas evolution profiles with the weight loss steps from the TGA data, the specific gaseous products (e.g., H₂O, CO₂) for each decomposition stage can be identified.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final product of the thermal decomposition.

Instrumentation: An X-ray diffractometer.

Methodology:

  • Samples of this compound are heated in a furnace to specific temperatures corresponding to the end of each decomposition stage, as determined by TGA.

  • The samples are then cooled to room temperature.

  • The crystalline solid at each stage is ground into a fine powder and mounted on a sample holder.

  • X-ray diffraction patterns are recorded over a specific 2θ range.

  • The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present at each temperature.

Visualizing the Decomposition Pathway

The following diagram, generated using Graphviz, illustrates the logical flow of the thermal decomposition of gadolinium(III) carbonate trihydrate.

Thermal_Decomposition_of_Gadolinium_Carbonate Gd2CO3_3H2O Gd₂(CO₃)₃·3H₂O (this compound Trihydrate) Gd2CO3 Gd₂(CO₃)₃ (Anhydrous this compound) Gd2CO3_3H2O->Gd2CO3 + 3H₂O ↑ Gd2O3_2_5CO2 Gd₂O₃·2.5CO₂ (Intermediate Oxycarbonate) Gd2CO3->Gd2O3_2_5CO2 + 0.5CO₂ ↑ Gd2O2CO3 Gd₂O₂CO₃ (Gadolinium Dioxycarbonate) Gd2O3_2_5CO2->Gd2O2CO3 + 1.5CO₂ ↑ Gd2O3 Gd₂O₃ (Gadolinium Oxide) Gd2O2CO3->Gd2O3 + CO₂ ↑

Decomposition pathway of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process involving dehydration and decarbonation to yield gadolinium oxide. Understanding this process is critical for the controlled synthesis of gadolinium oxide and other gadolinium compounds with desired properties for various high-technology and biomedical applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Solubility of Gadolinium Carbonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadolinium carbonate (Gd₂(CO₃)₃) is a sparingly soluble salt of the rare-earth element gadolinium. Its solubility in aqueous solutions is a critical parameter in various fields, including materials science, geochemistry, and particularly in the pharmaceutical industry, where gadolinium-based contrast agents are pivotal for magnetic resonance imaging (MRI). This technical guide provides a comprehensive overview of the aqueous solubility of this compound, detailing its solubility product, the factors influencing its dissolution, and the experimental protocols for its determination. A key takeaway is that while this compound is poorly soluble in pure water, its solubility is markedly influenced by pH and the presence of complexing agents, particularly excess carbonate ions.

Physicochemical Properties of this compound

This compound is typically found as a hydrated white powder. Its insolubility in water is a defining characteristic, though it readily reacts with acids to produce soluble gadolinium salts and carbon dioxide gas[1].

Aqueous Solubility of this compound

The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

3.1 Dissolution Equilibrium

The dissolution of this compound in pure water can be represented by the following equilibrium:

Gd₂(CO₃)₃(s) <=> 2Gd³⁺(aq) + 3CO₃²⁻(aq)

The solubility product constant (Ksp) expression is:

Ksp = [Gd³⁺]²[CO₃²⁻]³

G1 Gd2(CO3)3(s) Gd2(CO3)3(s) Equilibrium Gd2(CO3)3(s)->Equilibrium 2Gd3+(aq) 2Gd3+(aq) 2Gd3+(aq)->Equilibrium Precipitation 3CO3^2-(aq) 3CO3^2-(aq) 3CO3^2-(aq)->Equilibrium Precipitation Equilibrium->2Gd3+(aq) Dissolution Equilibrium->3CO3^2-(aq) Dissolution

Caption: Dissolution equilibrium of this compound in water.

3.2 Solubility Product Constant (Ksp)

Table 1: Estimated Solubility Data for this compound in Water

ParameterValueReference
General Solubility Range for Rare Earth Carbonates (mol/L) 10⁻⁵ - 10⁻⁷[2]
Estimated Ksp Range for Normal Rare Earth Carbonates 10⁻³⁰ - 10⁻³⁵[2]

Note: These are generalized values for rare earth carbonates and should be used as an estimate for this compound in the absence of a specific experimental value.

Factors Influencing the Solubility of this compound

The aqueous solubility of this compound is significantly impacted by several factors, which are crucial for controlling its dissolution in various applications.

4.1 Effect of pH

This compound is soluble in acidic solutions. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, bicarbonate (HCO₃⁻). In the presence of H⁺ ions, the carbonate ions react to form bicarbonate and carbonic acid, which subsequently decomposes to water and carbon dioxide. This consumption of carbonate ions shifts the dissolution equilibrium of this compound to the right, leading to increased solubility.

G2 cluster_equilibrium Gd2(CO3)3 Dissolution cluster_acid_reaction Reaction with Acid Gd2(CO3)3(s) Gd2(CO3)3(s) 2Gd3+(aq) 2Gd3+(aq) Gd2(CO3)3(s)->2Gd3+(aq) Dissolves to 3CO3^2-(aq) 3CO3^2-(aq) Gd2(CO3)3(s)->3CO3^2-(aq) Dissolves to HCO3-(aq) HCO3-(aq) 3CO3^2-(aq)->HCO3-(aq) Protonation H+ H+ H2CO3(aq) H2CO3(aq) HCO3-(aq)->H2CO3(aq) Protonation H2O(l) + CO2(g) H2O(l) + CO2(g) H2CO3(aq)->H2O(l) + CO2(g) Decomposition

Caption: Influence of pH on this compound solubility.

4.2 Common Ion Effect

According to Le Châtelier's principle, the solubility of this compound is decreased in a solution that already contains a common ion, either Gd³⁺ or CO₃²⁻. The addition of a soluble carbonate salt, such as sodium carbonate, will increase the concentration of CO₃²⁻, shifting the dissolution equilibrium to the left and causing the precipitation of this compound.

4.3 Complex Ion Formation

Conversely, the solubility of this compound can be significantly enhanced in the presence of high concentrations of carbonate or bicarbonate ions due to the formation of soluble gadolinium-carbonate complexes. This is a common behavior observed for rare-earth elements[3][4][5]. The formation of these complexes effectively reduces the concentration of free Gd³⁺ ions in solution, thereby shifting the dissolution equilibrium to the right.

The equilibrium for the formation of a gadolinium-carbonate complex can be represented as:

Gd³⁺(aq) + nCO₃²⁻(aq) <=> [Gd(CO₃)n]³⁻²ⁿ(aq)

One study reported an equilibrium constant (logK) of -8.0 for the formation of this compound complexes in a carbonate-alkaline medium at zero ionic strength[5][6].

Table 2: Solubility of Gadolinium in Carbonate Solutions

SolutionObservationReference
Sodium Carbonate Solubility increases with increasing carbonate concentration. Solubility increases with increasing temperature.[4]
Ammonium Bicarbonate Solubility increases with increasing carbonate concentration. Solubility decreases with increasing temperature.[4]

4.4 Temperature

The effect of temperature on the solubility of this compound is not straightforward and depends on the specific aqueous system. In sodium carbonate solutions, the solubility of gadolinium increases with temperature, while in ammonium bicarbonate solutions, it decreases[4]. This suggests that the thermodynamics of dissolution and complex formation are different in these two media.

Experimental Protocols for Solubility Determination

Determining the Ksp of a sparingly soluble salt like this compound requires sensitive analytical techniques to measure the low concentrations of its ions in a saturated solution.

5.1 General Experimental Workflow

G3 A Preparation of Saturated Solution (Gd2(CO3)3 in deionized water) B Equilibration (Stirring at constant temperature for an extended period) A->B C Phase Separation (Filtration or Centrifugation) B->C D Analysis of Supernatant (Quantification of Gd3+ concentration) C->D E Calculation of Ksp D->E

Caption: General workflow for Ksp determination of this compound.

5.2 Detailed Methodologies

5.2.1 Preparation of Saturated Solution

  • Add an excess of solid this compound to a known volume of deionized water in a sealed container.

  • The container should be made of a material that does not interact with the ions, such as borosilicate glass or a suitable polymer.

5.2.2 Equilibration

  • Stir the suspension continuously using a magnetic stirrer in a constant temperature bath to maintain a specific temperature (e.g., 25 °C).

  • Allow the system to equilibrate for a sufficient period (typically 24-48 hours or longer) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the gadolinium concentration becomes constant.

5.2.3 Phase Separation

  • Separate the solid phase from the aqueous phase. This can be achieved by:

    • Filtration: Using a fine-pore membrane filter (e.g., 0.22 µm) to prevent any solid particles from passing into the filtrate.

    • Centrifugation: Centrifuging the suspension at high speed and carefully collecting the supernatant.

5.2.4 Quantification of Gadolinium Ion Concentration

The concentration of Gd³⁺ in the supernatant must be determined using a highly sensitive analytical method due to the low solubility of the salt.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most sensitive techniques for trace element analysis and is well-suited for determining the low concentrations of gadolinium in the saturated solution[7][8][9][10].

  • Spectrophotometry: A colorimetric method can be developed where gadolinium forms a colored complex with a suitable chelating agent. The absorbance of the complex is then measured and related to the gadolinium concentration. This method is generally less sensitive than ICP-MS but can be a viable alternative[11].

  • Ion-Selective Electrodes (ISEs): A gadolinium ion-selective electrode can be used to directly measure the activity of Gd³⁺ ions in the saturated solution. The electrode potential is proportional to the logarithm of the ion activity.

5.2.5 Calculation of Ksp

  • From the measured concentration of Gd³⁺, the concentration of CO₃²⁻ can be calculated based on the stoichiometry of the dissolution reaction: [CO₃²⁻] = 1.5 * [Gd³⁺].

  • The Ksp can then be calculated using the equilibrium expression: Ksp = [Gd³⁺]² * (1.5 * [Gd³⁺])³ = 6.75 * [Gd³⁺]⁵.

Aqueous Speciation of this compound

In aqueous solutions, especially those with varying pH and carbonate concentrations, gadolinium can exist in different forms, including the free hydrated ion ([Gd(H₂O)n]³⁺), and various soluble carbonate complexes ([Gd(CO₃)n]³⁻²ⁿ). Additionally, at higher pH, the formation of insoluble gadolinium hydroxycarbonate (GdOHCO₃) can occur, further complicating the solubility behavior.

G4 Gd_solid Gd2(CO3)3(s) Solid Phase Gd_ion Gd3+(aq) Free Hydrated Ion Gd_solid->Gd_ion Dissolution Gd_complex [Gd(CO3)n]^3-2n(aq) Soluble Carbonate Complexes Gd_ion->Gd_complex + CO3^2- Gd_hydroxy GdOHCO3(s) Insoluble Hydroxycarbonate Gd_ion->Gd_hydroxy + OH- Gd_complex->Gd_ion - CO3^2-

Caption: Aqueous speciation of gadolinium in a carbonate system.

Conclusion

The aqueous solubility of this compound is a complex topic governed by multiple interdependent factors. While its intrinsic solubility in pure water is very low, the presence of acidic conditions or excess carbonate ions can lead to a significant increase in its dissolution. For researchers and professionals in drug development, a thorough understanding of these principles is essential for controlling the behavior of gadolinium-containing formulations and for the development of novel gadolinium-based materials. The experimental protocols outlined in this guide provide a framework for the accurate determination of the solubility parameters of this compound, which are fundamental for its application in various scientific and industrial contexts.

References

Synthesis of gadolinium carbonate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Gadolinium Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Gd₂(CO₃)₃) nanoparticles are emerging as a significant class of nanomaterials in the biomedical field. Their inherent properties, including high gadolinium payload for enhanced magnetic resonance imaging (MRI) contrast and pH-sensitive decomposition for targeted drug release, position them as promising candidates for theranostic applications. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound nanoparticles, detailed experimental protocols, characterization techniques, and key quantitative data to support researchers and professionals in drug development.

Introduction

Gadolinium-based contrast agents (GBCAs) are critical for enhancing the diagnostic capabilities of MRI.[1][2][3] However, concerns over the in vivo release of toxic free Gd³⁺ ions from conventional chelate-based agents have spurred the development of safer, more effective alternatives.[3] Nanoparticle-based systems, such as this compound, offer a solution by encapsulating a large number of gadolinium atoms within a single nanoparticle, which can lead to significantly higher relaxivity and improved image contrast.[4][5]

Furthermore, the carbonate matrix of these nanoparticles is uniquely sensitive to acidic environments. This property is highly advantageous for oncological applications, as the nanoparticles remain stable in the bloodstream but readily decompose in the acidic tumor microenvironment, triggering the release of both the Gd³⁺ imaging agent and any co-loaded therapeutic drugs.[6] This guide focuses on the practical synthesis and characterization of these versatile nanoparticles.

Synthesis Methodologies

The physicochemical properties of this compound nanoparticles, such as size, crystallinity, and morphology, are heavily influenced by the synthesis method. The most prevalent and well-documented methods include co-precipitation, thermal decomposition, and microemulsion.

Co-precipitation

Co-precipitation is a robust and straightforward "bottom-up" approach involving the reaction of soluble gadolinium salts with a carbonate source in a solution to form an insoluble Gd₂(CO₃)₃ precipitate.[7][8][9][10] The process allows for control over nanoparticle size by adjusting parameters like reactant concentrations, pH, and agitation speed.[7][8][9][10]

  • Precursor Preparation:

    • Prepare a 0.003 M aqueous solution of gadolinium chloride (GdCl₃).

    • Prepare a 0.0045 M aqueous solution of ammonium hydrogen carbonate (NH₄HCO₃).[10]

  • Reaction Crystallization:

    • In a semi-batch crystallizer, add the GdCl₃ solution to the ammonium hydrogen carbonate solution at a controlled rate (e.g., 3 mL/min) under constant agitation (e.g., 500 rpm) at room temperature.[11]

    • Maintain a neutral pH (around 7.0) during the reaction, as deviation can significantly reduce the final crystal size.[7][8]

    • Allow the reaction to proceed for 2 hours to ensure complete formation of the precipitate.

  • Purification:

    • Collect the white precipitate by centrifugation.

    • Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove unreacted ions and byproducts.[11]

  • Drying:

    • Dry the purified nanoparticles in an oven at 70°C for 10-12 hours to obtain a fine powder.[11]

co_precipitation_workflow cluster_precursors GdCl3 Gadolinium Chloride (GdCl₃) React Reaction Crystallization (pH 7.0, 500 rpm) GdCl3->React NH4HCO3 Ammonium Hydrogen Carbonate (NH₄HCO₃) NH4HCO3->React Purify Centrifugation & Washing React->Purify 2 hr Dry Oven Drying (70°C) Purify->Dry 3x H₂O 1x EtOH Final Gd₂(CO₃)₃ Nanoparticles Dry->Final

Fig. 1: Workflow for co-precipitation synthesis.
Thermal Decomposition

The thermal decomposition method involves heating a gadolinium-oleate precursor in a high-boiling point solvent. This technique can produce nanoparticles with high crystallinity and uniform size, though it often requires higher temperatures and organic solvents.[12][13]

  • Precursor Synthesis:

    • Synthesize Mn-oleate and Gd-oleate complexes separately.

    • Prepare a mixture of Mn-oleate and Gd-oleate (e.g., with 20-33 mol% Gd-oleate) in a solvent like 1-octadecene.[12][13]

  • Decomposition Reaction:

    • Heat the mixture under a nitrogen atmosphere to a specific temperature (e.g., 280-300°C).[12][13] Temperatures above 300°C may lead to the formation of oxide impurities.[12][13]

    • Maintain the temperature for a set duration (e.g., 30-90 minutes). Prolonging the aging time can improve particle uniformity.[13]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Collect the nanoparticles via centrifugation and wash repeatedly with a mixture of ethanol and hexane to remove residual oleic acid and solvent.

  • Drying:

    • Dry the final product under vacuum.

thermal_decomposition_workflow Precursor Gd/Mn-Oleate Complex in 1-Octadecene Heat Thermal Decomposition (280-300°C, N₂) Precursor->Heat Purify Precipitation & Washing Heat->Purify 30-90 min Dry Vacuum Drying Purify->Dry Ethanol/ Hexane Final Gd-doped MnCO₃ Nanoparticles Dry->Final

Fig. 2: Workflow for thermal decomposition synthesis.
Microemulsion Method

The reverse microemulsion technique utilizes nanometer-sized water droplets dispersed in an oil phase as nanoreactors.[14][15] This method offers excellent control over particle size and morphology, often yielding highly uniform nanoparticles.[14][15] Hollow this compound nanospheres have been successfully synthesized using this approach.[14]

Physicochemical Characterization and Data

Thorough characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for biomedical applications. Key parameters and the techniques used to measure them are summarized below.

ParameterTechnique(s)Typical Quantitative Data
Size & Morphology High-Resolution Transmission Electron Microscopy (HRTEM)Spherical or quasi-spherical.[8] Size: 5-50 nm.[8][10]
Crystallinity X-ray Diffraction (XRD)Can be amorphous or crystalline depending on synthesis.[16][17]
Hydrodynamic Size Dynamic Light Scattering (DLS)Typically larger than TEM size due to hydration layer.
Surface Chemistry Fourier-Transform Infrared (FTIR) SpectroscopyConfirms presence of carbonate (CO₃²⁻) and other functional groups.[14][18]
Elemental Composition Energy-Dispersive X-ray Spectroscopy (EDXS)Confirms the presence and ratio of Gadolinium, Carbon, and Oxygen.[14]
Relaxivity (MRI) Relaxometry (T1 and T2 measurements)r₁ values are significantly higher than commercial agents (e.g., >10 s⁻¹mM⁻¹).[1]

Functionalization for In Vivo Applications

For clinical translation, nanoparticles often require surface modification to enhance their stability in biological media, prolong circulation time, and enable active targeting to specific tissues or cells.

functionalization_pathway cluster_core cluster_mods Surface Modification Strategies cluster_outcomes Resulting Improvements CoreNP Gd₂(CO₃)₃ Core Nanoparticle PEG PEGylation CoreNP->PEG Silica Silica Coating CoreNP->Silica Targeting Targeting Ligands (e.g., Antibodies, Peptides) CoreNP->Targeting Stability Enhanced Stability & Reduced Opsonization PEG->Stability Biocompatibility Improved Biocompatibility PEG->Biocompatibility Silica->Stability ActiveTargeting Active Tumor Targeting Targeting->ActiveTargeting

Fig. 3: Pathways for nanoparticle functionalization.

Functionalization with polymers like polyethylene glycol (PEG) creates a hydrophilic shell that reduces protein adsorption and uptake by the reticuloendothelial system, increasing blood circulation time.[19] The addition of targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules can further enhance nanoparticle accumulation at the desired pathological site.[1]

Drug Loading and Release

The porous structure and surface of this compound nanoparticles can be exploited for loading therapeutic agents. The pH-responsive nature of the carbonate matrix is particularly useful for triggered drug release.

Drug LoadedLoading MethodTypical Loading Capacity (wt%)Release Trigger
Doxorubicin (DOX) Co-encapsulation during synthesis or surface adsorption5-15%Acidic pH (< 6.5)
Paclitaxel Adsorption onto nanoparticle surface2-10%Acidic pH (< 6.5)

Note: Loading capacities are estimates and vary significantly with nanoparticle size, surface chemistry, and the loading protocol.

The mechanism relies on the acidic environment of tumors, which protonates the carbonate ions, leading to the decomposition of the nanoparticle into soluble gadolinium salts, water, and carbon dioxide, thereby releasing the drug payload directly at the target site.[6]

Conclusion

This compound nanoparticles represent a highly versatile and promising platform for the development of next-generation theranostic agents. The synthesis methods described herein, particularly co-precipitation, offer scalable and controllable routes to nanoparticle production. By carefully selecting the synthesis parameters and applying appropriate surface functionalization strategies, these nanoparticles can be engineered to possess optimal characteristics for enhanced MRI diagnostics and targeted, triggered drug delivery. This guide provides the foundational protocols and data necessary for researchers to advance the exploration and application of this potent nanomaterial in medicine.

References

A Technical Guide to Precursors for Gadolinium Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, with a specific focus on the crucial role of precursor selection. The choice of gadolinium precursor is a critical determinant of the final nanoparticle's physicochemical properties, which in turn govern its efficacy and safety in biomedical applications, including as a contrast agent in Magnetic Resonance Imaging (MRI) and as a vehicle for drug delivery.

The Critical Role of Precursors in Gd₂O₃ Nanoparticle Synthesis

The synthesis of gadolinium oxide nanoparticles is a meticulously controlled process where the initial chemical ingredients, particularly the gadolinium precursor, dictate the ultimate characteristics of the nanomaterial. The precursor's chemical nature, including its counter-ion (e.g., chloride, nitrate, acetate), influences reaction kinetics, which in turn affects nanoparticle size, morphology, crystallinity, and surface chemistry. These properties are paramount for biomedical applications, as they directly impact biocompatibility, cellular uptake, and relaxivity in MRI.

Comparative Analysis of Common Gadolinium Precursors

The selection of a gadolinium precursor is a foundational step in the synthesis of Gd₂O₃ nanoparticles. The most commonly employed precursors are gadolinium(III) chloride (GdCl₃), gadolinium(III) nitrate (Gd(NO₃)₃), and gadolinium(III) acetate (Gd(CH₃COO)₃). Each precursor presents distinct advantages and disadvantages that can be leveraged to tailor the nanoparticle's properties for specific applications.

PrecursorSynthesis Method(s)Typical Nanoparticle SizeKey Considerations
Gadolinium(III) Chloride (GdCl₃) Hydrothermal, Co-precipitation18 - 66 nmOften used in aqueous synthesis methods. The presence of chloride ions can influence the surface charge and stability of the nanoparticles.[1]
Gadolinium(III) Nitrate (Gd(NO₃)₃) Hydrothermal, Sol-Gel100 - 900 nm (nanorods)The nitrate group can be a source of oxidizing species during thermal decomposition, potentially influencing the reaction pathway and final product purity.[2]
Gadolinium(III) Acetate (Gd(CH₃COO)₃) Thermal Decomposition, Polyol-free3.1 - 5.4 nmThe acetate group can act as an in-situ capping agent, providing some control over particle growth and stability. Thermal decomposition of the acetate precursor is a common route for producing small, crystalline nanoparticles.[3]

Key Synthesis Methodologies: Detailed Experimental Protocols

Several methodologies have been developed for the synthesis of gadolinium oxide nanoparticles. The choice of method is often dictated by the desired nanoparticle characteristics, such as size, shape, and surface properties. Below are detailed protocols for the most prevalent synthesis techniques.

Hydrothermal Synthesis

This method utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of nanoparticles.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve 0.08 M of gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water with vigorous stirring.[2]

  • Precipitation: Slowly add 0.5 mL of ethylamine (C₂H₅NH₂) to the precursor solution under continuous stirring to form a white precipitate of gadolinium hydroxide.[2]

  • Hydrothermal Treatment: Transfer the resulting mixture to a sealed autoclave and heat at 120°C for 12 hours.[2]

  • Purification: After cooling to room temperature, centrifuge the solution to collect the precipitate. Wash the precipitate several times with deionized water to remove unreacted reagents.

  • Drying and Calcination: Dry the gadolinium hydroxide precipitate in an oven at 80°C. Subsequently, anneal the dried powder in an electric furnace at 700°C for 4 hours in an argon atmosphere to yield Gd₂O₃ nanoparticles.[2]

Hydrothermal_Synthesis cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Post-Processing Precursor Solution Gd(NO₃)₃ Solution Precipitation Gd(OH)₃ Precipitation Precursor Solution->Precipitation Precipitating Agent Ethylamine Precipitating Agent->Precipitation Hydrothermal Treatment Autoclave (120°C, 12h) Precipitation->Hydrothermal Treatment Purification Centrifugation & Washing Hydrothermal Treatment->Purification Drying Drying (80°C) Purification->Drying Calcination Calcination (700°C) Drying->Calcination Final Product Gd₂O₃ Nanoparticles Calcination->Final Product

Caption: Workflow for the polyol synthesis of Gd₂O₃ nanoparticles.

Thermal Decomposition

This method involves the direct heating of a gadolinium precursor in a high-boiling point solvent, which also often acts as a capping agent.

Experimental Protocol:

  • Precursor Mixture: Mix gadolinium(III) acetate hydrate with polyethylene glycol (PEG-1000). [3]2. Decomposition: Heat the mixture to a specific decomposition temperature (e.g., 260°C, 280°C, or 300°C) and maintain for a set period. The temperature influences the final particle size. [3]3. Purification: After cooling, the PEG-coated nanoparticles can be purified by precipitation with a non-solvent like ethanol, followed by centrifugation and washing.

Experimental Workflow for Thermal Decomposition:

Thermal_Decomposition cluster_0 Reaction Setup cluster_1 Decomposition cluster_2 Purification Precursor Gadolinium Acetate Hydrate Heating Heating (260-300°C) Precursor->Heating Solvent/Capping Agent Polyethylene Glycol (PEG) Solvent/Capping Agent->Heating Cooling Cooling to Room Temp. Heating->Cooling Precipitation Ethanol Addition Cooling->Precipitation Separation Centrifugation Precipitation->Separation Final Product Gd₂O₃@PEG Nanoparticles Separation->Final Product

Caption: Workflow for the thermal decomposition synthesis of Gd₂O₃ nanoparticles.

Influence of Synthesis Parameters on Nanoparticle Properties

The physicochemical properties of Gd₂O₃ nanoparticles are highly tunable by adjusting various synthesis parameters. Understanding these relationships is key to designing nanoparticles for specific biomedical applications.

ParameterEffect on Nanoparticle Properties
Precursor Concentration Can influence both nucleation and growth rates. Higher concentrations can lead to a burst of nucleation, resulting in smaller nanoparticles.
Reaction Temperature Higher temperatures generally lead to faster reaction kinetics and can result in larger, more crystalline nanoparticles. However, excessively high temperatures can cause agglomeration. [3]
Reaction Time Longer reaction times typically allow for more complete crystal growth, leading to larger particle sizes.
pH The pH of the reaction medium affects the hydrolysis and condensation rates of the precursor, thereby influencing particle size and morphology.
Capping Agents The choice and concentration of capping agents are critical for controlling particle size, preventing aggregation, and determining the surface chemistry of the nanoparticles.

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the interaction of Gd₂O₃ nanoparticles with biological systems is paramount. These interactions are complex and can trigger various cellular signaling pathways.

Cellular Uptake

The cellular uptake of Gd₂O₃ nanoparticles is influenced by their size, shape, and surface charge. Generally, smaller nanoparticles and those with a positive surface charge tend to be internalized by cells more readily. The primary mechanism of uptake is endocytosis, which can be further categorized into phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.

Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways that are modulated by Gd₂O₃ nanoparticles:

  • Apoptosis: Gadolinium oxide nanoparticles have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-3 and caspase-9 has been observed in response to Gd₂O₃ nanoparticle treatment. [4][5][6]* Autophagy: Gd₂O₃ nanoparticles can interfere with the autophagic process, which is a cellular mechanism for the degradation and recycling of cellular components. This disruption of autophagic flux can enhance the cytotoxicity of chemotherapeutic drugs in cancer cells. [7]* Inflammation (NF-κB Pathway): The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some studies suggest that nanoparticles, including those containing gadolinium, can modulate this pathway, potentially leading to either pro- or anti-inflammatory responses depending on the specific nanoparticle characteristics and cellular context. [8]* cGAS-STING Pathway: In the context of radiotherapy, gadolinium oxide nanoparticles have been shown to enhance the anti-tumor immune response by activating the cGAS-STING pathway. [9]This pathway is involved in the detection of cytosolic DNA and the subsequent induction of an interferon response.

Logical Relationships in Gd₂O₃ Nanoparticle Synthesis and Application:

Logical_Relationships cluster_precursors Precursor Choice cluster_synthesis Synthesis Conditions cluster_properties Nanoparticle Properties cluster_bio Biological Interactions GdCl3 GdCl₃ Size Size GdCl3->Size GdNO3 Gd(NO₃)₃ Morphology Morphology GdNO3->Morphology GdAc Gd(CH₃COO)₃ Surface Charge Surface Charge GdAc->Surface Charge Temperature Temperature Temperature->Size Crystallinity Crystallinity Temperature->Crystallinity Time Time Time->Size pH pH pH->Surface Charge Capping Agent Capping Agent Capping Agent->Size Capping Agent->Surface Charge Cellular Uptake Cellular Uptake Size->Cellular Uptake Relaxivity Relaxivity (MRI) Size->Relaxivity Morphology->Cellular Uptake Surface Charge->Cellular Uptake Biocompatibility Biocompatibility Surface Charge->Biocompatibility Crystallinity->Relaxivity Signaling Pathways Signaling Pathways (Apoptosis, Autophagy, Inflammation) Cellular Uptake->Signaling Pathways Biocompatibility->Signaling Pathways

Caption: Interplay between precursor choice, synthesis conditions, nanoparticle properties, and biological outcomes.

Conclusion

The rational design of gadolinium oxide nanoparticles for advanced biomedical applications begins with the judicious selection of the gadolinium precursor. This technical guide has provided a detailed overview of the common precursors, their impact on nanoparticle characteristics, and the key synthesis methodologies. For researchers and professionals in drug development, a thorough understanding of these fundamental principles is essential for the successful translation of these promising nanomaterials from the laboratory to clinical applications. The ability to precisely control the physicochemical properties of Gd₂O₃ nanoparticles through precursor and synthesis parameter selection will undoubtedly pave the way for the next generation of diagnostic and therapeutic agents.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of gadolinium carbonate, a material of significant interest in various scientific and biomedical fields. This document details the theoretical underpinnings of its paramagnetic behavior, offers calculated quantitative data, and provides detailed experimental protocols for its synthesis and magnetic characterization.

Introduction to the Magnetic Properties of this compound

Gadolinium, a lanthanide series element, is distinguished by its significant magnetic properties, which are primarily dictated by the electron configuration of its trivalent ion, Gd³⁺. The Gd³⁺ ion possesses a half-filled 4f shell with seven unpaired electrons, resulting in a large spin magnetic moment and, consequently, strong paramagnetic behavior.[1] this compound (Gd₂(CO₃)₃) serves as a host for these Gd³⁺ ions, and its bulk magnetic properties are a direct consequence of the intrinsic magnetic moments of these ions.

Unlike ferromagnetic materials, which exhibit spontaneous magnetization, paramagnetic substances like this compound only show magnetic alignment in the presence of an external magnetic field.[2] The magnetic moments of the individual Gd³⁺ ions are randomly oriented in the absence of a field, resulting in no net magnetization. However, when an external magnetic field is applied, these moments tend to align with the field, leading to a positive magnetic susceptibility. This property is fundamental to its applications, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

Theoretical Magnetic Susceptibility of this compound

Theoretical Magnetic Moment of Gd³⁺

The spin-only magnetic moment (μ_s) of an ion can be calculated using the following formula:

μ_s = g * √[S(S+1)] * μ_B

where:

  • g is the Landé g-factor (approximately 2 for a free electron)

  • S is the total spin quantum number

  • μ_B is the Bohr magneton (9.274 × 10⁻²⁴ J·T⁻¹)

For Gd³⁺, with seven unpaired electrons, S = 7 * (1/2) = 7/2. Therefore, the theoretical spin-only magnetic moment is:

μ_s = 2 * √[(7/2)(7/2 + 1)] * μ_B ≈ 7.94 μ_B[3][4][5][6]

Curie Law and Molar Magnetic Susceptibility

For a paramagnetic material, the molar magnetic susceptibility (χ_m) is described by the Curie Law, which states that the magnetic susceptibility is inversely proportional to the temperature (T):

χ_m = C / T

where C is the Curie constant. The Curie constant can be calculated from the effective magnetic moment (μ_eff), which for lanthanides is closely approximated by the spin-only magnetic moment:

C = (N_A * μ₀ * μ_eff²) / (3 * k_B)

where:

  • N_A is Avogadro's number (6.022 × 10²³ mol⁻¹)

  • μ₀ is the permeability of free space (4π × 10⁻⁷ T·m·A⁻¹)

  • k_B is the Boltzmann constant (1.380 × 10⁻²³ J·K⁻¹)

Using the theoretical magnetic moment of Gd³⁺ (7.94 μ_B), we can calculate the theoretical molar magnetic susceptibility of this compound.

Quantitative Magnetic Data

The following table summarizes the theoretical and key magnetic parameters for this compound. It is important to note that these are calculated values and experimental verification is recommended. For comparison, experimental molar magnetic susceptibility values for other gadolinium compounds are also provided.[7]

ParameterSymbolValue (for Gd₂(CO₃)₃)Units
Calculated Values for this compound
Formula WeightFW594.55 g/mol
Gd³⁺ ions per formula unit2
Theoretical Magnetic Moment per Gd³⁺ ionμ_eff7.94μ_B
Molar Magnetic Susceptibility at 298 K (calculated)χ_m6.28 x 10⁻⁸m³/mol
Mass Magnetic Susceptibility at 298 K (calculated)χ_g1.06 x 10⁻⁷m³/kg
Experimental Values for Other Gadolinium Compounds
Molar Magnetic Susceptibility of Gd₂O₃χ_m5.32 x 10⁻⁷m³/mol
Molar Magnetic Susceptibility of GdCl₃χ_m2.79 x 10⁻⁷m³/mol
Molar Magnetic Susceptibility of Gd₂(SO₄)₃·8H₂Oχ_m5.33 x 10⁻⁷m³/mol

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the measurement of its magnetic susceptibility.

Synthesis of this compound Nanocrystals

This protocol is adapted from a reaction crystallization method to produce nano-sized this compound crystals.[8][9]

Materials:

  • Gadolinium(III) chloride (GdCl₃)

  • Ammonium hydrogen carbonate (NH₄HCO₃)

  • Deionized water

  • Semi-batch crystallizer with agitator and temperature control

  • Ultrasonic device (optional, for smaller crystal size)

Procedure:

  • Prepare separate aqueous solutions of gadolinium chloride and ammonium hydrogen carbonate. A typical starting concentration is 0.003 M for GdCl₃ and 0.0045 M for NH₄HCO₃.

  • Add a specific volume of deionized water to the semi-batch crystallizer, typically half the working volume.

  • Set the temperature of the crystallizer to the desired reaction temperature (e.g., 25°C).

  • Simultaneously pump the gadolinium chloride and ammonium hydrogen carbonate solutions into the crystallizer at a controlled flow rate.

  • Maintain constant agitation throughout the reaction to ensure proper mixing.

  • If nanocrystals are desired, apply ultrasonic energy to the reaction mixture to inhibit particle aggregation.

  • After the addition of the reactants is complete, continue agitation for a set period to allow for crystal growth and stabilization.

  • The resulting this compound precipitate can be collected by filtration, washed with deionized water to remove any unreacted precursors, and dried under vacuum.

G cluster_prep Reactant Preparation cluster_reaction Reaction Crystallization cluster_processing Product Processing GdCl3_sol GdCl3 Solution Crystallizer Semi-batch Crystallizer (25°C, Agitation) GdCl3_sol->Crystallizer NH4HCO3_sol NH4HCO3 Solution NH4HCO3_sol->Crystallizer Filtration Filtration Crystallizer->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Gd2CO3_product This compound Nanocrystals Drying->Gd2CO3_product

Synthesis Workflow for this compound Nanocrystals.
Magnetic Susceptibility Measurement using a Vibrating Sample Magnetometer (VSM)

A VSM is a highly sensitive instrument used to measure the magnetic properties of materials as a function of magnetic field and temperature.[10][11][12]

Equipment:

  • Vibrating Sample Magnetometer (VSM)

  • Sample holder (typically a plastic straw or a specialized capsule)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound powder (typically 10-50 mg).

    • Carefully pack the powder into the sample holder to a fixed height. Ensure the packing is consistent to minimize variations in density.

  • Instrument Setup:

    • Turn on the VSM and the cooling water for the electromagnet.

    • Start the control software and initialize the system.

  • Sample Loading:

    • Mount the sample holder onto the VSM sample rod.

    • Carefully insert the sample rod into the VSM, ensuring it is positioned correctly within the pickup coils.

  • Measurement:

    • Set the measurement parameters in the software, including the temperature (e.g., room temperature, 298 K), the magnetic field range (e.g., -1 T to 1 T), and the data acquisition rate.

    • For a paramagnetic sample, a measurement of magnetization versus applied magnetic field (M-H curve) at a constant temperature is typically performed.

    • The software will control the electromagnet to sweep the magnetic field while the sample is vibrated at a constant frequency. The induced voltage in the pickup coils is measured, which is proportional to the magnetic moment of the sample.

  • Data Analysis:

    • The raw data will be a plot of magnetic moment versus applied magnetic field.

    • For a paramagnetic material at room temperature, this plot should be a straight line passing through the origin.

    • The magnetic susceptibility (χ) can be determined from the slope of this line (M/H).

    • The mass susceptibility (χ_g) is calculated by dividing the magnetic susceptibility by the mass of the sample.

    • The molar susceptibility (χ_m) is obtained by multiplying the mass susceptibility by the molar mass of this compound.

Magnetic Susceptibility Measurement using a Superconducting Quantum Interference Device (SQUID) Magnetometer

A SQUID magnetometer offers even higher sensitivity than a VSM and is ideal for measuring weakly magnetic samples.[13]

Equipment:

  • SQUID Magnetometer

  • Gelatin capsule or other suitable sample holder

  • Non-magnetic straw

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound powder (typically 1-20 mg).

    • Place the powder into a gelatin capsule.

    • Secure the capsule inside a non-magnetic straw, ensuring it is centered.

  • Instrument Setup:

    • Cool down the SQUID system with liquid helium.

    • Start the control software and initialize the magnetometer.

  • Sample Loading:

    • Mount the straw containing the sample onto the sample rod.

    • Insert the sample rod into the SQUID sample chamber, following the manufacturer's specific procedures for purging and sealing the chamber.

  • Measurement:

    • Define the measurement sequence in the software. This typically involves setting the temperature and the applied magnetic field.

    • To determine the temperature dependence of the magnetic susceptibility, a common procedure is to cool the sample to a low temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC), then apply a small magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.

    • An M-H curve can also be measured at a constant temperature as described for the VSM.

  • Data Analysis:

    • The SQUID measures the magnetic moment of the sample.

    • The magnetic susceptibility is calculated from the measured magnetic moment and the applied magnetic field.

    • The data can be plotted as magnetic susceptibility versus temperature. For a paramagnetic material following the Curie Law, a plot of 1/χ versus T should yield a straight line passing through the origin.

    • The Curie constant can be determined from the slope of this line.

G cluster_theory Theoretical Basis cluster_property Bulk Material Property cluster_law Governing Principle Gd3_ion Gd³⁺ Ion (7 unpaired 4f electrons) Paramagnetism Paramagnetism Gd3_ion->Paramagnetism Mag_Moment Large Magnetic Moment (μ_eff ≈ 7.94 μ_B) Paramagnetism->Mag_Moment Gd2CO3 This compound (Gd₂(CO₃)₃) Mag_Moment->Gd2CO3 determines Bulk_Susceptibility Positive Magnetic Susceptibility (χ > 0) Gd2CO3->Bulk_Susceptibility Curie_Law Curie Law (χ ∝ 1/T) Bulk_Susceptibility->Curie_Law follows

Relationship Between Gd³⁺ Paramagnetism and Bulk Susceptibility.

Factors Influencing Magnetic Susceptibility

The magnetic susceptibility of this compound can be influenced by several factors:

  • Temperature: As described by the Curie Law, the magnetic susceptibility of a paramagnetic material is inversely proportional to the absolute temperature. As the temperature increases, thermal agitation increasingly randomizes the alignment of the magnetic moments, reducing the net magnetization for a given applied field.

  • Magnetic Field Strength: At low magnetic fields, the magnetization is linearly proportional to the applied field strength. However, at very high magnetic fields and low temperatures, saturation effects can occur where all the magnetic moments become aligned with the field, and the susceptibility is no longer constant.

  • Purity of the Sample: The presence of other magnetic impurities (ferromagnetic, antiferromagnetic, or other paramagnetic species) can significantly alter the measured magnetic susceptibility.

  • Hydration State: The presence of water molecules in the crystal structure can influence the local environment of the Gd³⁺ ions and may have a minor effect on the magnetic susceptibility.

Applications in Drug Development and Research

The strong paramagnetic properties of gadolinium-based materials, including this compound, make them highly valuable in several areas of research and drug development:

  • MRI Contrast Agents: Gadolinium-based contrast agents (GBCAs) are widely used in clinical MRI to enhance the contrast between different tissues. The high magnetic moment of Gd³⁺ significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images. This compound nanoparticles are being investigated as potential platforms for targeted GBCAs.

  • Multimodal Imaging Probes: this compound nanoparticles can be functionalized to serve as multimodal imaging probes, combining the benefits of MRI with other imaging modalities such as fluorescence imaging.

  • Theranostics: The development of theranostic agents, which combine diagnostic and therapeutic capabilities, is a growing field. This compound nanoparticles could potentially be engineered to carry a therapeutic payload in addition to their imaging properties.

Conclusion

This compound is a strongly paramagnetic material due to the presence of Gd³⁺ ions with seven unpaired electrons. While experimental data for its pure form is scarce, its magnetic susceptibility can be reliably estimated from theoretical principles. The synthesis of this compound, particularly in nanoparticle form, is well-documented, and its magnetic properties can be accurately characterized using techniques such as VSM and SQUID magnetometry. A thorough understanding of the magnetic susceptibility of this compound is crucial for its continued development and application in advanced biomedical imaging and therapy.

References

Spectroscopic Analysis of Gadolinium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic and thermal analysis techniques utilized in the characterization of gadolinium carbonate (Gd₂(CO₃)₃). Gadolinium-based compounds are of significant interest in the development of contrast agents for Magnetic Resonance Imaging (MRI) and other biomedical applications. A thorough understanding of their physicochemical properties through robust analytical methodologies is paramount for quality control, stability assessment, and formulation development.

This document details the experimental protocols and expected quantitative data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, it covers the principles and data interpretation of thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for understanding the thermal stability and decomposition pathways of this compound.

Vibrational Spectroscopy: Probing Molecular Structure

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods for identifying the functional groups and molecular structure of this compound. These techniques provide a unique fingerprint based on the vibrational modes of the carbonate ions and their interaction with the gadolinium cations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the primary focus is on the vibrational modes of the carbonate anion (CO₃²⁻).

Expected Vibrational Modes:

The carbonate ion has four fundamental vibrational modes: symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). In the FTIR spectrum of solid carbonates, the local symmetry and crystal structure can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes.

Vibrational ModeWavenumber Range (cm⁻¹)Description
ν₃ (Asymmetric Stretch)1400 - 1550Typically the most intense band, often split into multiple components.
ν₁ (Symmetric Stretch)1050 - 1100May be weak or absent in the IR spectrum of highly symmetric carbonate ions but can appear due to crystal lattice effects.
ν₂ (Out-of-Plane Bend)850 - 880A sharp and relatively strong absorption.
ν₄ (In-Plane Bend)680 - 750Often appears as a sharp absorption band.
Gd-O Vibration400 - 600Bands in this region can be attributed to the vibrations of the gadolinium-oxygen bond.[1][2]
O-H Stretching (Hydrated Samples)3000 - 3600A broad band indicating the presence of water of hydration.[2]
H-O-H Bending (Hydrated Samples)~1630A band corresponding to the bending vibration of water molecules.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Preparation:

    • Place a small amount of the finely ground this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and ATR correction on the obtained spectrum.

    • Identify and label the characteristic absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Gd₂(CO₃)₃ Place Place on ATR Crystal Grind->Place Acquire Acquire Spectrum Place->Acquire Background Record Background Background->Acquire Correct Baseline & ATR Correction Acquire->Correct Analyze Peak Analysis Correct->Analyze

FTIR Experimental Workflow
Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

Vibrational ModeWavenumber Shift Range (cm⁻¹)Description
ν₁ (Symmetric Stretch)1080 - 1100Typically a very strong and sharp peak, characteristic of the carbonate ion.[3][4]
ν₄ (In-Plane Bend)710 - 750A moderately intense peak.[4][5]
ν₃ (Asymmetric Stretch)1400 - 1460Usually weak in the Raman spectrum of the free carbonate ion but can become active and split due to lower symmetry in the crystal.[5]
Lattice Modes< 400Low-frequency modes corresponding to the vibrations of the crystal lattice, involving the motion of the Gd³⁺ cations and carbonate anions.[4]

Experimental Protocol: Dispersive Raman Spectroscopy

  • Instrument Setup:

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Sample Preparation:

    • Place a small amount of the this compound powder on a microscope slide or in a sample holder.

  • Data Acquisition:

    • Focus the laser beam onto the sample using the microscope objective.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal.

    • Identify and label the characteristic Raman shifts.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place Gd₂(CO₃)₃ on Slide Focus Focus Laser on Sample Sample->Focus Calibrate Calibrate Spectrometer Calibrate->Focus Acquire Acquire Raman Spectrum Focus->Acquire Correct Baseline Correction Acquire->Correct Analyze Peak Analysis Correct->Analyze XPS_Logical_Flow cluster_exp Experimental cluster_data Data Analysis SamplePrep Sample Mounting & Introduction to UHV Xray X-ray Irradiation SamplePrep->Xray Emission Photoelectron Emission Xray->Emission Detection Energy Analysis & Detection Emission->Detection Survey Survey Scan (Elemental ID) Detection->Survey HighRes High-Resolution Scans (Chemical State) Survey->HighRes ChargeRef Charge Referencing (C 1s = 284.8 eV) HighRes->ChargeRef PeakFit Peak Fitting & Quantification ChargeRef->PeakFit TGA_Decomposition_Pathway Start Gd₂(CO₃)₃·3H₂O (Solid) Step1 Gd₂(CO₃)₃ (Solid) Start->Step1 ~100-250°C -3H₂O Step2 Gd₂O₂CO₃ (Intermediate) Step1->Step2 ~350-500°C -2CO₂ Final Gd₂O₃ (Final Product) Step2->Final >500°C -CO₂

References

A Technical Guide to the Hydrothermal Synthesis of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of gadolinium carbonate (Gd₂(CO₃)₃), a critical precursor material in the development of advanced materials, including contrast agents for magnetic resonance imaging (MRI). This document details the underlying chemical principles, experimental protocols, and key parameters influencing the physicochemical properties of the final product.

Introduction

Gadolinium-based compounds are of significant interest in the biomedical field, primarily due to the paramagnetic properties of the Gd³⁺ ion. The synthesis of well-defined this compound nanoparticles is a crucial step in producing gadolinium oxide, which serves as the core of many MRI contrast agents. Hydrothermal synthesis offers a robust and reliable method for producing crystalline, homogenous nanoparticles with controlled size and morphology. This method involves the precipitation of this compound from a solution of a gadolinium salt and a carbonate source under elevated temperature and pressure in an aqueous environment.

Synthesis Methodology

The hydrothermal synthesis of this compound typically involves the reaction of a soluble gadolinium salt, such as gadolinium chloride (GdCl₃) or gadolinium nitrate (Gd(NO₃)₃), with a carbonate source in a sealed vessel (autoclave) heated to temperatures above the boiling point of water.

Urea-Assisted Hydrothermal Synthesis

A widely employed and effective method utilizes urea ((NH₂)₂CO) as the carbonate source.[1] The slow hydrolysis of urea at elevated temperatures provides a gradual and uniform release of carbonate ions, facilitating the controlled precipitation of this compound. This process is often referred to as homogeneous precipitation.

Reaction Pathway:

The overall process can be summarized by the following reactions:

  • Urea Hydrolysis: (NH₂)₂CO + 3H₂O → 2NH₄⁺ + OH⁻ + HCO₃⁻

  • This compound Precipitation: 2Gd³⁺ + 3CO₃²⁻ → Gd₂(CO₃)₃(s)

Initially, as the temperature rises, gadolinium hydroxycarbonate [Gd(OH)CO₃] may precipitate first.[1][2] With prolonged reaction time, this intermediate can transform into the more stable this compound.[1]

Experimental Protocol: Urea-Assisted Method

The following protocol is a generalized procedure based on common practices in the literature.[1][2]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Urea ((NH₂)₂CO)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the gadolinium salt (e.g., 0.003 M GdCl₃).

  • Prepare a separate aqueous solution of urea (e.g., 0.045 M).

  • Mix the gadolinium salt and urea solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 80-120 °C) for a defined duration (e.g., 2-24 hours).

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Experimental Workflow:

experimental_workflow start Start precursors Prepare Gd Salt and Urea Solutions start->precursors mixing Mix Solutions in Autoclave precursors->mixing hydrothermal Hydrothermal Reaction (Heating) mixing->hydrothermal cooling Cooling to Room Temperature hydrothermal->cooling separation Centrifugation/ Filtration cooling->separation washing Wash with DI Water and Ethanol separation->washing drying Drying washing->drying product This compound Product drying->product

Caption: Experimental workflow for the urea-assisted hydrothermal synthesis of this compound.

Key Synthesis Parameters and Their Influence

The physicochemical properties of the synthesized this compound, such as particle size, morphology, and crystallinity, are significantly influenced by several experimental parameters.

ParameterEffect on Product CharacteristicsReference
Gadolinium Salt Concentration Higher concentrations can lead to larger crystal sizes due to increased nucleation rates.[3][4]
Urea Concentration Affects the rate of carbonate ion release and thereby influences the precipitation kinetics and particle morphology.[5]
Reactant Stoichiometry Non-stoichiometric ratios can result in a significant reduction in crystal size due to the adsorption of excess species on the primary particles.[3][4]
pH The pH of the solution influences the surface charge of the primary particles, with deviations from neutral pH leading to smaller crystal sizes.[3][4]
Temperature Higher temperatures generally lead to faster reaction kinetics and can influence the crystalline phase and morphology of the product.[5][6]
Reaction Time Longer reaction times can promote crystal growth and phase transformation from gadolinium hydroxycarbonate to this compound.[1]

Characterization of this compound

A variety of analytical techniques are employed to characterize the synthesized this compound.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Determines the crystal structure and phase purity of the material.
Thermogravimetric Analysis (TGA) Investigates the thermal decomposition behavior, including dehydration and decarbonation temperatures.[7]
Differential Thermal Analysis (DTA) Identifies thermal events such as phase transitions and decomposition.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of carbonate and hydroxyl functional groups.[8]
Scanning Electron Microscopy (SEM) Visualizes the morphology and size distribution of the particles.
Transmission Electron Microscopy (TEM) Provides high-resolution images of the nanoparticle morphology and size.[1]

Thermal Decomposition to Gadolinium Oxide

This compound is often a precursor for the synthesis of gadolinium oxide (Gd₂O₃), which is the desired material for many applications. The thermal decomposition of this compound typically proceeds through the formation of an intermediate, gadolinium oxycarbonate (Gd₂O₂CO₃), before finally yielding gadolinium oxide at higher temperatures.[8][9][10]

Decomposition Pathway:

decomposition_pathway gd_carbonate Gd₂(CO₃)₃·nH₂O gd_oxycarbonate Gd₂O₂CO₃ gd_carbonate->gd_oxycarbonate Heat (approx. 450 °C) gd_oxide Gd₂O₃ gd_oxycarbonate->gd_oxide Heat (approx. 710-730 °C)

Caption: Thermal decomposition pathway of this compound to gadolinium oxide.

Conclusion

The hydrothermal synthesis of this compound is a versatile and controllable method for producing high-quality nanoparticles. By carefully tuning the experimental parameters, researchers can tailor the physicochemical properties of the material to meet the specific demands of their applications, particularly in the development of advanced biomedical imaging agents. This guide provides a foundational understanding of the synthesis process, offering a starting point for further research and development in this critical area.

References

Methodological & Application

Application Notes and Protocols for Enhanced Imaging with Doped Gadolinium Carbonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced contrast agents is paramount for enhancing the sensitivity and diagnostic capabilities of magnetic resonance imaging (MRI). Gadolinium (Gd³⁺)-based contrast agents are widely utilized due to the ion's high paramagnetic moment, which effectively shortens the T1 relaxation time of water protons in surrounding tissues, leading to brighter signals in T1-weighted images.[1][2] Nanoparticle-based contrast agents offer several advantages over traditional chelated gadolinium, including the potential for higher relaxivity, improved biocompatibility, and the possibility of multimodal imaging and targeted drug delivery.[3][4]

While the direct "doping" of gadolinium carbonate with more gadolinium is not a conventional approach, the underlying goal of creating highly efficient carbonate-based or gadolinium-containing nanoparticles for enhanced imaging is a significant area of research. This document provides detailed protocols and data for two analogous and effective systems: Gadolinium-Doped Manganese Carbonate Nanoparticles and Gadolinium-Doped Carbon Nanoparticles . These examples serve as robust models for developing next-generation imaging agents.

Principle of T1 Contrast Enhancement

Gadolinium-based contrast agents function by interacting with water molecules. The paramagnetic Gd³⁺ ion has seven unpaired electrons, creating a strong magnetic field that influences the surrounding water protons. This interaction provides an efficient pathway for the protons to transfer energy to the surrounding environment, thus accelerating their longitudinal relaxation (T1 relaxation). A shorter T1 relaxation time results in a stronger signal and a brighter image on a T1-weighted MRI scan. The efficiency of a contrast agent is quantified by its relaxivity (r1), with higher values indicating better contrast enhancement at lower concentrations.[1][2]

G Mechanism of T1 Contrast Enhancement by Gadolinium Nanoparticles cluster_0 Nanoparticle in Aqueous Environment cluster_1 Relaxation and Signal Generation Gd_NP Gadolinium-Doped Nanoparticle (Gd³⁺) Interaction Dipole-Dipole Interaction Gd_NP->Interaction Paramagnetic Field H2O_bulk Bulk Water (Protons) H2O_bulk->Interaction Proton Spins T1_Shortening Shortened T1 Relaxation Time Interaction->T1_Shortening MRI_Signal Enhanced MRI Signal (Bright Contrast) T1_Shortening->MRI_Signal

Caption: Mechanism of T1 Contrast Enhancement.

I. Gadolinium-Doped Manganese Carbonate Nanoparticles (Gd/MnCO₃ NPs)

Manganese carbonate nanoparticles serve as a promising platform for T1 contrast agents. Doping these nanoparticles with gadolinium can further enhance their relaxivity and introduce bimodal imaging capabilities.[5][6][7]

Quantitative Data
NanoparticleSize (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 Ratio
Gd-Doped MnCO₃ NPs116.81--
Commercial Agent (Gd-DTPA)~1~4.3~5.6~1.3

Note: Data for commercial agents are provided for comparison.

Experimental Protocol: Synthesis of Gd/MnCO₃ NPs

This protocol is adapted from the thermal decomposition method.[6][7]

Materials:

  • Manganese(II) chloride (MnCl₂)

  • Gadolinium(III) chloride (GdCl₃)

  • Oleic acid

  • 1-octadecene

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Mn-oleate and Gd-oleate Precursors:

    • In a three-neck flask, dissolve MnCl₂ and GdCl₃ in a mixture of ethanol, deionized water, and oleic acid. The molar ratio of Mn:Gd can be adjusted to control the doping concentration.

    • Heat the mixture to 70°C and stir vigorously.

    • Slowly add a solution of sodium carbonate to precipitate the metal-oleate complexes.

    • Wash the resulting precipitate with deionized water and ethanol to remove impurities.

    • Dry the Mn-oleate and Gd-oleate complexes under vacuum.

  • Thermal Decomposition:

    • In a three-neck flask equipped with a condenser and magnetic stirrer, add the prepared Mn-oleate and Gd-oleate precursors to 1-octadecene.

    • Heat the mixture to 320°C under a nitrogen atmosphere and maintain this temperature for 1 hour.

    • Cool the reaction mixture to room temperature.

  • Purification and Phase Transfer:

    • Add excess ethanol to the cooled solution to precipitate the Gd-doped MnCO₃ nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol and hexane.

    • To make the nanoparticles water-dispersible, a ligand exchange process can be performed using a suitable hydrophilic ligand, such as polyethylene glycol (PEG).

G Workflow for Gd/MnCO3 NP Synthesis Start Start Precursor Prepare Mn-oleate and Gd-oleate Precursors Start->Precursor Decomposition Thermal Decomposition in 1-octadecene at 320°C Precursor->Decomposition Precipitation Precipitate NPs with Ethanol Decomposition->Precipitation Washing Wash and Centrifuge Precipitation->Washing Ligand_Exchange Optional: Ligand Exchange for Aqueous Dispersibility Washing->Ligand_Exchange End Gd/MnCO3 NPs Washing->End For non-aqueous applications Ligand_Exchange->End

Caption: Synthesis of Gd/MnCO₃ Nanoparticles.

II. Gadolinium-Doped Carbon Nanoparticles (Gd-CNPs)

Carbon-based nanoparticles, such as carbon dots (CDs) or carbon nanodots (CNDs), are excellent candidates for bimodal imaging due to their inherent fluorescence and ability to be doped with paramagnetic ions like gadolinium for MRI contrast.[8][9]

Quantitative Data
Nanoparticle Synthesis MethodMean Size (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioQuantum Yield (%)
Hydrothermal Synthesis (HTS)4-5~42.0~70.0~1.67-
Microwave Synthesis (MWS)4-5~8.0~13.0~1.63~10
One-Pot HydrothermalIrregular14.08---

Note: Relaxivity values can vary significantly based on synthesis conditions and surface chemistry.[8]

Experimental Protocol: Hydrothermal Synthesis of Gd-CNPs

This protocol is adapted from a method demonstrated to produce Gd-CNPs with high relaxivity.[8]

Materials:

  • Urea

  • Citric acid

  • Gadolinium(III) chloride (GdCl₃)

  • Deionized water

  • Dialysis membrane (MWCO 500 Da)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing urea (50 mg/mL), citric acid (25 mg/mL), and gadolinium chloride (2 mg/mL).

    • Stir the solution until all components are fully dissolved.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless steel hydrothermal reactor.

    • Seal the reactor and heat it to 150°C for 3 hours.

    • Allow the reactor to cool down naturally to room temperature over approximately 2 hours.

  • Purification:

    • The resulting product is a transparent suspension of Gd-doped carbon nanoparticles.

    • Purify the aqueous suspension by dialysis against deionized water using a MWCO 500 Da membrane for at least 6 hours to remove unreacted precursors and small molecular byproducts.

    • The purified Gd-CNP suspension is then ready for characterization and in vitro/in vivo studies.

G Workflow for Gd-CNP Synthesis Start Start Solution_Prep Prepare Aqueous Solution: Urea, Citric Acid, GdCl₃ Start->Solution_Prep Hydrothermal Hydrothermal Reaction (150°C for 3 hours) Solution_Prep->Hydrothermal Cooling Natural Cooling to Room Temperature Hydrothermal->Cooling Purification Purification by Dialysis (MWCO 500 Da) Cooling->Purification End Purified Gd-CNPs Purification->End

Caption: Synthesis of Gd-CNPs via Hydrothermal Method.

Characterization and In Vitro/In Vivo Imaging

Characterization:

  • Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersity of the nanoparticles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical states.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential in aqueous suspension.

  • Relaxivity Measurement: T1 and T2 relaxivities are measured using an MRI scanner at various magnetic field strengths by preparing nanoparticle suspensions at different concentrations.

In Vitro Studies:

  • Cytotoxicity Assays: To evaluate the biocompatibility of the nanoparticles using cell lines (e.g., MTT or AlamarBlue assays).

  • Cellular Uptake: To visualize nanoparticle internalization by cells, often using fluorescence microscopy if the nanoparticles are fluorescent (like Gd-CNPs).

In Vivo Studies:

  • Animal Models: Nanoparticle suspensions are typically administered intravenously into animal models (e.g., mice or rats).

  • MRI Imaging: T1-weighted MR images are acquired before and at various time points after injection to observe contrast enhancement in different organs or at a tumor site.

Safety Considerations

Free gadolinium ions are toxic and can lead to conditions such as nephrogenic systemic fibrosis.[10][11] A critical aspect of developing gadolinium-based nanoparticles is ensuring the robust encapsulation or chelation of Gd³⁺ to prevent its leakage into the biological system. Long-term toxicity and biodistribution studies are essential for any novel contrast agent intended for clinical translation.[5]

References

Application Notes and Protocols for Surface Functionalization of Gadolinium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based nanoparticles are of significant interest in the biomedical field, primarily as contrast agents for Magnetic Resonance Imaging (MRI) and as platforms for targeted drug delivery. Gadolinium carbonate (Gd₂(CO₃)₃) nanoparticles, in particular, offer a biocompatible core that can be systematically degraded in the acidic tumor microenvironment, making them a smart choice for theranostic applications. However, pristine this compound nanoparticles are prone to aggregation in physiological conditions and lack target specificity. Surface functionalization is therefore a critical step to enhance their stability, biocompatibility, and to introduce targeting moieties for specific cell or tissue recognition.

This document provides detailed application notes and protocols for the surface functionalization of this compound nanoparticles. It includes a verified protocol for PEGylation and offers adaptable protocols for the conjugation of targeting ligands such as folic acid and antibodies, primarily based on methodologies established for gadolinium oxide nanoparticles.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

The following table summarizes typical quantitative data obtained before and after surface functionalization of gadolinium-based nanoparticles. Note that data for this compound is limited in the literature; therefore, representative data from functionalized gadolinium oxide nanoparticles is included for comparative purposes, as these systems share similar analytical techniques.

Nanoparticle TypeFunctionalizationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Relaxivity (r¹) (mM⁻¹s⁻¹)Reference
Gd₂(CO₃)₃ NoneFlake-like agglomerates---[1]
Gd₂(CO₃)₃ PEG-1000Homogenous agglomeration--Paramagnetic[1]
Gd₂O₃ None (OA-capped)37 ± 10.20 ± 0.01--[2]
Gd₂O₃ PPEG₂₀₀₀50 ± 10.20 ± 0.01--[2]
Gd₂O₃ PPEG₅₀₀₀-PPEG₁₀₀₀118 ± 40.30 ± 0.01--[2]
Gd₂O₃ PSA-coated--High negative value-[3]
Gd-CDs None4-5--42[4]
Gd-CDs Folic Acid----[4]
Gd₂O₃ PCD-FA---T1 and T2 contrast[5]

Experimental Protocols

Protocol 1: PEGylation of this compound Nanoparticles via a Modified Solvothermal Method

This protocol describes the synthesis of polyethylene glycol (PEG)-coated this compound nanoparticles (Gd₂(CO₃)₃@PEG), a method that enhances aqueous dispersibility and stability.[1]

Materials:

  • Gadolinium acetate hydrate (Gd(CH₃CO₂)₃·xH₂O)

  • Polyethylene glycol (PEG-1000)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating

  • Centrifuge

  • Oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a beaker, dissolve 40 g of PEG-1000 in a minimal amount of deionized water at 60°C with stirring for 20 minutes to form a clear, viscous solution.

    • Disperse 3.6 mmol of gadolinium acetate hydrate into the PEG solution. Continue stirring until a clear, homogeneous solution is formed.

  • Solvothermal Reaction:

    • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven or on a heating mantle with stirring capabilities.

    • Heat the autoclave to 180°C and maintain this temperature for 5-8 hours. The reaction time can be varied to control the crystallinity and size of the resulting particles.[1]

  • Purification of Gd₂(CO₃)₃@PEG Nanoparticles:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product and wash it multiple times with a mixture of deionized water and ethanol to remove any unreacted precursors and excess PEG.

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in deionized water. Repeat the washing/centrifugation steps at least three times.

  • Drying and Storage:

    • After the final wash, dry the purified Gd₂(CO₃)₃@PEG nanoparticles in an oven at 60°C overnight.

    • Store the resulting powder in a desiccator at room temperature.

Characterization:

  • Morphology and Size: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Crystallinity: X-ray Diffraction (XRD).

  • Surface Coating Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic PEG vibrational bands.

  • Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDS).

PEGylation_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification cluster_final Final Product Gd_Acetate Gadolinium Acetate Hydrate Dissolution Dissolve at 60°C Gd_Acetate->Dissolution PEG PEG-1000 PEG->Dissolution Autoclave Transfer to Autoclave Dissolution->Autoclave Heating Heat at 180°C (5-8 hours) Autoclave->Heating Washing Wash with H₂O/Ethanol Heating->Washing Centrifugation Centrifuge and Resuspend (3x) Washing->Centrifugation Drying Dry at 60°C Centrifugation->Drying Final_Product Gd₂(CO₃)₃@PEG Nanoparticles Drying->Final_Product

Workflow for PEGylation of this compound nanoparticles.
Protocol 2: Folic Acid Functionalization for Cancer Cell Targeting (Adapted Protocol)

This protocol is an adaptation from methods used for gadolinium oxide and other nanoparticles for targeting cells that overexpress the folate receptor, such as many cancer cells.[4][5] Disclaimer: This protocol requires optimization for this compound nanoparticles.

Prerequisite: PEGylated this compound nanoparticles with a terminal functional group (e.g., -NH₂ or -COOH). This can be achieved by using hetero-functional PEG (e.g., NH₂-PEG-COOH) during the initial synthesis or by post-synthesis modification. This protocol assumes the presence of a carboxyl group on the nanoparticle surface.

Materials:

  • Carboxyl-terminated Gd₂(CO₃)₃@PEG nanoparticles

  • Folic acid (FA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in DMSO.

    • Add EDC and NHS to the folic acid solution (molar ratio of FA:EDC:NHS is typically 1:1.5:1.5).

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxyl group of folic acid.

  • Conjugation to Nanoparticles:

    • Disperse the amino-terminated Gd₂(CO₃)₃@PEG nanoparticles in PBS (pH 7.4).

    • Add the activated folic acid solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).

    • Dialyze against a large volume of deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted folic acid, EDC, and NHS.

    • Lyophilize the purified solution to obtain FA-PEG-Gd₂(CO₃)₃ nanoparticles as a powder.

Characterization:

  • Conjugation Confirmation: UV-Vis spectroscopy (to detect the characteristic absorbance of folic acid) and FTIR.

  • Size and Zeta Potential: Dynamic Light Scattering (DLS).

  • In vitro Targeting: Cellular uptake studies using folate receptor-positive (e.g., HeLa, MCF-7) and negative cell lines.

Protocol 3: Antibody Conjugation for High-Specificity Targeting (Adapted Protocol)

This protocol outlines a general strategy for conjugating antibodies to the surface of nanoparticles using EDC/NHS chemistry.[6][] Disclaimer: This protocol is a general guideline and requires significant optimization for specific antibodies and for this compound nanoparticles.

Prerequisite: Carboxyl-terminated Gd₂(CO₃)₃@PEG nanoparticles.

Materials:

  • Carboxyl-terminated Gd₂(CO₃)₃@PEG nanoparticles

  • Targeting antibody (e.g., anti-EGFR, anti-HER2)

  • EDC and NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • PBS, pH 7.4

  • Quenching solution (e.g., glycine or Tris buffer)

  • Centrifugal filter units (e.g., 30 kDa MWCO)

Procedure:

  • Activation of Nanoparticle Surface:

    • Disperse carboxyl-terminated Gd₂(CO₃)₃@PEG nanoparticles in MES buffer (pH 6.0).

    • Add EDC (e.g., 2 mM) and NHS (e.g., 5 mM) to the nanoparticle dispersion.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Antibody Conjugation:

    • Immediately after activation, add the antibody solution (dissolved in PBS, pH 7.4) to the activated nanoparticle dispersion. The optimal antibody-to-nanoparticle ratio must be determined empirically.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add a quenching solution (e.g., 1 M glycine) to block any unreacted NHS-esters.

    • Purify the antibody-conjugated nanoparticles from unconjugated antibodies and crosslinking reagents using centrifugal filter units. Wash the nanoparticles multiple times with PBS.

Characterization:

  • Conjugation Confirmation: Gel electrophoresis (SDS-PAGE) to observe a shift in the band corresponding to the conjugated nanoparticles, or ELISA.

  • Size and Zeta Potential: DLS.

  • Binding Affinity: Surface Plasmon Resonance (SPR) or ELISA to confirm that the conjugated antibody retains its binding affinity for its target antigen.

Ligand_Conjugation_Pathway cluster_nanoparticle Nanoparticle Preparation cluster_activation Surface Activation cluster_conjugation Ligand Conjugation cluster_final_product Final Product NP_Core Gd₂(CO₃)₃ Core Functional_Shell Surface with -COOH groups (e.g., COOH-PEG) NP_Core->Functional_Shell EDC_NHS EDC / NHS Functional_Shell->EDC_NHS Activated_NP Activated Nanoparticle (NHS-ester surface) EDC_NHS->Activated_NP Ligand Targeting Ligand (Folic Acid, Antibody) with -NH₂ group Activated_NP->Ligand Conjugated_NP Functionalized Nanoparticle Ligand->Conjugated_NP Purification Purification (Dialysis/Centrifugation) Conjugated_NP->Purification Final_Product Targeted Gd₂(CO₃)₃ Nanoparticle Purification->Final_Product

General signaling pathway for ligand conjugation.

References

Application Notes and Protocols: Gadolinium Carbonate in T1-Weighted Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gadolinium carbonate-based nanoparticles as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI). The information is intended to guide researchers and professionals in drug development on the synthesis, characterization, and application of these promising contrast agents.

Introduction to this compound as a T1 Contrast Agent

Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the contrast in T1-weighted MRI, which improves the visualization of tissues and pathologies.[1][2][3] Gadolinium ions (Gd³⁺), with their seven unpaired electrons, are highly effective at shortening the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images.[4] However, free Gd³⁺ is toxic and must be chelated to be used in vivo.[4]

This compound (Gd₂(CO₃)₃) and its hydrated forms have emerged as promising nanoparticle-based T1 contrast agents.[5][6][7] These nanoparticles can offer high longitudinal relaxivity (r1), a key measure of a T1 contrast agent's effectiveness, and a low transverse to longitudinal relaxivity ratio (r2/r1), which is desirable for T1 contrast.[5][6][7] An ideal T1 contrast agent should have an r2/r1 ratio close to 1.[1] The nanoparticle formulation can also lead to prolonged circulation times and potentially reduced toxicity compared to some conventional small-molecule GBCAs.[8]

Quantitative Data Summary

The efficiency of a T1 contrast agent is primarily determined by its longitudinal relaxivity (r1). The following tables summarize the key quantitative parameters for gadolinium hydrated carbonate nanoparticles (GHC-1) and compare them with a commonly used clinical contrast agent, Gd-DTPA.

Table 1: Properties of Gadolinium Hydrated Carbonate Nanoparticles (GHC-1)

PropertyValueReference
Core Size2.3 ± 0.1 nm[5][6][7]
r1 Relaxivity (at 0.55 T)34.8 mM⁻¹s⁻¹[5][6][7]
r2/r1 Ratio1.17[5][6][7]

Table 2: Comparison of r1 Relaxivity with Gd-DTPA

Contrast Agentr1 Relaxivity (at 0.55 T)Fold Increase vs. Gd-DTPAReference
GHC-134.8 mM⁻¹s⁻¹9.4x higher[5][6][7]
Gd-DTPA~3.7 mM⁻¹s⁻¹ (inferred)1x[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles and the measurement of their relaxivity.

Synthesis of Poly(acrylic acid)-Coated Gadolinium Hydrated Carbonate Nanoparticles (GHC-1)

This protocol is based on a one-pot hydrothermal process.[5][6][7]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Poly(acrylic acid) (PAA, Mw ≈ 1800)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve GdCl₃·6H₂O, urea, and PAA in deionized water in a Teflon-lined stainless steel autoclave.

  • Stir the mixture vigorously for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it to 80°C for 10 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • The resulting nanoparticle solution is then purified by dialysis against deionized water for 48 hours to remove unreacted precursors and byproducts.

  • The final product, a clear and stable aqueous solution of GHC-1 nanoparticles, can be stored at 4°C.

Measurement of T1 and T2 Relaxivity

Relaxivity is determined by measuring the relaxation times (T1 and T2) of water protons in solutions containing different concentrations of the contrast agent.

Equipment:

  • MRI scanner or a benchtop NMR relaxometer (e.g., Bruker mq60 Minispec at 1.5 T and 37 °C).[9]

  • Inversion recovery pulse sequence for T1 measurement.[9]

  • Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence for T2 measurement.[9]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound nanoparticle solution in deionized water or a relevant biological medium (e.g., phosphate-buffered saline, human serum) with varying concentrations of gadolinium.[9][10] A typical concentration range is 0.05 to 0.5 mM.[11]

  • Gadolinium Concentration Measurement: Accurately determine the gadolinium concentration in each sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9][12]

  • T1 Measurement:

    • Use an inversion recovery experiment with a range of inversion times (TI) to measure the longitudinal relaxation time (T1) for each sample.[9]

    • The signal intensity (S) at a given TI is fitted to the equation: S(TI) = S₀(1 - 2exp(-TI/T1)).

  • T2 Measurement:

    • Use a CPMG pulse sequence to measure the transverse relaxation time (T2) for each sample.

  • Relaxivity Calculation:

    • Calculate the relaxation rates R1 = 1/T1 and R2 = 1/T2 for each concentration.

    • Plot R1 and R2 against the gadolinium concentration [Gd].

    • The slopes of the resulting linear plots correspond to the longitudinal relaxivity (r1) and transverse relaxivity (r2), respectively.[11][13]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of T1 contrast enhancement and the experimental workflow for evaluating this compound nanoparticles.

T1_Contrast_Enhancement cluster_0 Mechanism of T1 Relaxation Enhancement Gd_Carbonate This compound Nanoparticle (Gd³⁺) Water Water Protons (H₂O) in surrounding tissue Gd_Carbonate->Water interacts with T1_Shortening Shortened T1 Relaxation Time Water->T1_Shortening leads to Bright_Signal Bright Signal on T1-Weighted MRI T1_Shortening->Bright_Signal results in

Caption: Mechanism of T1 contrast enhancement by this compound nanoparticles.

Experimental_Workflow cluster_1 Experimental Workflow for Evaluation of Gd Carbonate Nanoparticles Synthesis Synthesis of Gd Carbonate Nanoparticles Characterization Physicochemical Characterization (Size, Morphology, Stability) Synthesis->Characterization Relaxivity In Vitro Relaxivity Measurement (r1, r2) Characterization->Relaxivity InVivo_MRI In Vivo T1-Weighted MRI and Biodistribution Relaxivity->InVivo_MRI Toxicity Biocompatibility and Toxicity Assessment InVivo_MRI->Toxicity

Caption: A typical experimental workflow for the evaluation of this compound nanoparticles.

Biocompatibility and Safety Considerations

While nanoparticle-based contrast agents offer several advantages, a thorough evaluation of their biocompatibility and potential toxicity is crucial before clinical translation. Studies on poly(acrylic acid)-coated gadolinium hydrated carbonate nanoparticles have shown no significant cellular or in vivo toxicity, which is a promising indicator for their safe application.[5][6][7] However, researchers should always conduct comprehensive biocompatibility studies, including assessments of plasma hemostasis, erythrocyte membrane stability, and endothelial cell barrier properties, to ensure the safety of any new gadolinium-based contrast agent.[14] The long-term retention of gadolinium in the body is a known concern with some GBCAs, and therefore, the clearance and biodistribution of new nanoparticle formulations must be carefully investigated.[15][16][17]

References

Application Notes and Protocols for Assessing the Biocompatibility of Gadolinium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are widely utilized to enhance image contrast in magnetic resonance imaging (MRI). However, concerns exist regarding the toxicity associated with the release of free gadolinium ions (Gd³⁺), which can lead to conditions such as nephrogenic systemic fibrosis (NSF)[1]. Encapsulating gadolinium into nanoparticle formulations, such as gadolinium carbonate (Gd₂(CO₃)₃), is a promising strategy to improve biocompatibility, stability, and pharmacokinetic properties[2][3]. The carbonate matrix offers a biodegradable and pH-sensitive platform for the controlled release of gadolinium, potentially minimizing systemic toxicity.

These application notes provide a comprehensive overview of the biocompatibility profile of this compound nanoparticles and detailed protocols for their synthesis and evaluation. The aim is to equip researchers with the necessary methodologies to assess the safety and efficacy of these nanoparticles for preclinical and clinical development.

Biocompatibility Profile of this compound Nanoparticles

The biocompatibility of this compound nanoparticles is critically dependent on their physicochemical properties, including size, surface charge, and surface modifications[2]. Unmodified nanoparticles can be recognized by the reticuloendothelial system (RES), leading to rapid clearance and potential accumulation in organs like the liver and spleen[4]. Surface functionalization, for instance with polyethylene glycol (PEG), is a common strategy to improve colloidal stability, prolong circulation time, and reduce cytotoxicity[4].

In Vitro Biocompatibility:

  • Cytotoxicity: The primary concern for cytotoxicity is the potential release of free Gd³⁺ ions, which can induce oxidative stress and apoptosis[5]. Studies on various gadolinium-based nanoparticles have shown that cytotoxicity is dose-dependent. For instance, some coated gadolinium nanoparticles have been found to be non-toxic up to concentrations of 500 µM[2]. Assays such as MTT and LDH are crucial for quantifying cell viability and membrane integrity upon exposure to this compound nanoparticles[6].

  • Hemocompatibility: As intravenously administered agents, nanoparticles must be hemocompatible. Hemolysis assays are performed to ensure that the nanoparticles do not cause significant damage to red blood cells (RBCs)[7][8]. Nanoparticles with unsuitable surface properties can lead to RBC lysis, releasing hemoglobin into the plasma[9].

In Vivo Biocompatibility:

  • Systemic Toxicity: Acute and chronic toxicity studies in animal models are essential to evaluate the systemic effects of this compound nanoparticles. These studies involve monitoring for clinical signs of toxicity, changes in body weight, and performing histopathological analysis of major organs after administration[4].

  • Biodistribution and Clearance: The distribution and clearance profile dictates both the efficacy and potential long-term toxicity of the nanoparticles. Ideally, the nanoparticles should be cleared from the body after a sufficient period to provide imaging contrast, without long-term accumulation in tissues[4][10].

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from biocompatibility studies of this compound nanoparticles.

Table 1: In Vitro Cytotoxicity Data

Cell Line Assay Type Nanoparticle Concentration (µg/mL) Incubation Time (hours) Cell Viability (%) IC₅₀ (µg/mL)
e.g., HepG2 MTT e.g., 10, 50, 100, 250, 500 24
e.g., 10, 50, 100, 250, 500 48
e.g., HEK293 LDH e.g., 10, 50, 100, 250, 500 24

| | | e.g., 10, 50, 100, 250, 500 | 48 | | |

Table 2: Hemolysis Assay Data

Nanoparticle Concentration (µg/mL) Absorbance (540 nm) Hemoglobin Released (mg/mL) % Hemolysis Classification
e.g., 50 <2% Non-hemolytic
e.g., 100 2-5% Slightly hemolytic
e.g., 250 >5% Hemolytic
e.g., 500
Positive Control (e.g., Triton X-100) ~100%

| Negative Control (PBS) | | | | ~0% |

Table 3: In Vivo Acute Toxicity and Biodistribution Data (Rodent Model)

Parameter Group 1 (Control) Group 2 (Low Dose) Group 3 (High Dose)
Body Weight Change (%) at Day 14
Organ Histopathology
Liver No abnormalities
Spleen No abnormalities
Kidneys No abnormalities
Lungs No abnormalities
Heart No abnormalities
Gadolinium Content (% Injected Dose/g tissue)
Blood (at 1h) N/A
Liver (at 24h) N/A
Spleen (at 24h) N/A

| Kidneys (at 24h) | N/A | | |

Key Experimental Protocols

Protocol for Synthesis of this compound Nanoparticles

This protocol is adapted from a reaction crystallization method[11][12].

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Deionized (DI) water

  • Optional: PEGylating agent for surface coating

  • Semi-batch crystallizer/reactor

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a stock solution of gadolinium chloride (e.g., 0.1 M) in DI water.

  • Prepare a stock solution of ammonium bicarbonate (e.g., 0.1 M) in DI water.

  • Set up the semi-batch reactor with a known volume of the gadolinium chloride solution under constant stirring.

  • Slowly add the ammonium bicarbonate solution to the reactor at a controlled flow rate. The reaction will initiate the precipitation of this compound nanoparticles.

  • Control key parameters such as reactant concentrations, pH, and stirring speed to influence the final particle size and morphology[12].

  • (Optional) For surface modification, a solution of a coating agent (e.g., PEG) can be introduced into the reactor during or after nanoparticle formation.

  • After the reaction is complete, age the suspension for a defined period (e.g., 1 hour).

  • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Wash the nanoparticle pellet three times with DI water and once with ethanol to remove unreacted precursors.

  • Resuspend the final nanoparticle pellet in DI water or a suitable buffer for storage and characterization.

Protocol for In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Human cell line (e.g., MCF-7, HepG2)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium (e.g., 0, 10, 25, 50, 100, 250, 500 µg/mL).

  • Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no nanoparticles (negative control).

  • Incubate the plate for 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol for Hemolysis Assay

This protocol is based on the Nanotechnology Characterization Laboratory (NCL) method[9][13][14].

Materials:

  • Fresh human whole blood (with anticoagulant like Li-heparin)

  • PBS (pH 7.4)

  • This compound nanoparticle suspension

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • Drabkin's reagent

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Collect fresh human whole blood. It can be stored at 2-8°C for up to 24 hours[14].

  • Prepare serial dilutions of the nanoparticle suspension in PBS.

  • In centrifuge tubes, mix 700 µL of PBS, 100 µL of the nanoparticle dilution (or controls), and 100 µL of whole blood.

  • Incubate the tubes at 37°C for 3 hours with gentle mixing every 30 minutes.

  • After incubation, centrifuge the tubes at 800 x g for 15 minutes.

  • Carefully collect the supernatant.

  • In a new 96-well plate, add 50 µL of the supernatant and 50 µL of Drabkin's reagent to each well.

  • Incubate for 15 minutes at room temperature to allow for the conversion of hemoglobin to cyanmethemoglobin.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Protocol for In Vivo Acute Toxicity Study

All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Healthy mice or rats (e.g., CD-1 or BALB/c strain)

  • Sterile this compound nanoparticle suspension in a biocompatible vehicle (e.g., saline)

  • Control vehicle (saline)

  • Standard animal housing and monitoring equipment

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (e.g., n=5 per group): a control group receiving the vehicle, and treatment groups receiving different doses of the nanoparticles (e.g., low, medium, high dose) via intravenous injection.

  • Administer a single dose of the nanoparticle suspension or vehicle.

  • Observe the animals daily for 14 days for any clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).

  • Record body weights on Day 0, Day 7, and Day 14.

  • At the end of the 14-day observation period, euthanize the animals.

  • Collect blood for serum biochemistry analysis (e.g., liver and kidney function markers).

  • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, lungs, heart, brain) for histopathological examination[4].

  • (Optional) Tissues can also be analyzed for gadolinium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine biodistribution.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Assessment Synthesis Nanoparticle Synthesis (this compound) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity Hemocompatibility Hemolysis Assay Characterization->Hemocompatibility AcuteToxicity Acute Toxicity Study (14-day observation) Cytotoxicity->AcuteToxicity Hemocompatibility->AcuteToxicity Genotoxicity Genotoxicity Assays (Comet Assay) Biodistribution Biodistribution & Clearance (ICP-MS) AcuteToxicity->Biodistribution Histopathology Histopathology AcuteToxicity->Histopathology

Caption: Workflow for evaluating nanoparticle biocompatibility.

Potential Signaling Pathway for Gadolinium-Induced Toxicity

G Gd Free Gd³⁺ Ions ROS Increased ROS (Oxidative Stress) Gd->ROS Mito Mitochondrial Dysfunction Gd->Mito MAPK MAPK/ERK Pathway ROS->MAPK PI3K PI3K/Akt Pathway ROS->PI3K Apoptosis Apoptosis Mito->Apoptosis MAPK->Apoptosis Fibrosis Pro-fibrotic Gene Expression MAPK->Fibrosis PI3K->Apoptosis

References

Application Notes and Protocols for Gadolinium Carbonate-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the development of gadolinium carbonate nanoparticles as a targeted drug delivery system. The focus is on doxorubicin delivery targeted to folate receptor-overexpressing cancer cells. While specific protocols for this compound are limited in published literature, the following sections combine established methodologies for similar nanoparticle systems to provide a practical guide for research and development.

Overview

This compound (Gd₂(CO₃)₃) nanoparticles are emerging as a promising platform for theranostics, combining the therapeutic potential of targeted drug delivery with the diagnostic capabilities of gadolinium as an MRI contrast agent. By functionalizing these nanoparticles with targeting ligands such as folic acid, they can be directed to cancer cells that overexpress the folate receptor, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin while minimizing off-target toxicity.

Key Features:

  • Targeted Delivery: Folic acid functionalization enables specific binding to folate receptors, which are frequently overexpressed on the surface of various cancer cells.

  • pH-Responsive Drug Release: The acidic microenvironment of tumors and endosomes can trigger the release of the encapsulated drug, ensuring localized therapeutic action.

  • Dual-Modality: The inherent properties of gadolinium allow for the use of these nanoparticles as contrast agents in Magnetic Resonance Imaging (MRI), enabling simultaneous diagnosis and monitoring of treatment response.

Physicochemical Characterization

A thorough characterization of the synthesized nanoparticles is crucial to ensure their suitability for drug delivery applications. The following table summarizes key parameters and typical values reported for similar targeted nanoparticle systems.

ParameterMethodTypical ValuesSignificance
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow size distribution and homogeneity of the nanoparticle suspension.
Zeta Potential Electrophoretic Light Scattering (ELS)-15 to -30 mVAffects colloidal stability and interaction with biological membranes. A negative charge can reduce non-specific protein binding.
Morphology Transmission Electron Microscopy (TEM)SphericalProvides visual confirmation of size, shape, and aggregation state.
Drug Loading Content (DLC) UV-Vis Spectroscopy / HPLC5 - 15% (w/w)Quantifies the amount of drug loaded per unit weight of nanoparticles.
Drug Loading Efficiency (DLE) UV-Vis Spectroscopy / HPLC70 - 95%Represents the percentage of the initial drug that is successfully encapsulated in the nanoparticles.

Experimental Protocols

The following are generalized protocols that can be adapted for the development of folic acid-functionalized, doxorubicin-loaded this compound nanoparticles.

Synthesis of this compound Nanoparticles

This protocol is adapted from the reaction crystallization method for producing nanocrystals.[1][2]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃) or Ammonium hydrogen carbonate (NH₄HCO₃)[1]

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of GdCl₃·6H₂O in deionized water.

  • Prepare a 0.15 M solution of (NH₄)₂CO₃ in deionized water.

  • In a semi-batch reactor under controlled agitation, slowly add the (NH₄)₂CO₃ solution to the GdCl₃ solution at room temperature.

  • The formation of a white precipitate (this compound) will be observed.

  • Continue stirring for 2-4 hours to allow for crystal growth and stabilization.

  • Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Wash the nanoparticles three times with deionized water and once with ethanol to remove unreacted precursors.

  • Dry the this compound nanoparticles under vacuum or by lyophilization for storage.

Surface Functionalization with Folic Acid

This protocol involves the surface modification of the nanoparticles with a polymer linker to which folic acid is conjugated. Polyethylene glycol (PEG) is commonly used to improve biocompatibility and circulation time.

Materials:

  • This compound nanoparticles

  • Amine-terminated polyethylene glycol (NH₂-PEG-COOH)

  • Folic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activate Folic Acid: Dissolve folic acid, EDC, and NHS in DMSO. Stir the mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid group of folic acid.

  • PEGylation of Nanoparticles: Disperse the this compound nanoparticles in PBS. Add NH₂-PEG-COOH to the nanoparticle suspension and stir for 24 hours at room temperature. This step can be facilitated by EDC/NHS chemistry to form amide bonds between the carbonate surface (or a suitable linker) and the PEG.

  • Conjugation of Folic Acid: Add the activated folic acid solution to the PEGylated nanoparticle suspension. Stir the mixture for another 24 hours in the dark at room temperature.

  • Purification: Purify the folic acid-functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilize the purified nanoparticles for storage.

Doxorubicin Loading

Doxorubicin (DOX) can be loaded onto the nanoparticles through physical adsorption or electrostatic interactions.

Materials:

  • Folic acid-functionalized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Deionized water

Procedure:

  • Disperse the functionalized nanoparticles in deionized water.

  • Dissolve DOX·HCl in deionized water and add a molar excess of TEA to neutralize the hydrochloride, resulting in a hydrophobic DOX solution.

  • Add the DOX solution to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Separate the DOX-loaded nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).

  • Wash the nanoparticles with deionized water to remove unloaded DOX.

  • Determine the drug loading content and efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer (at ~480 nm).

In Vitro pH-Responsive Drug Release

This protocol simulates the drug release profile in physiological and acidic tumor environments.

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) and 50 mL of acetate buffer (pH 5.0) in separate containers.

  • Keep the containers in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh buffer.

  • Measure the concentration of released DOX in the aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug release over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxicity of the DOX-loaded nanoparticles against cancer cells.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Free DOX solution

  • DOX-loaded nanoparticles

  • Blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free DOX, DOX-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubate the cells for 48 or 72 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation synthesis Synthesis of Gd₂(CO₃)₃ NPs functionalization Surface Functionalization with Folic Acid-PEG synthesis->functionalization Polymer Coating drug_loading Doxorubicin Loading functionalization->drug_loading dls DLS/Zeta Potential drug_loading->dls tem TEM drug_loading->tem uv_vis UV-Vis/HPLC drug_loading->uv_vis characterization Physicochemical Characterization release In Vitro Drug Release (pH 7.4 & 5.0) characterization->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity uptake Cellular Uptake Studies characterization->uptake in_vivo In Vivo Antitumor Efficacy characterization->in_vivo

Caption: Experimental workflow for the development and evaluation of targeted this compound nanoparticles.

Folate Receptor-Mediated Endocytosis Signaling Pathway

folate_receptor_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space np FA-Gd₂(CO₃)₃-DOX Nanoparticle fr Folate Receptor (FR) np->fr Binding endosome Early Endosome (pH ~6.0-6.5) fr->endosome Endocytosis late_endosome Late Endosome/ Lysosome (pH ~5.0) endosome->late_endosome Maturation dox Doxorubicin late_endosome->dox Drug Release (Acid-triggered) fr_recycle FR Recycling late_endosome->fr_recycle Receptor Recycling nucleus Nucleus dox->nucleus Translocation apoptosis Apoptosis nucleus->apoptosis DNA Intercalation fr_recycle->fr

Caption: Schematic of folate receptor-mediated endocytosis for targeted nanoparticle delivery.

Safety and Biocompatibility Considerations

Free gadolinium ions (Gd³⁺) are known to be toxic. Therefore, it is essential to ensure the stability of the this compound nanoparticles and any chelates used to minimize the leaching of free Gd³⁺. Biocompatibility should be assessed through in vitro cytotoxicity assays on healthy cell lines and in vivo toxicity studies. The use of biocompatible coatings like PEG is highly recommended to reduce immunogenicity and improve the safety profile.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on a compilation of existing literature for similar nanoparticle systems. The synthesis and application of this compound nanoparticles for drug delivery should be performed by qualified personnel in a laboratory setting. Specific parameters and conditions may require optimization and validation.

References

Application Notes & Protocols: In Vivo Biodistribution of Gadolinium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gadolinium-based nanoparticles are of significant interest as contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic properties of the Gd³⁺ ion.[1][2] Among various formulations, gadolinium carbonate nanoparticles represent a potential platform for diagnostic applications. Understanding the in vivo biodistribution—the absorption, distribution, metabolism, and excretion—of these nanoparticles is critical for evaluating their efficacy, safety, and clinical potential. The biodistribution profile determines the nanoparticle's utility for imaging specific organs, its circulation time, and its clearance pathways, which are essential for minimizing long-term toxicity associated with gadolinium retention.[3]

This document provides a comprehensive overview of the protocols required to perform an in vivo biodistribution study of this compound nanoparticles in a preclinical animal model. It includes methodologies for nanoparticle synthesis, animal administration, tissue analysis for gadolinium content, and histological evaluation. While specific quantitative data for this compound nanoparticles is limited in current literature, the presented data is representative of similarly sized gadolinium-based nanoparticles and serves as an illustrative guide.

Quantitative Biodistribution Data

The biodistribution of nanoparticles is highly dependent on their size, surface coating, and morphology.[4] Typically, nanoparticles administered intravenously are primarily taken up by the organs of the reticuloendothelial system (RES), namely the liver and spleen, with clearance occurring via the renal and hepatobiliary routes.

Table 1: Illustrative Biodistribution of Gadolinium Nanoparticles in Mice

The following table presents representative quantitative data for the biodistribution of gadolinium-based nanoparticles following a single intravenous injection. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation. This data is compiled based on typical findings for gadolinium oxide and other ultrasmall gadolinium-based nanoparticles and should be considered illustrative.[3][5][6]

Organ1-hour Post-Injection (%ID/g)24-hours Post-Injection (%ID/g)7-days Post-Injection (%ID/g)
Blood10.5 ± 2.11.2 ± 0.3< 0.1
Liver25.8 ± 4.518.5 ± 3.25.1 ± 1.1
Spleen35.2 ± 5.825.1 ± 4.98.3 ± 1.9
Kidneys8.5 ± 1.93.2 ± 0.70.5 ± 0.1
Lungs4.1 ± 0.81.5 ± 0.40.2 ± 0.05
Heart1.9 ± 0.40.5 ± 0.1< 0.1
Brain0.2 ± 0.05< 0.1< 0.1

Experimental Workflow and Logical Fate

The following diagrams illustrate the overall experimental workflow for a biodistribution study and the logical fate of nanoparticles following intravenous administration.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis cluster_3 Phase 4: Outcome A Synthesis of Gd Carbonate Nanoparticles B Characterization (Size, Zeta Potential, Morphology) A->B C IV Administration to Animal Model (Mouse/Rat) B->C D Euthanasia & Organ Harvesting (at 1h, 24h, 7d) C->D E Gd Quantification via ICP-MS D->E F Histological Analysis (H&E Staining) D->F G Biodistribution Profile (%ID/g) E->G H Toxicity Assessment F->H G A IV Injection of This compound Nanoparticles B Blood Circulation A->B C Reticuloendothelial System (RES) Uptake B->C F Renal Clearance B->F J Passive Accumulation in Tumors (EPR Effect) B->J D Liver C->D E Spleen C->E H Hepatobiliary Clearance D->H G Excretion (Urine) F->G I Excretion (Feces) H->I

References

Application Notes and Protocols: Cellular Uptake Mechanisms of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Gadolinium-based nanoparticles are of significant interest in the biomedical field, primarily as contrast agents for Magnetic Resonance Imaging (MRI) and as potential platforms for targeted drug delivery.[1][2] Understanding the mechanisms by which these nanoparticles enter cells is critical for evaluating their efficacy, biodistribution, and potential toxicity.[3] While extensive research has been conducted on various gadolinium compounds, such as gadolinium oxide (Gd₂O₃), specific data on the cellular uptake of gadolinium carbonate (Gd₂(CO₃)₃) nanoparticles is limited.

These application notes provide a comprehensive overview of the likely cellular uptake mechanisms for this compound nanoparticles, based on established principles of nanoparticle-cell interactions and data from analogous gadolinium-based materials. The protocols detailed herein offer standardized methods for researchers to investigate and quantify the cellular internalization and cytotoxic effects of these nanoparticles.

II. Principal Cellular Uptake Mechanisms for Nanoparticles

The internalization of nanoparticles by mammalian cells is an active, energy-dependent process primarily mediated by endocytosis.[4] Several distinct endocytic pathways are responsible for nanoparticle uptake, with the preferred route often depending on the nanoparticle's physicochemical properties, such as size, shape, and surface chemistry, as well as the specific cell type.[4][5] The primary pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6]

A. Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-driven process responsible for the uptake of a wide array of molecules.[7][8] This pathway involves the assembly of a clathrin protein coat on the intracellular side of the plasma membrane, which induces membrane curvature and the formation of a "clathrin-coated pit."[9] The GTPase dynamin is then recruited to the neck of the budding vesicle, where it facilitates scission from the plasma membrane.[8] This pathway is typically responsible for the internalization of smaller nanoparticles (up to ~200 nm).

G Clathrin-Mediated Endocytosis (CME) Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space NP This compound Nanoparticle Receptor Cell Surface Receptor ClathrinPit Clathrin-Coated Pit Formation Receptor->ClathrinPit Binding & Recruitment of Adaptor Proteins Membrane Vesicle Clathrin-Coated Vesicle ClathrinPit->Vesicle Invagination & Dynamin-mediated Scission Uncoating Vesicle Uncoating Vesicle->Uncoating Clathrin Coat Dissassembles EarlyEndosome Early Endosome Uncoating->EarlyEndosome Fusion LateEndosome Late Endosome / Lysosome (Processing/Degradation) EarlyEndosome->LateEndosome Maturation G Caveolae-Mediated Endocytosis (CvME) Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space NP This compound Nanoparticle Caveolae Caveolae (Caveolin-rich domain) NP->Caveolae Binding & Internalization Vesicle Caveolar Vesicle Caveolae->Vesicle Dynamin-mediated Scission Caveosome Caveosome Vesicle->Caveosome Fusion Golgi Golgi Apparatus Caveosome->Golgi Intracellular Trafficking ER Endoplasmic Reticulum Caveosome->ER Intracellular Trafficking G Macropinocytosis Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space NP This compound Nanoparticle (or Agglomerate) Ruffle Actin-driven Membrane Ruffling Fluid Extracellular Fluid Cup Macropinocytic Cup Ruffle->Cup Membrane Closure Macropinosome Macropinosome Cup->Macropinosome Vesicle Formation LateEndosome Late Endosome / Lysosome Macropinosome->LateEndosome Fusion & Processing G ICP-MS Experimental Workflow A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere overnight. B 2. Nanoparticle Incubation Treat cells with Gd₂(CO₃)₃ NPs at various concentrations for a set time. A->B C 3. Washing Aspirate medium, wash cells 3x with ice-cold PBS to remove non-internalized NPs. B->C D 4. Cell Lysis & Digestion Lyse cells, collect lysate. Digest with concentrated nitric acid. C->D E 5. Sample Analysis Dilute digested sample and analyze for ¹⁵⁷Gd content using ICP-MS. D->E F 6. Data Normalization Quantify protein content in parallel wells (e.g., BCA assay). Normalize Gd content to total protein. E->F G TEM Experimental Workflow A 1. Cell Culture & Treatment Grow cells on a suitable substrate and treat with Gd₂(CO₃)₃ NPs. B 2. Primary Fixation Fix cells with glutaraldehyde to preserve ultrastructure. A->B C 3. Secondary Fixation Post-fix with osmium tetroxide to enhance contrast. B->C D 4. Dehydration & Embedding Dehydrate sample through an ethanol series and embed in resin. C->D E 5. Ultrathin Sectioning Cut 70-90 nm thick sections using an ultramicrotome. D->E F 6. Staining & Imaging Stain sections with uranyl acetate and lead citrate. Image with TEM. E->F G Cytotoxicity Assay Workflow (MTT & LDH) cluster_LDH LDH Assay cluster_MTT MTT Assay A 1. Cell Seeding Seed cells in 96-well plates. B 2. Nanoparticle Treatment Incubate cells with a range of Gd₂(CO₃)₃ NP concentrations for 24-72 hours. A->B C1 3a. Collect Supernatant Transfer supernatant to a new 96-well plate. B->C1 C2 3b. Add MTT Reagent Add MTT solution to the remaining cells. B->C2 D1 4a. Add LDH Reagent Add LDH reaction mixture to each well. C1->D1 E1 5a. Measure Absorbance Incubate and measure absorbance at ~490 nm. D1->E1 D2 4b. Solubilize Formazan Incubate, then add solubilizing agent (e.g., DMSO). C2->D2 E2 5b. Measure Absorbance Incubate and measure absorbance at ~570 nm. D2->E2

References

Application Notes and Protocols: Gadolinium Carbonate in Multimodal Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of gadolinium carbonate-based nanoparticles as versatile contrast agents for multimodal imaging, combining Magnetic Resonance Imaging (MRI) and Fluorescence Imaging.

Introduction to this compound Nanoparticles for Multimodal Imaging

Gadolinium (Gd³⁺) is a paramagnetic lanthanide metal ion widely used as a positive contrast agent in MRI due to its ability to shorten the T1 relaxation time of water protons.[1] However, free Gd³⁺ is toxic, necessitating its chelation or incorporation into stable nanoparticle formulations.[2] this compound (Gd₂(CO₃)₃) nanoparticles have emerged as a promising platform for developing T1 MRI contrast agents with high relaxivity. Their synthesis is often straightforward and cost-effective.

To enable multimodal imaging, these this compound nanoparticles can be rendered fluorescent through two primary strategies:

  • Lanthanide Doping: Incorporation of fluorescent lanthanide ions, such as Europium (Eu³⁺) or Terbium (Tb³⁺), into the this compound crystal lattice during synthesis. This creates intrinsically fluorescent nanoparticles.

  • Surface Functionalization: Coating the this compound nanoparticles with a shell material, typically silica, which can then be covalently functionalized with organic fluorescent dyes. This core-shell approach offers versatility in the choice of fluorophore.

This document provides detailed protocols for the synthesis of ultrasmall gadolinium hydrated carbonate nanoparticles and their subsequent modification for fluorescence imaging, as well as protocols for their application in in vitro and in vivo multimodal imaging.

Quantitative Data Presentation

The following tables summarize key quantitative parameters of this compound-based multimodal imaging probes as reported in the literature. This data is essential for comparing the performance of different probe formulations.

Table 1: Physicochemical and MRI Relaxivity Properties of this compound Nanoparticles

Nanoparticle FormulationCore Size (nm)Hydrodynamic Diameter (nm)r₁ Relaxivity (mM⁻¹s⁻¹)r₂ Relaxivity (mM⁻¹s⁻¹)r₂/r₁ RatioReference
Poly(acrylic acid)-coated Gd₂(CO₃)₃2.3 ± 0.1Not Reported34.840.61.17--INVALID-LINK--
Gd-doped MnCO₃11~596.81Not ReportedNot Reported--INVALID-LINK--
Gd₂O₃:Tb³⁺ (1% doping)Not ReportedNot Reported~10-15Not ReportedNot Reported--INVALID-LINK--

Table 2: Fluorescence Properties of Multimodal Gadolinium-Based Nanoparticles

Nanoparticle FormulationFluorescent ComponentExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
Gd-doped Carbon DotsCarbon Dots36045040--INVALID-LINK--
Gd₂O₃:Eu³⁺Eu³⁺254612Not Reported--INVALID-LINK--
Gd₂O₃:Tb³⁺Tb³⁺266545Not Reported--INVALID-LINK--

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and application of this compound-based multimodal imaging probes.

Synthesis of Poly(acrylic acid)-Coated Gadolinium Hydrated Carbonate Nanoparticles (GHC-NPs)

This protocol is adapted from Liang et al. for the synthesis of ultrasmall gadolinium hydrated carbonate nanoparticles with high T1 relaxivity.

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Poly(acrylic acid) (PAA, MW ≈ 1800)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (50 mL)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • In a typical synthesis, dissolve 0.5 mmol of GdCl₃·6H₂O, 1.0 g of PAA, and 20 mmol of urea in 20 mL of deionized water.

  • Stir the solution vigorously for 30 minutes to ensure complete dissolution and mixing.

  • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting milky solution and centrifuge at 10,000 rpm for 10 minutes to remove any large aggregates.

  • Purify the supernatant by dialysis against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted precursors and byproducts.

  • Store the purified GHC-NP solution at 4°C for future use.

Characterization:

  • The size and morphology of the GHC-NPs can be characterized by Transmission Electron Microscopy (TEM).

  • The concentration of Gd³⁺ in the final solution should be determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for accurate relaxivity measurements.

  • T1 and T2 relaxivity measurements are performed on a clinical or preclinical MRI scanner at various concentrations of the GHC-NPs in water or phosphate-buffered saline (PBS).

Preparation of Fluorescent this compound Nanoparticles

Two primary methods for rendering GHC-NPs fluorescent are detailed below.

This protocol involves the co-precipitation of gadolinium and europium carbonates to create intrinsically fluorescent nanoparticles.

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (50 mL)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Prepare a stock solution of GdCl₃·6H₂O and EuCl₃·6H₂O in deionized water. The molar ratio of Gd³⁺ to Eu³⁺ can be varied (e.g., 95:5) to optimize fluorescence properties.

  • In a typical synthesis, dissolve a total of 0.5 mmol of the combined lanthanide chlorides (e.g., 0.475 mmol GdCl₃·6H₂O and 0.025 mmol EuCl₃·6H₂O) and 20 mmol of urea in 20 mL of deionized water.

  • Follow steps 2-8 from the GHC-NP synthesis protocol (Section 3.1).

Characterization:

  • Confirm the successful doping and assess the fluorescence properties (excitation and emission spectra, quantum yield) using a spectrofluorometer.

  • Perform TEM and ICP-MS analysis as described for GHC-NPs.

  • Evaluate the T1 and T2 relaxivity to ensure the MRI contrast properties are retained.

This protocol describes the formation of a silica shell around the GHC-NPs, which is then functionalized with a fluorescent dye.[3]

Materials:

  • As-synthesized GHC-NPs (from Section 3.1)

  • Tetraethyl orthosilicate (TEOS)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Ethanol

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Fluorescein isothiocyanate (FITC) or another amine-reactive fluorescent dye

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

Procedure:

Step 1: Silica Coating

  • Disperse a known amount of GHC-NPs in a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the solution and stir.

  • Add TEOS dropwise to the solution while stirring vigorously.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Collect the silica-coated GHC-NPs (GHC@SiO₂) by centrifugation and wash several times with ethanol and deionized water.

Step 2: Amine Functionalization

  • Resuspend the GHC@SiO₂ nanoparticles in ethanol.

  • Add APTES and reflux the mixture for 6-12 hours.

  • Collect the amine-functionalized nanoparticles (GHC@SiO₂-NH₂) by centrifugation and wash thoroughly with ethanol to remove excess APTES.

Step 3: Fluorescent Dye Conjugation

  • Disperse the GHC@SiO₂-NH₂ nanoparticles in DMSO.

  • In a separate vial, dissolve the amine-reactive fluorescent dye (e.g., FITC) in DMSO.

  • Add the dye solution to the nanoparticle suspension in the presence of a catalytic amount of triethylamine.

  • Stir the reaction mixture in the dark for 24 hours at room temperature.

  • Purify the fluorescently labeled nanoparticles (GHC@SiO₂-FITC) by repeated centrifugation and washing with ethanol and deionized water until the supernatant is colorless.

Characterization:

  • Confirm the silica coating and dye conjugation using TEM, Fourier-transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.

  • Measure the fluorescence properties of the final product.

  • Determine the Gd³⁺ concentration and relaxivity values.

In Vitro Multimodal Imaging Protocol

This protocol outlines the steps for imaging cells labeled with the multimodal this compound nanoparticles.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Multimodal this compound nanoparticles

  • 96-well plates or chamber slides

  • Confocal fluorescence microscope

  • MRI scanner with a high-resolution coil

Procedure:

  • Cell Culture: Culture the chosen cell line in appropriate medium until it reaches 70-80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates (for MRI) or chamber slides (for fluorescence microscopy) and allow them to adhere overnight.

  • Nanoparticle Incubation: Prepare different concentrations of the multimodal nanoparticles in serum-free cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for 4-24 hours.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any unbound nanoparticles.

  • Fluorescence Imaging: For cells in chamber slides, fix the cells with 4% paraformaldehyde and mount with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a confocal fluorescence microscope with appropriate laser lines and filters for the chosen fluorophore.

  • MRI: For cells in 96-well plates, detach the cells using trypsin, centrifuge to form a cell pellet, and resuspend in a small volume of PBS or agarose gel. Acquire T1-weighted MR images of the cell pellets.

In Vivo Multimodal Imaging Protocol

This protocol provides a general guideline for performing in vivo imaging in a mouse tumor model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Multimodal this compound nanoparticles

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Animal imaging system with MRI and fluorescence imaging capabilities

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted MR images and fluorescence images of the tumor region.

  • Nanoparticle Administration: Inject a sterile solution of the multimodal nanoparticles (at a predetermined dose based on Gd³⁺ concentration) intravenously via the tail vein.

  • Post-contrast Imaging: Acquire a series of T1-weighted MR images and fluorescence images at different time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • Image Analysis: Analyze the MR images to calculate the signal enhancement in the tumor and other organs. Analyze the fluorescence images to determine the fluorescence intensity in the region of interest.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis GdCl3 GdCl₃·6H₂O Hydrothermal Hydrothermal Reaction GdCl3->Hydrothermal PAA Poly(acrylic acid) PAA->Hydrothermal Urea Urea Urea->Hydrothermal Purification Purification (Dialysis) Hydrothermal->Purification GHC_NP GHC-NPs Purification->GHC_NP

Caption: Workflow for the synthesis of GHC-NPs.

Multimodal_Functionalization cluster_doping Method A: Lanthanide Doping cluster_coating Method B: Silica Coating & Dye Conjugation GHC_NP GHC-NPs EuCl3 EuCl₃·6H₂O (Co-precipitation) GHC_NP->EuCl3 Silica_Coating Silica Coating (TEOS) GHC_NP->Silica_Coating Doped_NP Fluorescent GHC-NPs EuCl3->Doped_NP Amine_Func Amine Functionalization (APTES) Silica_Coating->Amine_Func Dye_Conj Dye Conjugation (e.g., FITC) Amine_Func->Dye_Conj Coated_NP Fluorescent Core-Shell NPs Dye_Conj->Coated_NP

Caption: Functionalization of GHC-NPs for fluorescence.

InVivo_Imaging_Workflow Animal_Prep Anesthetize Tumor-Bearing Mouse Pre_Scan Pre-Contrast MRI & Fluorescence Scan Animal_Prep->Pre_Scan Injection IV Injection of Multimodal NPs Pre_Scan->Injection Post_Scan Post-Contrast Time-Series Scans Injection->Post_Scan Analysis Image Analysis (Signal Enhancement) Post_Scan->Analysis

Caption: Workflow for in vivo multimodal imaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gadolinium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in gadolinium carbonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound nanoparticles?

A1: The most common method for synthesizing this compound nanoparticles is reaction crystallization, which involves the controlled precipitation of gadolinium salts (e.g., gadolinium chloride) with a carbonate source (e.g., ammonium hydrogen carbonate).[1][2] Other methods, such as urea-assisted precipitation, can also be employed, which involves the slower decomposition of urea to provide carbonate ions for a more controlled reaction.[3]

Q2: How is particle size controlled during reaction crystallization?

A2: Particle size is primarily controlled by managing the nucleation and growth rates of the crystals. Key parameters that influence this are reactant concentrations, the stoichiometry of reactants, solution pH, agitation speed, and the use of ultrasonic energy.[1][2] The final particle size is often a result of the aggregation of smaller primary particles, which are typically around 5 nm in size.[1][2]

Q3: What is the role of ultrasound in this compound synthesis?

A3: Ultrasound, specifically acoustic cavitation, is highly effective in preventing the aggregation of primary particles.[1][2] This leads to a significant reduction in the final crystal size, even at low acoustic energy levels (e.g., 6 watts).[1][2]

Q4: Can this compound nanoparticles be synthesized using the polyol method?

A4: The polyol method is more commonly used for the synthesis of gadolinium oxide nanoparticles.[4][5][6] In this method, a polyol (e.g., diethylene glycol) acts as both a solvent and a reducing agent at high temperatures. While not a direct method for this compound, the resulting gadolinium oxide nanoparticles can sometimes be carbonated in subsequent steps.

Q5: How can I confirm that I have synthesized nanoparticles and not just a bulk precipitate?

A5: Visual inspection can be a preliminary indicator; a colloidal suspension of nanoparticles will often appear opalescent or translucent, whereas a bulk precipitate will be cloudy and settle out quickly. For definitive characterization, techniques such as Dynamic Light Scattering (DLS) for size distribution in solution, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for direct visualization of particle size and morphology are necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Particles are too large (micrometer-sized instead of nanometer-sized) High Reactant Concentration: Higher concentrations lead to increased nucleation of primary particles, which then aggregate into larger crystals.[1]Decrease the concentration of gadolinium chloride and/or ammonium hydrogen carbonate.
Stoichiometric Reactant Ratio: A stoichiometric ratio can promote crystal growth.Introduce a non-stoichiometric ratio of reactants. An excess of either the gadolinium or carbonate source can reduce particle size by adsorbing onto the primary particles and inhibiting aggregation.[1]
Neutral pH: A neutral pH can facilitate the aggregation of primary particles.Adjust the pH of the reaction solution to be slightly acidic or basic, as deviation from the neutral point has been shown to reduce crystal size.[1]
Low Agitation Speed: Insufficient mixing can lead to localized areas of high supersaturation and uncontrolled particle growth.Increase the agitation speed to ensure homogeneous mixing of the reactants.
Broad particle size distribution (polydispersity) Inhomogeneous Mixing: Poor mixing can lead to the formation of particles of different sizes at different locations within the reactor.Ensure vigorous and uniform stirring throughout the addition of reactants.
Fluctuations in Reaction Conditions: Inconsistent temperature or reactant addition rate can cause variations in nucleation and growth.Maintain stable reaction conditions, including a constant temperature and a controlled, slow addition rate of the precipitating agent.
Particle Agglomeration/Precipitation from Suspension Loss of Colloidal Stability: Changes in pH or ionic strength of the solution can destabilize the nanoparticles, causing them to agglomerate and precipitate.Ensure the final nanoparticle suspension is stored in a suitable buffer. Consider adding stabilizing agents like citrate or polyethylene glycol (PEG) if necessary.[7]
Ineffective Prevention of Aggregation During Synthesis: The attractive forces between primary particles were not sufficiently overcome.Introduce ultrasonic energy during the reaction to break up agglomerates as they form.[1]
Low or No Yield of Nanoparticles Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or incorrect stoichiometry.Ensure the correct stoichiometric amounts of reactants are used and allow for sufficient reaction time.
Loss During Washing/Centrifugation: Nanoparticles may be lost if centrifugation speeds are too low or if they are inadvertently discarded with the supernatant.Optimize centrifugation speed and time to effectively pellet the nanoparticles without causing irreversible aggregation. Carefully decant the supernatant.

Data Presentation

Table 1: Effect of Synthesis Parameters on this compound Particle Size

ParameterConditionResulting Particle SizeReference
Reactant Concentration (GdCl₃) 0.003 MSmaller Particles[2]
0.006 MLarger Particles[2]
pH 6.0~150 nm[2]
7.0~250 nm[2]
8.0~180 nm[2]
Agitation Speed 300 rpmLarger Particles[2]
700 rpmSmaller Particles[2]
Ultrasound 0 W (500 rpm agitation)~250 nm[2]
6 W (500 rpm agitation)~50 nm[2]

Experimental Protocols

Detailed Methodology for Reaction Crystallization of this compound Nanoparticles

This protocol is based on the reaction crystallization method described in the literature.[1][2]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Ammonium hydrogen carbonate (NH₄HCO₃)

  • Deionized water

  • Semi-batch crystallizer/reactor vessel with an agitator and inlet ports

  • Ultrasonic probe (optional)

  • pH meter and controller

  • Peristaltic pumps

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of gadolinium chloride (e.g., 0.006 M) in deionized water.

    • Prepare a stock solution of ammonium hydrogen carbonate (e.g., 0.009 M for a 1:1.5 molar ratio) in deionized water.

  • Reactor Setup:

    • Fill the semi-batch crystallizer with a specific volume of deionized water (e.g., to half the working volume).

    • Set the temperature of the reactor, if required, using a water bath.

    • Begin agitation at a controlled speed (e.g., 500 rpm).

    • If using ultrasound, immerse the ultrasonic probe into the reactor.

  • Reaction:

    • Simultaneously pump the gadolinium chloride and ammonium hydrogen carbonate solutions into the reactor at a controlled flow rate.

    • Monitor and maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.0) by adjusting the flow rates of the reactants or by adding a pH-adjusting solution.

    • Apply ultrasonic energy at a specified power (e.g., 6 W) throughout the reaction if this parameter is being used.

  • Aging and Particle Collection:

    • After the addition of reactants is complete, allow the suspension to age under continuous agitation for a predetermined time to ensure the reaction is complete.

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • Wash the nanoparticles by centrifugation and redispersion in deionized water several times to remove unreacted ions and byproducts.

  • Characterization:

    • Characterize the size, morphology, and crystalline phase of the synthesized this compound nanoparticles using appropriate techniques (DLS, TEM, SEM, XRD).

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Crystallization cluster_post 3. Post-Synthesis prep_gd Prepare GdCl₃ Solution pump Pump Reactants prep_gd->pump prep_nh4 Prepare NH₄HCO₃ Solution prep_nh4->pump reactor Semi-batch Reactor (Agitation, Temp Control) aging Aging reactor->aging pump->reactor ultrasound Apply Ultrasound (Optional) ultrasound->reactor purification Purification (Centrifugation/Washing) aging->purification characterization Characterization (DLS, TEM, XRD) purification->characterization

Caption: Experimental workflow for this compound nanoparticle synthesis.

logical_relationships cluster_params Controllable Parameters cluster_outcome Outcome conc Reactant Concentration particle_size Particle Size conc->particle_size  Higher Conc. -> Larger Size ph pH ph->particle_size  Deviation from Neutral -> Smaller Size agitation Agitation Speed agitation->particle_size  Higher Speed -> Smaller Size ultrasound Ultrasound ultrasound->particle_size  Presence -> Smaller Size stoich Stoichiometry stoich->particle_size  Non-stoichiometric -> Smaller Size

Caption: Relationship between synthesis parameters and particle size.

References

Technical Support Center: Preventing Aggregation of Gadolinium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of gadolinium carbonate nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles is primarily driven by their high surface energy, which makes them thermodynamically unstable. Specific causes include:

  • Improper Surface Chemistry: Lack of or inadequate stabilizing agents on the nanoparticle surface leads to direct particle-to-particle contact and aggregation.

  • Unfavorable Synthesis Conditions: Key parameters during synthesis, such as reactant concentrations, pH, and temperature, can significantly influence particle stability.[1][2][3] For instance, increasing reactant concentrations can lead to larger crystal sizes due to a higher nucleation rate of primary particles available for aggregation.[1][2]

  • Inappropriate Storage: Storing nanoparticles as a dry powder can lead to irreversible aggregation. Maintaining them in a suitable colloidal suspension is often preferable.

  • Environmental Stressors: Changes in the surrounding medium, such as pH shifts away from the isoelectric point or high ionic strength, can disrupt the stabilizing surface charges, leading to aggregation.[1][2]

Q2: What is the role of surface coatings in preventing aggregation?

A2: Surface coatings, or stabilizers, are crucial for preventing nanoparticle aggregation by providing repulsive forces between particles. The two main stabilization mechanisms are:

  • Steric Hindrance: Polymeric coatings like polyethylene glycol (PEG), dextran, or polyacrylic acid (PAA) create a physical barrier around the nanoparticles, preventing them from getting close enough to aggregate.

  • Electrostatic Repulsion: Charged molecules on the nanoparticle surface create repulsive electrostatic forces that keep the particles dispersed. The effectiveness of this method is highly dependent on the pH and ionic strength of the medium.

Q3: Which stabilizers are commonly used for this compound nanoparticles?

A3: While research is ongoing, several types of stabilizers have been shown to be effective for gadolinium-based and other carbonate nanoparticles:

  • Polyethylene Glycol (PEG): A widely used polymer that provides excellent steric stabilization and improves biocompatibility. PEGylated this compound particles have demonstrated high dispersibility and stability in aqueous solutions.[4]

  • Polyacrylic Acid (PAA): An anionic polymer that can bind to the nanoparticle surface, providing electrosteric stabilization.

  • Dextran: A biocompatible polysaccharide that can be used to coat nanoparticles, enhancing their stability in biological media.[5][6][7]

  • Citric Acid: A small molecule that can adsorb to the nanoparticle surface and provide electrostatic stabilization.

Q4: How does pH influence the stability of this compound nanoparticles?

A4: The pH of the solution plays a critical role in the surface charge of the nanoparticles and, consequently, their stability. The surface charge is dependent on the solution pH, and deviation from a neutral pH can reduce the crystal size by altering the surface charge of the primary particles.[1][2] For nanoparticles stabilized by electrostatic repulsion, moving the pH towards the isoelectric point (the pH at which the net surface charge is zero) will minimize repulsion and lead to aggregation.

Troubleshooting Guide

Problem 1: My this compound nanoparticles aggregate immediately after synthesis.

  • Question: I've just synthesized my nanoparticles, and they have already crashed out of solution. What went wrong?

  • Answer: Immediate aggregation often points to issues with the synthesis protocol itself. Consider the following:

    • Reactant Concentration: High concentrations of gadolinium chloride and ammonium hydrogen carbonate can accelerate the formation and aggregation of primary particles.[1][2] Try reducing the initial reactant concentrations.

    • Reactant Stoichiometry: Non-stoichiometric reactant concentrations can lead to a significant reduction in crystal size due to the adsorption of excess species on the primary particles.[1][2] Ensure your reactant ratios are optimized.

    • Agitation and Sonication: Inadequate mixing can create localized areas of high supersaturation, leading to uncontrolled growth and aggregation. The use of ultrasound can be highly effective in preventing the aggregation of primary particles.[1][2] Acoustic cavitation is more effective than turbulent fluid motion from agitation in inhibiting aggregation.[1][2]

    • Presence of a Stabilizer: Was a stabilizing agent included in the synthesis mixture? In-situ coating during synthesis is often more effective than post-synthesis modification.

Problem 2: My nanoparticles are stable in water but aggregate in my experimental buffer.

  • Question: The nanoparticles are well-dispersed in deionized water, but as soon as I introduce them to my phosphate-buffered saline (PBS), they aggregate. Why is this happening?

  • Answer: This is a common issue related to a change in the ionic strength of the medium.

    • Electrostatic Destabilization: If your nanoparticles are stabilized primarily by electrostatic repulsion, the high concentration of ions in buffers like PBS can screen the surface charges, reducing the repulsive forces and causing aggregation.

    • Solution:

      • Switch to a Steric Stabilizer: Use a non-ionic, sterically hindering polymer like PEG for coating. PEG provides stability even in high ionic strength media.[4]

      • Use a Lower Ionic Strength Buffer: If your experiment allows, use a buffer with a lower salt concentration.

      • Optimize Surface Coating: Ensure a dense and stable coating of your chosen stabilizer.

Problem 3: I observe aggregation after purifying and drying my nanoparticles.

  • Question: My nanoparticles looked great in solution, but after centrifugation and drying, I can't redisperse them. Are they permanently aggregated?

  • Answer: Drying nanoparticles can lead to irreversible aggregation due to capillary forces and the formation of strong interparticle bonds.

    • Avoid Complete Drying: If possible, store your nanoparticles as a concentrated aqueous suspension rather than a dry powder.

    • Lyophilization with Cryoprotectants: If you must dry your particles, consider lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose or trehalose. These sugars can help to separate the nanoparticles and prevent aggregation during the drying process.

    • Gentle Redispersion: If you have a dried powder, try redispersing it using probe sonication. However, be aware that this may not be effective for strongly aggregated particles.

Data Summary

ParameterConditionEffect on AggregationReference
Reactant Concentration Increasing concentrationIncreases aggregation[1][2]
Reactant Stoichiometry Non-stoichiometricDecreases aggregation[1][2]
pH Deviation from neutralDecreases aggregation[1][2]
Agitation Speed Increasing speedCan decrease aggregation, but less effective than ultrasound[1][2]
Ultrasound Application of acoustic energySignificantly decreases aggregation[1][2]

Experimental Protocols

Representative Protocol for Synthesis of PEG-Stabilized this compound Nanoparticles

This protocol is a representative method compiled from principles outlined in the literature.[2][4] Researchers should optimize these parameters for their specific applications.

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Ammonium hydrogen carbonate (NH₄HCO₃)

  • Polyethylene glycol (PEG), MW 2000

  • Ethanol

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.01 M solution of GdCl₃·6H₂O in a 1:1 ethanol/water mixture.

    • Prepare a 0.015 M solution of NH₄HCO₃ in deionized water.

    • Prepare a 1% (w/v) solution of PEG in deionized water.

  • Synthesis:

    • In a three-neck flask equipped with a condenser and magnetic stirrer, add 50 mL of the PEG solution.

    • Heat the PEG solution to 60°C with vigorous stirring.

    • Simultaneously, add the GdCl₃ solution and the NH₄HCO₃ solution dropwise to the heated PEG solution at a rate of 1 mL/min using two separate syringe pumps.

    • During the addition, maintain the temperature at 60°C and continue vigorous stirring.

    • After the addition is complete, allow the reaction to proceed for 2 hours at 60°C.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the nanoparticle suspension to a dialysis bag.

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted precursors and excess PEG.

  • Characterization and Storage:

    • Characterize the size, morphology, and stability of the PEG-coated this compound nanoparticles using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential analysis.

    • Store the purified nanoparticle suspension at 4°C. Do not freeze or dry the sample unless appropriate cryoprotectants are used.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting this compound Nanoparticle Aggregation start Nanoparticle Aggregation Observed q1 When does aggregation occur? start->q1 synthesis Immediately after synthesis q1->synthesis During Synthesis buffer In experimental buffer (e.g., PBS) q1->buffer Post-Synthesis storage After purification/storage q1->storage During/After Purification sol_synthesis Check Synthesis Parameters: - Lower reactant concentration - Optimize stoichiometry - Increase agitation/sonication - Add stabilizer in-situ synthesis->sol_synthesis sol_buffer Improve Colloidal Stability: - Use steric stabilizer (e.g., PEG) - Reduce buffer ionic strength - Ensure dense surface coating buffer->sol_buffer sol_storage Optimize Storage Conditions: - Store as aqueous suspension - Avoid complete drying - Use cryoprotectants for lyophilization - Gentle redispersion (sonication) storage->sol_storage end Stable Nanoparticle Dispersion sol_synthesis->end sol_buffer->end sol_storage->end

Caption: Troubleshooting workflow for nanoparticle aggregation.

Aggregation_Causes_and_Prevention Factors Influencing this compound Nanoparticle Aggregation cluster_causes Causes of Aggregation cluster_prevention Preventative Measures cause1 High Surface Energy prev1 Surface Coating (Stabilizers) - Steric (PEG, Dextran) - Electrostatic (Citrate) - Electrosteric (PAA) cause1->prev1 Counteracted by cause2 Inadequate Surface Stabilization cause2->prev1 Addressed by cause3 Suboptimal Synthesis Conditions prev2 Control of Synthesis Parameters - Reactant concentration - pH control - Stoichiometry - Sonication cause3->prev2 Mitigated by cause4 Environmental Stressors prev4 Control of Medium - Low ionic strength - Appropriate pH cause4->prev4 Managed by prev3 Optimized Storage - Aqueous suspension - Cryoprotectants prev1->prev3 Maintains stability during

Caption: Causes of aggregation and preventative measures.

References

Improving the relaxivity of gadolinium carbonate-based contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the relaxivity of gadolinium carbonate-based contrast agents for Magnetic Resonance Imaging (MRI).

Frequently Asked Questions (FAQs)

Q1: What is relaxivity and why is it a critical parameter for MRI contrast agents?

Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons in surrounding tissues.[1][2] Higher relaxivity, particularly r1 relaxivity for T1-weighted imaging, allows for better contrast enhancement at lower doses of the gadolinium-based contrast agent (GBCA).[3] This is crucial for improving diagnostic accuracy and enhancing patient safety by reducing the potential for gadolinium retention in the body.[1][3]

Q2: What are the key molecular factors that influence the relaxivity of a gadolinium-based contrast agent?

The relaxivity of a gadolinium complex is primarily determined by several intrinsic molecular factors:

  • Number of inner-sphere water molecules (q): This refers to the number of water molecules directly coordinated to the gadolinium ion. Increasing this number can enhance relaxivity.[3][4]

  • Water residency time (τm): This is the average time a water molecule stays coordinated to the gadolinium ion. There is an optimal range for τm to maximize relaxivity.[1][3]

  • Rotational correlation time (τR): This relates to the tumbling rate of the gadolinium complex in solution. Slower tumbling, often achieved by increasing the molecular size, can lead to higher relaxivity.[1][3][4]

  • Electronic relaxation time (T1e): This is an intrinsic property of the gadolinium ion and its coordination environment.[5]

Q3: How does the formation of this compound nanoparticles affect relaxivity compared to molecular chelates?

Forming this compound nanoparticles offers a strategy to significantly improve relaxivity. This is because nanoparticles have a much slower rotational motion (longer τR) compared to smaller molecular chelates.[4] Additionally, the surface of nanoparticles can be functionalized to optimize the interaction with surrounding water molecules, further enhancing relaxivity.[4][6][7]

Q4: What is the significance of the r2/r1 ratio for a T1 contrast agent?

For a T1 contrast agent, a low r2/r1 ratio is desirable.[8] A high r1 value provides strong positive contrast (brightening) on T1-weighted images, while a low r2 value minimizes the signal loss (darkening) on T2-weighted images. An ideal T1 agent will have a high r1 and a low r2/r1 ratio to ensure clear and unambiguous contrast enhancement.[8]

Troubleshooting Guide

Problem 1: My synthesized this compound nanoparticles exhibit low r1 relaxivity.

Possible Cause Troubleshooting Step
Fast Tumbling Motion The nanoparticles may be too small, leading to rapid tumbling in solution and averaging out the magnetic interactions that lead to relaxation enhancement. Increase the hydrodynamic radius of the nanoparticles by, for example, incorporating them into a larger nanostructure or by surface functionalization with polymers like dextran or poly(acrylic acid).[7][8]
Suboptimal Water Exchange Rate The water exchange rate (1/τm) may be too fast or too slow. Modify the surface chemistry of the nanoparticles to influence the binding and exchange of water molecules. This can be achieved by altering the coating ligands.[3][5]
Poor Water Accessibility The gadolinium centers may not be sufficiently accessible to water molecules. Ensure the coating material allows for efficient interaction between water and the gadolinium core.[9]
Inaccurate Concentration Measurement The concentration of gadolinium in the nanoparticle suspension may be lower than assumed, leading to an underestimation of relaxivity. Accurately determine the gadolinium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

Problem 2: The relaxivity of my contrast agent is highly dependent on the magnetic field strength.

Possible Cause Explanation & Solution
Dominance of Specific Relaxation Mechanisms The relaxivity of gadolinium complexes is inherently dependent on the magnetic field strength.[3] At lower field strengths, the rotational correlation time (τR) is often the dominant factor limiting relaxivity. At higher field strengths, the electronic relaxation time (T1e) and water exchange rate (1/τm) become more influential. To optimize relaxivity for a specific field strength, focus on tuning the molecular parameter that is most limiting at that field. For instance, for high-field applications, optimizing the water exchange rate is crucial.[3]

Problem 3: My this compound nanoparticles are unstable in solution and aggregate over time.

Possible Cause Troubleshooting Step
Insufficient Surface Coating The nanoparticles may lack a robust stabilizing coating, leading to aggregation. Ensure complete and stable coating with hydrophilic polymers such as poly(acrylic acid) or dextran during synthesis.[7][8]
Inappropriate pH or Buffer Conditions The pH and ionic strength of the solution can affect the surface charge and stability of the nanoparticles. Characterize the zeta potential of your nanoparticles and determine the optimal pH and buffer conditions for long-term stability.

Quantitative Data Summary

Table 1: Relaxivity of Selected Gadolinium-Based Contrast Agents

Contrast AgentTyper1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1Magnetic Field (T)Medium
Gd-DTPA (Magnevist®)Linear Chelate~4.0--1.5Plasma
Gd-DOTA (Dotarem®)Macrocyclic Chelate3.9 ± 0.2--1.5Human Whole Blood
Gd-DO3A-butrol (Gadovist®)Macrocyclic Chelate4.6 ± 0.2--1.5Human Whole Blood
Gd-BOPTA (MultiHance®)Linear Chelate6.2 ± 0.5--1.5Human Whole Blood
Gd-EOB-DTPA (Eovist®)Linear Chelate7.2 ± 0.2--1.5Human Whole Blood
Gadolinium Hydrated Carbonate (GHC-1)Nanoparticle34.840.71.170.55Aqueous Solution
Dextran-coated Gd-phosphate NPsNanoparticle12.229.32.4--
Poly(amino acid) coated Gd-NPsNanoparticle31.0 ± 0.1-1.2--

Note: Relaxivity values can vary depending on the specific experimental conditions (temperature, pH, medium). The data presented here is for comparative purposes.[2][8][10]

Experimental Protocols

1. Synthesis of Ultrasmall Gadolinium Hydrated Carbonate Nanoparticles (GHC-1)

This protocol is adapted from a one-pot hydrothermal synthesis method.[8]

  • Materials: Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), Urea, Poly(acrylic acid) (PAA), Deionized water.

  • Procedure:

    • Dissolve GdCl₃·6H₂O, urea, and PAA in deionized water in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (e.g., 120-180 °C) for a specified duration (e.g., 2-12 hours).

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting nanoparticle suspension.

    • Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted precursors and byproducts.

    • Characterize the size, morphology, and composition of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).

2. Measurement of T1 Relaxivity

This protocol describes the general procedure for measuring the longitudinal relaxivity (r1).

  • Materials: Synthesized this compound nanoparticle suspension, Deionized water or appropriate buffer, NMR spectrometer or relaxometer.

  • Procedure:

    • Prepare a series of dilutions of the nanoparticle suspension with known gadolinium concentrations. A typical concentration range is 0.05 to 1.0 mM Gd.

    • Accurately determine the gadolinium concentration of the stock solution and each dilution using ICP-MS.[3]

    • Measure the longitudinal relaxation time (T1) of each sample, including a blank (water or buffer without nanoparticles), using an inversion-recovery pulse sequence on an NMR instrument at a specific magnetic field strength and temperature (e.g., 1.5 T, 37 °C).[10]

    • Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.

    • Plot the relaxation rate (R1) as a function of the gadolinium concentration ([Gd]).

    • The slope of the resulting linear fit is the r1 relaxivity in units of mM⁻¹s⁻¹.[2]

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_relaxivity Relaxivity Measurement s1 Precursor Dissolution (GdCl3, Urea, PAA) s2 Hydrothermal Reaction (Autoclave) s1->s2 s3 Purification (Dialysis) s2->s3 c1 TEM / DLS (Size & Morphology) s3->c1 c2 XRD (Crystal Structure) s3->c2 c3 ICP-MS (Gd Concentration) s3->c3 r1 Sample Preparation (Dilution Series) s3->r1 r2 T1 Measurement (NMR Relaxometer) r1->r2 r3 Data Analysis (Plot R1 vs. [Gd]) r2->r3

Caption: Experimental workflow for synthesis and characterization.

relaxivity_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Tunable Factors Relaxivity Relaxivity q Inner-Sphere Water (q) q->Relaxivity tau_m Water Residency Time (τm) tau_m->Relaxivity tau_R Rotational Correlation Time (τR) tau_R->Relaxivity T1e Electronic Relaxation (T1e) T1e->Relaxivity Size Molecular Size / Aggregation Size->tau_R Surface Surface Chemistry Surface->tau_m

Caption: Factors influencing the relaxivity of gadolinium complexes.

troubleshooting_logic start Low r1 Relaxivity Observed c1 Is nanoparticle size optimal? start->c1 c2 Is water exchange rate tuned? c1->c2 Yes a1 Increase hydrodynamic radius c1->a1 No c3 Is Gd concentration accurate? c2->c3 Yes a2 Modify surface ligands c2->a2 No a3 Measure concentration with ICP-MS c3->a3 No end Relaxivity Improved c3->end Yes a1->end a2->end a3->end

Caption: Troubleshooting logic for low r1 relaxivity.

References

Technical Support Center: Reducing Gadolinium-Based Nanoparticle Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadolinium-based nanoparticles (GdNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at mitigating GdNP toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why are my gadolinium-based nanoparticles (GdNPs) showing high cytotoxicity in vitro, and how can I mitigate it?

Answer: High cytotoxicity from GdNPs is primarily linked to the release of free gadolinium ions (Gd³⁺) from the nanoparticle core. Unbound Gd³⁺ is highly toxic because its ionic radius is similar to that of Ca²⁺, allowing it to interfere with essential calcium-dependent biological pathways.[1] This interference can lead to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, inflammation, and ultimately, apoptotic or necrotic cell death.[2][3]

Troubleshooting Steps:

  • Verify Surface Coating Integrity: The most critical step in reducing toxicity is ensuring the GdNP core is adequately shielded. Incomplete or unstable surface coatings can lead to Gd³⁺ leakage.

  • Quantify Gd³⁺ Leakage: Use a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the concentration of free Gd³⁺ in your nanoparticle suspension over time and under different pH conditions (e.g., physiological pH 7.4 vs. acidic endosomal pH ~5.5).

  • Re-evaluate Surface Chemistry: If leakage is high, consider alternative surface modification strategies. Covalent attachment of robust, hydrophilic polymers is often more effective than simple adsorption.

  • Control for Endotoxin Contamination: Ensure that reagents and materials used in nanoparticle synthesis and purification are free from endotoxins, which can induce inflammatory responses and confound cytotoxicity results.

A logical workflow for troubleshooting unexpected cytotoxicity is outlined below.

start High Cytotoxicity Observed in GdNP Experiment check_coating Step 1: Verify Surface Coating Integrity (e.g., DLS, TEM, FTIR) start->check_coating coating_ok Coating Intact & Uniform? check_coating->coating_ok re_synthesize Action: Re-evaluate Synthesis & Purification Protocol. Improve Coating. coating_ok->re_synthesize No measure_leakage Step 2: Quantify Gd³⁺ Leakage (ICP-MS) coating_ok->measure_leakage Yes re_synthesize->check_coating leakage_high Leakage > Acceptable Limit? measure_leakage->leakage_high improve_coating Action: Enhance Coating Stability. (e.g., Cross-linking, different ligand, core-shell structure) leakage_high->improve_coating Yes check_assay Step 3: Check for Assay Interference leakage_high->check_assay No improve_coating->measure_leakage interference NP Interference with Assay Dye? check_assay->interference change_assay Action: Use a Different Assay (e.g., LDH vs MTT) or Run NP-only Controls interference->change_assay Yes success Toxicity Reduced: Proceed with Experiment interference->success No change_assay->check_assay cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion GdNP GdNP Gd_ion Free Gd³⁺ GdNP->Gd_ion Leakage ROS ROS Production (Oxidative Stress) Gd_ion->ROS Bax Bax (Pro-apoptotic) Upregulation Gd_ion->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Gd_ion->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl2->Mito Casp9 Activated Caspase-9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c Release Mito->CytoC CytoC->Casp9 cluster_invitro In Vitro Toxicity & Stability Assessment synthesis GdNP Core Synthesis surface_mod Surface Modification (e.g., PEG, Silica) synthesis->surface_mod phys_chem Physicochemical Characterization (Size, Charge, Coating) surface_mod->phys_chem leakage_test Gd³⁺ Leakage Test (ICP-MS) phys_chem->leakage_test cytotoxicity_test Cytotoxicity Assays (MTT, LDH) phys_chem->cytotoxicity_test ros_test ROS Production Assay phys_chem->ros_test decision Biocompatible in vitro? leakage_test->decision cytotoxicity_test->decision ros_test->decision optimize Optimize Formulation (Return to Surface Mod.) decision->optimize No invivo In Vivo Biocompatibility & Biodistribution Studies (Animal Model) decision->invivo Yes optimize->surface_mod

References

Technical Support Center: Stability of Gadolinium Carbonate in Physiological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadolinium carbonate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in physiological media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and physiological media?

Q2: What factors in physiological media can influence the stability of my this compound nanoparticles?

Several factors within physiological media can impact the colloidal stability of this compound nanoparticles:

  • pH: The pH of the medium can affect the surface charge of the nanoparticles, influencing their tendency to aggregate.[5] this compound salts are known to dissolve in acidic solutions (pH < 7.0).[5]

  • Ionic Strength: The presence of salts in physiological media can compress the electrical double layer around the nanoparticles, leading to aggregation.[6]

  • Proteins and Biomolecules: Proteins and other biomolecules in cell culture media or plasma can adsorb to the nanoparticle surface, forming a "protein corona." This can alter the size, charge, and aggregation state of the nanoparticles.[6][7]

  • Phosphate Ions: Free gadolinium ions have a high affinity for phosphate and can precipitate as gadolinium phosphate, which is also poorly soluble. This can be a competing reaction if this compound dissolves.

Q3: My this compound suspension appears to be aggregating in my cell culture medium. What can I do to improve its stability?

Aggregation of nanoparticles in complex biological media is a common issue.[6][7] Here are a few troubleshooting steps:

  • Surface Modification: Consider coating the this compound nanoparticles with a hydrophilic and biocompatible polymer, such as polyethylene glycol (PEG) or polyacrylic acid.[8] This can improve colloidal stability.

  • Sonication: Before adding the nanoparticle suspension to the medium, use a bath or probe sonicator to break up any existing agglomerates.

  • Media Composition: Be aware of the components in your specific cell culture medium, as high concentrations of salts or certain proteins can promote aggregation.[6] You may need to test different media formulations if aggregation is a persistent issue.

Q4: How can I quantify the amount of dissolved gadolinium from my this compound sample in a physiological medium?

To quantify dissolved gadolinium, you will first need to separate the solid this compound from the supernatant.

  • Separation: Centrifuge your sample at a high speed to pellet the solid this compound. Carefully collect the supernatant for analysis. Filtration using a filter with a pore size smaller than your particles can also be used.

  • Quantification: The concentration of gadolinium in the supernatant can be measured using sensitive analytical techniques such as:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for elemental analysis and is well-suited for detecting low concentrations of gadolinium.

    • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Also a robust method for elemental analysis, though generally less sensitive than ICP-MS.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays with this compound nanoparticles.

  • Possible Cause: Inconsistent particle size distribution due to aggregation in the culture medium.[6]

  • Troubleshooting Steps:

    • Characterize Nanoparticles in Media: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of your this compound nanoparticles immediately after suspension in the cell culture medium and over the time course of your experiment.

    • Improve Dispersion: As mentioned in the FAQs, employ sonication before use and consider surface coatings to enhance stability.

    • Control for Media Effects: Run control experiments to assess the impact of the medium itself on nanoparticle aggregation.

Issue 2: Low yield or unexpected morphology during the synthesis of this compound nanoparticles.

  • Possible Cause: The reaction conditions during synthesis significantly impact the final product.

  • Troubleshooting Steps:

    • Control Reactant Concentrations: The concentration of gadolinium chloride and the carbonate source (e.g., ammonium hydrogen carbonate) can influence the crystal size.[5]

    • Optimize pH: The pH of the reaction solution affects the surface charge of the primary particles and their aggregation.[5]

    • Agitation and Energy Input: The speed of agitation and the use of ultrasound can influence the degree of primary particle aggregation and the final crystal size.[5]

Data Presentation

Table 1: Qualitative Solubility and Stability of this compound

PropertyDescriptionInfluencing FactorsCitations
Water Solubility Insoluble-[1][2][3]
Acid Solubility Soluble with CO2 evolutionpH[3][5]
Stability in Physiological Media Prone to aggregation; dissolution is complex and influenced by media components.pH, ionic strength, proteins, phosphate ions[6][7]
Solubility in Carbonate Solutions Solubility increases with increasing carbonate concentration. In the presence of ammonium hydroxide, solubility increases in ammonium bicarbonate but decreases in sodium carbonate.Carbonate concentration, presence of ammonium hydroxide[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanocrystals by Reaction Crystallization

This protocol is adapted from a method described for the synthesis of nano-sized this compound crystals.[5]

  • Materials:

    • Gadolinium chloride (GdCl₃) solution (e.g., 0.003 M)

    • Ammonium hydrogen carbonate (NH₄HCO₃) solution (e.g., 0.0045 M)

    • Deionized water

    • Semi-batch crystallizer with an agitator

  • Procedure:

    • Load the crystallizer with a specific volume of deionized water.

    • Set the agitation speed (e.g., 500 rpm) and maintain a constant temperature.

    • Simultaneously pump the gadolinium chloride and ammonium hydrogen carbonate solutions into the crystallizer at a controlled flow rate.

    • Adjust the pH of the solution as needed using a suitable acid or base. Note that no crystals may be obtained at a pH below 7.0.[5]

    • After the desired reaction time, stop the reactant feed and continue agitation for a set period to allow for crystal growth and stabilization.

    • Collect the resulting this compound nanocrystals by filtration using a nano-filter.

    • Wash the collected crystals with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product under vacuum.

Protocol 2: Assessment of this compound Stability in Simulated Body Fluid (SBF)

This protocol provides a general framework for evaluating the dissolution and stability of this compound in a simulated physiological environment.

  • Materials:

    • This compound powder or nanoparticles

    • Simulated Body Fluid (SBF) prepared according to standard protocols.

    • Centrifuge and centrifuge tubes

    • ICP-MS or ICP-AES for gadolinium quantification

  • Procedure:

    • Prepare SBF according to established protocols.

    • Disperse a known concentration of this compound in the SBF.

    • Incubate the suspension at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect an aliquot of the suspension.

    • Separate the solid this compound from the SBF by high-speed centrifugation.

    • Carefully collect the supernatant.

    • Acidify the supernatant to prevent precipitation of other components and to stabilize the dissolved gadolinium.

    • Analyze the concentration of gadolinium in the acidified supernatant using ICP-MS or ICP-AES.

    • The amount of dissolved gadolinium over time provides an indication of the dissolution rate and stability in SBF.

Visualizations

A This compound (Solid Phase) B Dissolved Gd³⁺ and CO₃²⁻ A->B Dissolution B->A Precipitation C Physiological Medium (pH ~7.4, Ions, Proteins) D Factors Influencing Stability E Low pH (< 7) F High Ionic Strength G Phosphate Ions (PO₄³⁻) H Proteins I Increased Dissolution E->I J Aggregation F->J K Precipitation of GdPO₄ G->K L Protein Corona Formation H->L I->B J->A K->B L->A

Caption: Factors influencing this compound stability in physiological media.

start Start prep_sbf Prepare Simulated Body Fluid (SBF) start->prep_sbf prep_gdco3 Prepare this compound Suspension in SBF prep_sbf->prep_gdco3 incubate Incubate at 37°C with Agitation prep_gdco3->incubate sample Collect Aliquots at Specific Time Points incubate->sample separate Separate Supernatant (Centrifugation/Filtration) sample->separate analyze Quantify Dissolved Gd (e.g., ICP-MS) separate->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Scaling Up Gadolinium Carbonate Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of gadolinium carbonate nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound nanoparticle synthesis?

A1: Scaling up nanoparticle production requires precise control over several critical process parameters to ensure consistency and reproducibility.[1][2][3] Key parameters for this compound nanoparticle synthesis include:

  • Reactant Concentrations: The concentration of gadolinium chloride and ammonium hydrogen carbonate directly influences nucleation and growth, affecting the final particle size.[4][5][6]

  • Stoichiometry of Reactants: Non-stoichiometric ratios can lead to a significant reduction in crystal size due to the adsorption of excess species on the primary particles.[4][5][6]

  • Solution pH: The surface charge of the primary nanoparticles is pH-dependent. Deviations from a neutral pH can reduce the final crystal size.[4][5][6]

  • Mixing and Agitation Speed: The degree of agitation affects the aggregation of primary particles.[4][5][6]

  • Temperature: Temperature control is crucial for consistent reaction kinetics and particle formation.[1]

  • Purity of Reagents: The purity of precursors is critical as impurities can affect the nucleation and growth processes.

Q2: What are the primary challenges when transitioning from lab-scale to industrial-scale production of this compound nanoparticles?

A2: The transition from a laboratory to an industrial scale presents several significant challenges:[1][2][7]

  • Reproducibility: Maintaining consistent particle size, size distribution, and surface properties can be difficult at larger volumes.[1][2]

  • Cost-Effectiveness: The expense of specialized equipment, high-purity raw materials, and controlled manufacturing environments can be substantial.[1][3]

  • Regulatory and Safety: Nanoparticle-based products face a developing regulatory landscape.[1] Thorough safety and toxicity assessments are required, considering potential long-term effects.[1][2]

  • Purification: Removing residual solvents and unreacted precursors from large batches can be complex and tedious.[8]

  • Process Control: Achieving uniform temperature and concentration gradients in large reactors is more challenging than in small-scale setups.[1]

Q3: How does aggregation of primary nanoparticles occur, and how can it be controlled during scale-up?

A3: this compound crystals often form through the aggregation of smaller primary particles, typically around 5 nm in size.[4][5] This aggregation is influenced by several factors. To control aggregation during scale-up, consider the following:

  • Acoustic Energy: The application of ultrasound is highly effective in inhibiting primary particle aggregation.[4][5][6]

  • Reactant Concentration: Lowering reactant concentrations can reduce the rate of primary particle formation and subsequent aggregation.[4][5][6]

  • pH Control: Maintaining a pH that deviates from the neutral point can help reduce aggregation by altering the surface charge of the primary particles.[4][5][6]

  • Surface Modifiers: The use of coating agents like poly(acrylic acid) can help stabilize the nanoparticles and prevent aggregation.[9]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Inconsistent Particle Size Between Batches - Fluctuation in reactant concentrations, temperature, or pH.- Inconsistent mixing or agitation speed.- Variations in the purity of starting materials.- Implement strict process controls for all critical parameters.- Ensure consistent and calibrated equipment performance.- Use reagents from the same lot or qualify new lots carefully.
Broad Particle Size Distribution - Inhomogeneous mixing leading to localized areas of high supersaturation.- Uncontrolled aggregation of primary particles.- Optimize the agitation speed and impeller design for efficient mixing.- Introduce reactants at a controlled rate to maintain uniform supersaturation.- Employ ultrasound to break up agglomerates as they form.[4][5][6]
Formation of Large Aggregates - High reactant concentrations.- pH near the isoelectric point of the nanoparticles.- Insufficient agitation or lack of anti-aggregation measures.- Reduce the concentration of gadolinium chloride and ammonium hydrogen carbonate.[4][5][6]- Adjust the pH of the reaction solution away from neutral.[4][5][6]- Increase the agitation speed or introduce sonication during the reaction.[4][5][6]
Low Product Yield - Incomplete reaction.- Loss of product during washing and purification steps.- Suboptimal stoichiometry.- Ensure sufficient reaction time and temperature.- Optimize centrifugation and filtration processes to minimize loss.- Verify the stoichiometry of the reactants.
Poor Colloidal Stability of Final Product - Inadequate surface coating or stabilization.- Residual impurities from the synthesis.- Introduce a suitable stabilizing agent or polymer coating, such as poly(acrylic acid).[9]- Ensure thorough purification of the nanoparticles to remove any destabilizing ions or molecules.

Experimental Protocols

Synthesis of this compound Nanocrystals by Reaction Crystallization

This protocol is based on the methodology described for reaction crystallization in a semi-batch crystallizer.[4][5][6]

Materials:

  • Gadolinium chloride (GdCl₃)

  • Ammonium hydrogen carbonate (NH₄HCO₃)

  • Deionized water

  • pH meter

  • Semi-batch crystallizer with an agitator (e.g., Rushton turbine)

  • Optional: Ultrasound probe

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of gadolinium chloride at the desired concentration (e.g., 0.006 M).

    • Prepare an aqueous solution of ammonium hydrogen carbonate at the desired concentration (e.g., 0.009 M for a 1:1.5 molar ratio).

  • Crystallizer Setup:

    • Fill the semi-batch crystallizer with a specific volume of deionized water.

    • Set the agitation speed to the desired level (e.g., 500 rpm).

    • If using ultrasound, position the probe in the crystallizer.

    • Adjust the pH of the water in the crystallizer to the desired starting point (e.g., pH 7.0).

  • Reaction Crystallization:

    • Simultaneously feed the gadolinium chloride and ammonium hydrogen carbonate solutions into the crystallizer at a controlled rate.

    • Continuously monitor and adjust the pH of the solution as needed.

    • If using ultrasound, apply acoustic energy throughout the reaction (e.g., 6 watts).

  • Aging and Purification:

    • After the addition of reactants is complete, allow the suspension to age for a specified period under continued agitation.

    • Collect the nanoparticles by filtration or centrifugation.

    • Wash the collected nanoparticles multiple times with deionized water to remove unreacted ions and byproducts.

  • Drying and Characterization:

    • Dry the purified nanoparticles under appropriate conditions (e.g., in a vacuum oven).

    • Characterize the nanoparticles for size, morphology, crystal structure, and other relevant properties using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).

Visualizations

Experimental Workflow for this compound Nanoparticle Synthesis

G cluster_prep Preparation cluster_reaction Reaction Crystallization cluster_purification Downstream Processing prep_gdcl3 Prepare GdCl3 Solution reaction Controlled Feeding of Reactants prep_gdcl3->reaction prep_nh4hco3 Prepare NH4HCO3 Solution prep_nh4hco3->reaction crystallizer Semi-batch Crystallizer (DI Water, Controlled pH & Agitation) crystallizer->reaction ultrasound Apply Ultrasound (Optional) reaction->ultrasound aging Aging of Suspension reaction->aging ultrasound->aging collection Collection (Filtration/Centrifugation) aging->collection washing Washing with DI Water collection->washing drying Drying washing->drying characterization Characterization (TEM, DLS, XRD) drying->characterization

Caption: Workflow for the synthesis of this compound nanoparticles.

Troubleshooting Logic for Nanoparticle Aggregation

G start Issue: Large Aggregates check_conc Are reactant concentrations high? start->check_conc reduce_conc Reduce Reactant Concentrations check_conc->reduce_conc Yes check_ph Is pH near neutral? check_conc->check_ph No reduce_conc->check_ph adjust_ph Adjust pH Away from Neutral check_ph->adjust_ph Yes check_agitation Is agitation sufficient? check_ph->check_agitation No adjust_ph->check_agitation increase_agitation Increase Agitation Speed check_agitation->increase_agitation No end Aggregates Reduced check_agitation->end Yes use_ultrasound Apply Ultrasound increase_agitation->use_ultrasound use_ultrasound->end

Caption: Decision tree for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Post-Synthesis Modification of Gadolinium Carbonate for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-synthesis modification of gadolinium carbonate (Gd₂(CO₃)₃) nanoparticles. Due to the limited specific literature on this compound surface modification, many of the protocols and troubleshooting suggestions have been adapted from well-established procedures for gadolinium oxide (Gd₂O₃) nanoparticles, a closely related material.[1][2] Users should consider these recommendations as a starting point and may need to optimize the parameters for their specific this compound nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is post-synthesis modification of this compound nanoparticles necessary?

A1: Bare this compound nanoparticles are prone to aggregation in biological media and can release toxic Gd³⁺ ions.[3] Post-synthesis surface modification is crucial to:

  • Enhance colloidal stability: Prevents aggregation in physiological solutions.[4][5]

  • Improve biocompatibility: Reduces toxicity by preventing the release of free Gd³⁺ ions.[1][2]

  • Enable functionalization: Provides sites for attaching targeting ligands, imaging agents, or therapeutic molecules.[4][6]

Q2: What are the common strategies for modifying the surface of this compound nanoparticles?

A2: Common strategies involve coating the nanoparticle surface with stabilizing molecules. While specific research on this compound is limited, methods used for other gadolinium nanoparticles are applicable. These include the use of:

  • Polymers: Poly(ethylene glycol) (PEG), polyvinylpyrrolidone (PVP), poly(acrylic acid) (PAA), and dextran are frequently used to provide steric hindrance and prevent aggregation.[1][5]

  • Small molecules: Citrate and phosphates can also be used to coat the surface and improve stability.[5][7]

  • Silica shells: A silica coating can provide a robust and easily functionalized surface.[8]

Q3: How can I confirm that the surface modification was successful?

A3: Several characterization techniques can be used to verify successful surface modification:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the coating material on the nanoparticle surface.[9]

  • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter and assess the colloidal stability.[9]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is altered by the coating.

  • Thermogravimetric Analysis (TGA): To quantify the amount of coating material on the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): To visualize the coating layer on the nanoparticles.[9]

Q4: What are the key parameters to consider when choosing a surface coating?

A4: The choice of surface coating depends on the intended application. Key parameters include:

  • Biocompatibility and low toxicity of the coating material.[1]

  • Hydrophilicity to ensure stability in aqueous environments.[1]

  • Functional groups available for further conjugation.[6]

  • Effect on relaxivity for MRI applications.

Troubleshooting Guide

This guide addresses common issues encountered during the post-synthesis modification of this compound nanoparticles.

Problem Possible Causes Recommended Solutions
Nanoparticle Aggregation During/After Modification 1. Incomplete surface coverage by the modifying agent. 2. Inappropriate concentration of the modifying agent. 3. Unfavorable pH or ionic strength of the reaction buffer. 4. Poor initial dispersion of this compound nanoparticles.1. Increase the concentration of the modifying agent or the reaction time. 2. Optimize the molar ratio of the modifying agent to this compound. 3. Adjust the pH and ionic strength of the reaction medium to ensure optimal binding of the modifying agent. 4. Ensure nanoparticles are well-dispersed using sonication before adding the modifying agent.
Low Yield of Modified Nanoparticles 1. Loss of nanoparticles during washing and centrifugation steps. 2. Inefficient binding of the modifying agent, leading to removal during purification.1. Optimize centrifugation speed and duration. Use techniques like dialysis for purification of smaller nanoparticles. 2. Ensure reaction conditions (pH, temperature, time) are optimal for the chosen surface chemistry.
Inconsistent Batch-to-Batch Results 1. Variability in the quality of initial this compound nanoparticles. 2. Minor variations in reaction conditions (temperature, stirring speed, addition rate of reagents).1. Thoroughly characterize the initial this compound nanoparticles (size, morphology, crystallinity) before each modification. 2. Standardize all experimental parameters and document them carefully for each batch.
Evidence of Gd³⁺ Leakage After Modification 1. Incomplete or unstable surface coating. 2. Degradation of the coating in the storage or experimental medium.1. Increase the density of the surface coating by optimizing the reaction conditions. 2. Consider cross-linking the polymer coating for enhanced stability. 3. Evaluate the stability of the coated nanoparticles in relevant biological media over time.

Experimental Protocols

Note: These are generalized protocols adapted from literature on gadolinium oxide and may require optimization for this compound.

Protocol 1: Poly(ethylene glycol) (PEG) Coating

This protocol describes the surface modification of this compound nanoparticles with PEG to improve their stability in aqueous solutions.

Materials:

  • This compound nanoparticles

  • mPEG-silane (or mPEG-phosphate)

  • Ethanol

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer

  • Sonication bath

Procedure:

  • Disperse the as-synthesized this compound nanoparticles in ethanol using a sonication bath for 15 minutes to ensure a homogenous suspension.

  • In a separate vial, dissolve mPEG-silane in ethanol.

  • Add the mPEG-silane solution to the nanoparticle suspension dropwise while stirring vigorously.

  • Allow the reaction to proceed for 12-24 hours at room temperature under continuous stirring.

  • After the reaction, collect the PEGylated nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and then deionized water multiple times to remove excess unreacted PEG-silane.

  • Redisperse the final PEG-coated this compound nanoparticles in deionized water for storage and characterization.

Protocol 2: Poly(acrylic acid) (PAA) Coating

This protocol outlines the coating of this compound nanoparticles with PAA, which provides a negatively charged surface and functional groups for further conjugation.

Materials:

  • This compound nanoparticles

  • Poly(acrylic acid) (PAA)

  • Deionized water

  • pH meter

  • Reaction vessel

  • Magnetic stirrer

  • Sonication bath

Procedure:

  • Disperse the this compound nanoparticles in deionized water using sonication.

  • Dissolve PAA in deionized water to prepare a stock solution.

  • Add the PAA solution to the nanoparticle suspension.

  • Adjust the pH of the mixture to a slightly basic value (e.g., pH 8-9) using a dilute NaOH solution to facilitate the binding of PAA to the nanoparticle surface.

  • Stir the mixture at room temperature for 24 hours.

  • Purify the PAA-coated nanoparticles by repeated centrifugation and redispersion in deionized water to remove unbound PAA.

  • Store the final product as an aqueous suspension.

Visualizations

Experimental_Workflow_PEG_Coating cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification start Start dispersion Disperse Gd2(CO3)3 NPs in Ethanol (Sonication) start->dispersion peg_solution Prepare mPEG-silane in Ethanol start->peg_solution mixing Add mPEG-silane solution to NP suspension dispersion->mixing peg_solution->mixing reaction Stir for 12-24h at room temperature mixing->reaction centrifugation Centrifuge to collect PEGylated NPs reaction->centrifugation washing Wash with Ethanol and Deionized Water centrifugation->washing final_product Redisperse in Deionized Water washing->final_product end End final_product->end

Caption: Workflow for PEG coating of this compound nanoparticles.

Troubleshooting_Aggregation problem Problem: Nanoparticle Aggregation cause1 Incomplete Surface Coverage? problem->cause1 cause2 Incorrect Reagent Concentration? problem->cause2 cause3 Unfavorable Reaction Conditions? problem->cause3 cause4 Poor Initial Dispersion? problem->cause4 solution1 Increase modifying agent concentration or reaction time. cause1->solution1 solution2 Optimize molar ratio of modifying agent to nanoparticles. cause2->solution2 solution3 Adjust pH and ionic strength of the reaction buffer. cause3->solution3 solution4 Ensure thorough sonication before modification. cause4->solution4

Caption: Troubleshooting guide for nanoparticle aggregation.

References

Technical Support Center: Minimizing Free Gadolinium Ion Release from Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving gadolinium carbonate nanoparticles. The following sections offer a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and data on gadolinium ion release.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound nanoparticles.

Problem Potential Cause Recommended Solution
Inconsistent Particle Size / Polydispersity 1. Inhomogeneous mixing of reactants.2. Fluctuations in reaction temperature.3. Incorrect pH of the reaction mixture.[1]1. Ensure vigorous and consistent stirring throughout the synthesis. The use of ultrasound can also help inhibit particle aggregation.[2]2. Use a temperature-controlled reaction vessel to maintain a stable temperature.3. Precisely control and monitor the pH of the solution, as deviations from the optimal pH can affect particle size.[2]
Nanoparticle Aggregation 1. Insufficient surface coating or inappropriate coating agent.2. High ionic strength of the storage solution.3. Improper purification leading to residual reactants.[3]1. Ensure complete and uniform coating with a suitable stabilizing agent like poly(acrylic acid) (PAA).[4]2. Store nanoparticles in a low-ionic-strength buffer or deionized water.3. Thoroughly wash the nanoparticles after synthesis to remove any unreacted precursors or byproducts.
Low Yield of Nanoparticles 1. Suboptimal reactant concentrations.2. Incorrect reaction time or temperature.3. Loss of product during washing and purification steps.1. Optimize the molar ratios of gadolinium precursors and carbonate source.2. Systematically vary the reaction time and temperature to find the optimal conditions for nanoparticle formation.3. Use appropriate centrifugation speeds and careful supernatant removal to minimize product loss.
High Levels of Free Gadolinium Ions 1. Incomplete reaction or precursor precipitation.2. Degradation of the nanoparticle core, especially in acidic conditions.[5]3. Ineffective surface coating allowing for ion leakage.[1]1. Ensure complete dissolution of precursors and optimize reaction conditions to favor nanoparticle formation over precipitation.2. Maintain a neutral or slightly basic pH during storage and in experimental media to enhance stability.[5]3. Use a dense and stable coating material like PAA and verify coating success through characterization techniques (e.g., FTIR, TGA).[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound nanoparticles?

A1: The stability of this compound nanoparticles is primarily influenced by pH, temperature, and the effectiveness of the surface coating. These nanoparticles are more stable at neutral to slightly alkaline pH and can degrade in acidic environments, leading to the release of free gadolinium ions.[5] A robust and complete surface coating, such as with poly(acrylic acid), is crucial for preventing aggregation and minimizing ion leakage.[4]

Q2: How can I accurately quantify the concentration of free gadolinium ions in my nanoparticle suspension?

A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying free gadolinium ions.[7][8] This typically involves separating the nanoparticles from the supernatant containing free ions via ultrafiltration or dialysis, followed by ICP-MS analysis of the supernatant.[7] Spectrophotometric methods using colorimetric reagents like Arsenazo III can also be used for a more rapid estimation.

Q3: What is the expected impact of a poly(acrylic acid) (PAA) coating on gadolinium release?

A3: A PAA coating significantly reduces the release of free gadolinium ions by providing a protective barrier around the nanoparticle core.[4] The carboxyl groups of PAA can chelate with any surface-exposed gadolinium ions, further preventing their release into the surrounding medium. The density and integrity of this coating are critical for its effectiveness.

Q4: Are there any specific storage conditions recommended for this compound nanoparticles?

A4: It is recommended to store this compound nanoparticles in an aqueous solution at a neutral or slightly basic pH (pH 7-8) and at low temperatures (e.g., 4°C) to minimize degradation and aggregation. Avoid acidic buffers and solutions with high ionic strength.

Quantitative Data on Gadolinium Release

The following table summarizes the percentage of gadolinium ion leakage from gadolinium-doped calcium carbonate nanoparticles under different pH conditions. This data provides a reference for the expected stability of similar carbonate-based nanoparticle systems.

Nanoparticle TypepHIncubation TimeGadolinium Leakage (%)
Uncoated Gd-doped CaCO₃4.524 hours> 80%[5]
PAA-coated Gd-doped CaCO₃4.924 hours< 0.05%[5]
PAA-coated Gd-doped CaCO₃7.024 hours< 0.05%[5]

Data is adapted from a study on Gd-doped amorphous calcium carbonate nanoparticles and is intended to provide a qualitative comparison.[5]

Experimental Protocols

Protocol 1: Synthesis of PAA-Coated this compound Nanoparticles (Hydrothermal Method)

This protocol is adapted from the synthesis of ultrasmall gadolinium hydrated carbonate nanoparticles.[4]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Poly(acrylic acid) (PAA, e.g., MW ~1800)

  • Ethylene glycol

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve a specific molar ratio of GdCl₃·6H₂O, urea, and PAA in ethylene glycol in a beaker with vigorous stirring until a clear solution is formed.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specified temperature (e.g., 200°C) for a designated period (e.g., 4 hours).

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the product by centrifugation and wash it several times with ethanol and deionized water to remove any unreacted precursors and byproducts.

  • Resuspend the final PAA-coated this compound nanoparticles in deionized water for storage and characterization.

Protocol 2: Quantification of Free Gadolinium Ion Release using ICP-MS

Materials and Equipment:

  • This compound nanoparticle suspension

  • Deionized water

  • Nitric acid (trace metal grade)

  • Ultrafiltration units (e.g., with a 10 kDa molecular weight cutoff)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[7]

  • Gadolinium standard solutions for calibration

Procedure:

  • Place a known volume of the nanoparticle suspension into the ultrafiltration unit.

  • Centrifuge the unit according to the manufacturer's instructions to separate the supernatant (containing free Gd³⁺) from the nanoparticles.

  • Carefully collect the supernatant.

  • Acidify the supernatant with nitric acid to a final concentration of 2% to stabilize the gadolinium ions.

  • Prepare a series of gadolinium standard solutions of known concentrations in 2% nitric acid for calibration.

  • Analyze the acidified supernatant and the standard solutions using ICP-MS, monitoring for the appropriate gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).[7]

  • Construct a calibration curve from the standard solutions and use it to determine the concentration of free gadolinium in the supernatant.

  • Calculate the percentage of gadolinium release based on the total gadolinium concentration in the original nanoparticle suspension (which can be determined by digesting a sample of the suspension in concentrated nitric acid and analyzing it by ICP-MS).

Visualizations

Experimental Workflow: Nanoparticle Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Reactant Dissolution (GdCl₃, Urea, PAA in Ethylene Glycol) B Hydrothermal Reaction (Autoclave at 200°C) A->B C Centrifugation B->C D Washing (Ethanol & DI Water) C->D E Resuspension in DI Water D->E F Final Product: PAA-Coated Gd₂ (CO₃)₃ NPs E->F Characterization & Storage

Caption: Workflow for the synthesis and purification of PAA-coated this compound nanoparticles.

Signaling Pathway: Gadolinium-Induced Calcium Signaling Disruption

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GdNP This compound Nanoparticle Gd_ion Free Gd³⁺ Ion GdNP->Gd_ion Release Ca_channel Voltage-Gated Calcium Channel Gd_ion->Ca_channel Blocks Ca_influx Reduced Ca²⁺ Influx Ca_channel->Ca_influx Inhibits Normal Flow Disruption Disruption of Ca²⁺ Dependent Processes Ca_influx->Disruption

Caption: Disruption of calcium signaling by free gadolinium ions released from nanoparticles.[9][10][11]

References

Technical Support Center: Overcoming Challenges in the Surface Coating of Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the surface coating of gadolinium carbonate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common surface modification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the surface coating of this compound nanoparticles.

1. Nanoparticle Aggregation

Q1: My this compound nanoparticles are aggregating after initiating the coating process. What are the common causes and how can I prevent this?

A1: Nanoparticle aggregation during coating is a frequent challenge, often stemming from changes in surface charge and solution chemistry. Key causes include:

  • Inappropriate pH: The pH of the solution can significantly alter the surface charge of both the nanoparticles and the coating material, leading to reduced electrostatic repulsion and subsequent aggregation.[1]

  • High Ionic Strength: The presence of salts in buffers (e.g., PBS) can shield the surface charges on the nanoparticles, diminishing repulsive forces and causing them to clump together.[1]

  • Inadequate Stabilization: The coating material itself may not be providing sufficient steric or electrostatic hindrance to prevent aggregation.

Troubleshooting Steps:

  • pH Optimization: Ensure the pH of the reaction mixture is maintained within a range that promotes stability for your specific nanoparticle and coating system.[1]

  • Use Sterically Stabilizing Polymers: Employ polymers like polyethylene glycol (PEG) which can prevent aggregation even without the need for additional protectants.[2]

  • Low Ionic Strength Buffers: If a buffer is necessary, use one with a low ionic strength to minimize charge shielding.

  • Gentle Sonication: If flocculation (reversible aggregation) is observed, gentle sonication can help to resuspend the nanoparticles.[1]

  • Storage Conditions: Store nanoparticles at recommended temperatures (typically 2-8°C) and avoid freezing, which can induce aggregation.[1]

2. Coating Uniformity and Thickness

Q2: How can I control the thickness of the polymer or silica shell on my this compound nanoparticles?

A2: Controlling the shell thickness is crucial for the final properties of the nanoparticles.

  • For Polymer Coatings: The thickness of a polymer shell can be controlled by adjusting the concentration of the monomer during polymerization.[3] Higher monomer concentrations generally result in thicker, though potentially more inhomogeneous, polymer shells.[3] For layer-by-layer assembly, the thickness can be controlled by the number of deposition cycles.[4]

  • For Silica Coatings (Stöber Method): The thickness of the silica shell can be precisely controlled by varying the concentration of the silica precursor, tetraethyl orthosilicate (TEOS).[5]

Q3: My coated nanoparticles show a non-uniform coating in TEM images. What could be the reason?

A3: A non-uniform coating can arise from several factors:

  • Rapid Nucleation: In silica coating, if the nucleation of new silica particles in the solution is faster than the deposition onto the this compound surface, it can lead to an uneven coating and the formation of separate silica nanoparticles.[5]

  • Incomplete Surface Activation: For silica coating, if the surface of the this compound is not properly functionalized (e.g., with an amine-silane coupling agent), the silica precursor may not adhere uniformly.

  • Polymer Inhomogeneity: At higher monomer concentrations during polymer coating, the resulting polymer shell can become less uniform.[3]

Troubleshooting Workflow for Coating Issues

G Troubleshooting Coating Non-Uniformity start Non-Uniform Coating Observed check_aggregation Check for Nanoparticle Aggregation start->check_aggregation adjust_ph_ionic Adjust pH and/or Ionic Strength check_aggregation->adjust_ph_ionic Aggregation Present check_precursor_conc Review Precursor/Monomer Concentration check_aggregation->check_precursor_conc No Aggregation adjust_ph_ionic->start optimize_conc Optimize Precursor/Monomer Concentration check_precursor_conc->optimize_conc Concentration Too High check_surface_activation Verify Surface Activation/Functionalization check_precursor_conc->check_surface_activation Concentration Optimal optimize_conc->start improve_activation Improve Surface Activation Protocol check_surface_activation->improve_activation Inadequate Activation result_ok Uniform Coating Achieved check_surface_activation->result_ok Sufficient Activation improve_activation->start

Caption: A decision tree for troubleshooting non-uniform nanoparticle coatings.

3. Characterization and Stability

Q4: My coated nanoparticles have an unexpected zeta potential. What does this indicate?

A4: The zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of colloidal stability.[6]

  • High Absolute Zeta Potential (> ±30 mV): Indicates strong electrostatic repulsion between particles, leading to good colloidal stability.[6]

  • Low Absolute Zeta Potential (< ±30 mV): Suggests weaker repulsive forces, making the nanoparticles prone to aggregation.[6][7]

An unexpected zeta potential could be due to:

  • Incomplete Coating: If the core material is not fully encapsulated, the measured zeta potential will be a combination of the core and the coating material.

  • Contamination: Adsorption of ions or other molecules from the solution can alter the surface charge.

  • Incorrect pH: The zeta potential is highly dependent on the pH of the medium.[6][8] Always report the pH at which the measurement was taken.

Q5: How do I choose the right characterization techniques for my coated this compound nanoparticles?

A5: A multi-technique approach is recommended for a comprehensive characterization:[9]

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Particle size, morphology, and coating thickness/uniformity.[3][10]
Dynamic Light Scattering (DLS) Hydrodynamic diameter (size in solution) and size distribution.[10]
Zeta Potential Measurement Surface charge and colloidal stability.[6][10]
X-ray Diffraction (XRD) Crystalline structure of the core nanoparticle.[10][11]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups from the coating material.[10]
Thermogravimetric Analysis (TGA) Quantification of the amount of coating material.

Experimental Protocols

Protocol 1: Poly(acrylic acid) (PAA) Coating of this compound Nanoparticles

This protocol is adapted for this compound from methods used for other nanoparticles.[12][13][14]

Materials:

  • This compound nanoparticles

  • Poly(acrylic acid) (PAA)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.025 M)

  • Ultrasonicator

Procedure:

  • Disperse a known amount of this compound nanoparticles in deionized water.

  • Add a solution of PAA to the nanoparticle suspension. The ratio of PAA to nanoparticles will influence the coating thickness and stability.

  • Sonicate the mixture for 10-15 minutes to ensure uniform dispersion and interaction.

  • Adjust the pH of the solution to ~9 by the dropwise addition of 0.025 M NaOH with continuous sonication or stirring. This facilitates the binding of the carboxyl groups of PAA to the nanoparticle surface.

  • Continue to stir the mixture at room temperature for 24 hours to ensure complete coating.

  • Purify the PAA-coated nanoparticles by centrifugation and redispersion in deionized water several times to remove excess PAA.

Protocol 2: Silica Coating of this compound Nanoparticles (Modified Stöber Method)

This protocol is based on the Stöber method, a widely used technique for silica coating.[5][15][16]

Materials:

  • This compound nanoparticles

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Ethanol

  • Deionized water

  • Ammonia solution (25%)

  • Tetraethyl orthosilicate (TEOS)

Procedure:

  • Surface Functionalization:

    • Disperse this compound nanoparticles in ethanol.

    • Add APTMS and stir for 4-6 hours at room temperature. This step introduces amine groups to the nanoparticle surface, which will facilitate silica deposition.

    • Wash the functionalized nanoparticles with ethanol by centrifugation to remove excess APTMS.

  • Silica Coating:

    • Redisperse the amine-functionalized nanoparticles in a mixture of ethanol and deionized water.

    • Add ammonia solution as a catalyst.

    • Add TEOS dropwise while stirring vigorously. The amount of TEOS will determine the thickness of the silica shell.

    • Allow the reaction to proceed for 6-12 hours at room temperature.

    • Wash the resulting silica-coated nanoparticles with ethanol and then deionized water by centrifugation.

Experimental Workflow for Nanoparticle Coating and Characterization

G General Workflow for Nanoparticle Surface Coating cluster_synthesis Core Synthesis cluster_coating Surface Coating cluster_purification Purification cluster_characterization Characterization synthesis Synthesize Gadolinium Carbonate Nanoparticles coating Apply Coating (e.g., PAA or Silica) synthesis->coating purification Purify by Centrifugation/ Dialysis coating->purification tem TEM purification->tem dls DLS purification->dls zeta Zeta Potential purification->zeta ftir FTIR purification->ftir

Caption: A generalized workflow from nanoparticle synthesis to characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data for coated gadolinium-based nanoparticles from the literature. Note that these values are for gadolinium oxide but provide a useful reference for this compound.

Coating MaterialCore Size (nm)Hydrodynamic Size (nm)Zeta Potential (mV)r1 Relaxivity (mM⁻¹s⁻¹)Reference
Poly(acrylic acid)2.3 ± 0.116.9 - 60.7-34.8[17][18]
PEG----[19]
Folate-PEG----[19]
Carbon3.1--16.26[20]

Cellular Interaction and Signaling Pathways

Cellular Uptake Mechanisms

The surface coating of this compound nanoparticles plays a critical role in their interaction with cells.

  • Receptor-Mediated Endocytosis: Functionalizing the nanoparticle surface with targeting ligands, such as folate, can significantly enhance cellular uptake and retention in tumor cells that overexpress the corresponding receptor.[19]

  • Surface Charge: Positively charged nanoparticles generally exhibit higher cellular interaction and uptake compared to negatively charged or neutral nanoparticles.[21]

  • PEGylation: Coating with polyethylene glycol (PEG) can reduce non-specific protein adsorption, prolong circulation time, and influence the cellular uptake mechanism.[19]

Relevant Signaling Pathway: cGAS-STING

Recent studies have shown that gadolinium-based nanoparticles can act as radiosensitizers in cancer therapy. One proposed mechanism is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a component of the innate immune system.[22]

G cGAS-STING Pathway Activation by GdNPs + Radiotherapy rt_gdnp Radiotherapy + GdNPs dna_damage Tumor Cell DNA Damage rt_gdnp->dna_damage dsdna Cytosolic dsDNA Fragments dna_damage->dsdna cgas cGAS Activation dsdna->cgas cgamp cGAMP Synthesis cgas->cgamp sting STING Activation (on ER membrane) cgamp->sting tbk1_irf3 TBK1/IRF3 Phosphorylation sting->tbk1_irf3 ifn Type I Interferon Production tbk1_irf3->ifn immune_response Anti-tumor Immune Response ifn->immune_response

References

Validation & Comparative

A Comparative Guide to Gadolinium-Based Nanoparticle Contrast Agents: Gadolinium Carbonate vs. Gadolinium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the sensitivity and diagnostic efficacy of Magnetic Resonance Imaging (MRI), researchers are continually exploring novel contrast agents beyond traditional gadolinium chelates. Among the most promising candidates are gadolinium-based nanoparticles, which offer the potential for significantly higher relaxivity and improved biocompatibility. This guide provides a detailed, data-driven comparison of two such nanoparticle systems: gadolinium carbonate and gadolinium oxide, intended for researchers, scientists, and professionals in drug development.

Performance Data at a Glance

The efficacy of a T1-weighted MRI contrast agent is primarily determined by its longitudinal relaxivity (r1), with a higher value indicating greater signal enhancement. Concurrently, a low transverse relaxivity (r2) to longitudinal relaxivity ratio (r2/r1) is desirable to minimize T2*-induced signal loss. The following table summarizes the key performance metrics for ultrasmall gadolinium hydrated carbonate and gadolinium oxide nanoparticles as reported in the literature.

PropertyGadolinium Hydrated Carbonate (GHC-1)Ultrasmall Gadolinium Oxide (Gd2O3)
Core Size (nm) 2.3 ± 0.1~1 - 2.5
Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) 34.89.9 - 47.2
Transverse Relaxivity (r2) (mM⁻¹s⁻¹) 40.6Not consistently reported, but r2/r1 is low
r2/r1 Ratio 1.17~1.06
Magnetic Field Strength for Measurement (T) 0.551.5 - 3

In-Depth Performance Analysis

Gadolinium Hydrated Carbonate (GHC-1): Ultrasmall gadolinium hydrated carbonate nanoparticles, specifically the poly(acrylic acid)-coated variant termed GHC-1, have demonstrated exceptionally high longitudinal relaxivity (r1 = 34.8 mM⁻¹s⁻¹)[1][2][3]. This value is approximately 9.4 times higher than that of the conventional gadolinium-based contrast agent Gd-DTPA at a magnetic field of 0.55 T[2]. The low r2/r1 ratio of 1.17 further underscores its suitability as a T1 contrast agent[1][2][3]. In terms of biocompatibility, GHC-1 has shown no significant cellular or in vivo toxicity, making it a promising candidate for clinical applications[1][3].

Gadolinium Oxide (Gd2O3): Ultrasmall gadolinium oxide nanoparticles have also emerged as a potent class of T1 contrast agents, with reported r1 values significantly exceeding those of Gd(III)-chelates[4]. The relaxivity of these nanoparticles is highly dependent on their size, with an optimal diameter range of 1-2.5 nm for maximal r1[4]. For instance, d-glucuronic acid coated ultrasmall gadolinium oxide nanoparticles with an average diameter of 1 nm exhibited an r1 of 9.9 s⁻¹mM⁻¹[4]. In another study, 2 nm PAA-OA coated Gd2O3 nanoplates showed an even higher r1 of 47.2 (mM s)⁻¹[4]. The r2/r1 ratio for these nanoparticles is typically close to 1, which is ideal for T1 contrast enhancement[4]. Biocompatibility studies have indicated that appropriately coated gadolinium oxide nanoparticles are not toxic within tested concentration ranges and show high contrast enhancement in vivo[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the synthesis and characterization of both this compound and gadolinium oxide nanoparticles.

Synthesis of Gadolinium Hydrated Carbonate (GHC-1) Nanoparticles

The synthesis of GHC-1 nanoparticles is achieved through a one-pot hydrothermal process[2].

Materials:

  • Gadolinium chloride hexahydrate (GdCl3·6H2O)

  • Urea

  • Poly(acrylic acid) (PAA)

  • Deionized water

Procedure:

  • In a typical synthesis, an aqueous solution of GdCl3·6H2O, urea, and PAA is prepared.

  • The solution is then transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120°C) for a designated period (e.g., 12 hours).

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting nanoparticle solution is purified by dialysis against deionized water to remove unreacted precursors and byproducts.

Synthesis of Ultrasmall Gadolinium Oxide (Gd2O3) Nanoparticles

A common method for synthesizing ultrasmall Gd2O3 nanoparticles is the polyol method[4].

Materials:

  • Gadolinium(III) precursor (e.g., gadolinium chloride hydrate, gadolinium acetate)

  • High-boiling point alcohol solvent (polyol), such as diethylene glycol or triethylene glycol

  • Coating agent (e.g., d-glucuronic acid, oleic acid)

Procedure:

  • The gadolinium precursor is dissolved in the polyol solvent.

  • The solution is heated to a high temperature (e.g., refluxing temperature of the solvent) under constant stirring for several hours.

  • For surface coating, the reaction temperature is lowered, and the coating agent is added to the solution.

  • The reaction is continued for an extended period to ensure complete coating.

  • The nanoparticles are then collected by centrifugation and washed multiple times with a suitable solvent (e.g., ethanol) to remove excess reagents.

Measurement of Relaxivity (r1 and r2)

The longitudinal (r1) and transverse (r2) relaxivities are determined by measuring the T1 and T2 relaxation times of aqueous solutions of the contrast agent at various concentrations.

Equipment:

  • MRI scanner (e.g., 1.5 T or 3 T) or a nuclear magnetic resonance (NMR) spectrometer.

Procedure:

  • A series of dilutions of the nanoparticle suspension in water or a relevant biological medium (e.g., saline, plasma) are prepared.

  • The T1 and T2 relaxation times of each sample are measured using appropriate pulse sequences (e.g., inversion recovery for T1, spin-echo for T2).

  • The inverse of the relaxation times (1/T1 and 1/T2), known as the relaxation rates (R1 and R2), are plotted against the gadolinium concentration.

  • The relaxivities (r1 and r2) are calculated from the slope of the linear fit to the data, as described by the equation: R_i = R_{i,0} + r_i \cdot [Gd], where i=1 or 2, and R_{i,0} is the relaxation rate of the solvent without the contrast agent.

Visualizing the Processes

To better illustrate the experimental workflows and logical relationships, the following diagrams are provided in the DOT language.

GHC_Synthesis_Workflow Synthesis Workflow for Gadolinium Hydrated Carbonate (GHC-1) Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Mix GdCl3·6H2O, Urea, and PAA in Deionized Water B Transfer to Teflon-lined Autoclave A->B C Hydrothermal Reaction (e.g., 120°C for 12h) B->C D Cool to Room Temperature C->D E Dialysis against Deionized Water D->E F Collect Purified GHC-1 Nanoparticles E->F

Caption: A flowchart illustrating the one-pot hydrothermal synthesis of GHC-1 nanoparticles.

Gd2O3_Synthesis_Workflow General Synthesis Workflow for Ultrasmall Gadolinium Oxide (Gd2O3) Nanoparticles cluster_0 Preparation cluster_1 Nanoparticle Formation cluster_2 Surface Coating cluster_3 Purification A Dissolve Gd(III) Precursor in Polyol Solvent B Heat to Reflux Temperature A->B C Formation of Gd2O3 Nanocrystals B->C D Lower Temperature and Add Coating Agent C->D E Continue Reaction for Coating D->E F Centrifugation and Washing E->F G Collect Coated Gd2O3 Nanoparticles F->G

Caption: A generalized workflow for the synthesis of surface-coated Gd2O3 nanoparticles via the polyol method.

MRI_Contrast_Agent_Evaluation Evaluation Workflow for MRI Contrast Agents A Synthesis and Purification of Nanoparticles B Physicochemical Characterization (Size, Morphology, Stability) A->B C In Vitro Relaxivity Measurement (r1 and r2) B->C D In Vitro Cytotoxicity Assays C->D E In Vivo MRI Studies (Animal Models) D->E F Biodistribution and Toxicity Studies E->F G Data Analysis and Performance Evaluation F->G

Caption: A logical workflow for the comprehensive evaluation of novel MRI contrast agents.

Conclusion

Both this compound and gadolinium oxide nanoparticles demonstrate significant potential as next-generation T1 MRI contrast agents, offering substantially higher relaxivities compared to current clinical standards. Gadolinium hydrated carbonate has shown a remarkably high r1 value in initial studies. The relaxivity of gadolinium oxide is highly tunable based on particle size, with some formulations also reaching very high r1 values. The choice between these agents may depend on the specific application, desired relaxivity, and the nuances of their respective biocompatibility profiles, which require further investigation. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in the development of advanced MRI contrast agents.

References

A Comparative Guide to Gadolinium-Based MRI Contrast Agents: Nanoparticle Efficacy vs. Commercial Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of emerging gadolinium-based nanoparticle contrast agents, including gadolinium carbonate and gadolinium oxide, against established commercial gadolinium chelates. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the underlying mechanisms to aid in the evaluation and development of next-generation MRI contrast agents.

Data Presentation: Quantitative Comparison of Relaxivity

The efficacy of a T1 MRI contrast agent is primarily determined by its longitudinal (r1) and transverse (r2) relaxivities. Higher r1 values lead to greater positive contrast (brighter images), while the r2/r1 ratio is ideally close to 1 to minimize T2-induced signal loss. The data below, compiled from various studies, demonstrates the significantly higher r1 relaxivity of gadolinium-based nanoparticles compared to conventional commercial agents.

Contrast Agent TypeSpecific Agent/FormulationMagnetic Field (T)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 Ratio
Nanoparticle Gadolinium Hydrated Carbonate (GHC-1, ~2.3 nm)0.5534.840.71.17[1]
Nanoparticle PAA-OA coated Gd₂O₃ Nanoplates (~2 nm)1.4147.2Not ReportedNot Reported
Nanoparticle D-glucuronic acid coated Gd₂O₃ (~1 nm)Not Reported9.910.51.06
Nanoparticle Dextran-coated ultrasmall Gd₂O₃ (~1.5 nm)7.012.229.32.4
Commercial (Linear) Gd-DTPA (Magnevist®)1.5~4.1~4.5~1.1
Commercial (Linear) Gadobenate dimeglumine (MultiHance®)1.5~6.3~8.0~1.27
Commercial (Macrocyclic) Gd-DOTA (Dotarem®)1.5~3.4~3.8~1.12
Commercial (Macrocyclic) Gadobutrol (Gadavist®)1.5~4.78~5.6~1.17
Commercial (Macrocyclic) Gadoteridol (ProHance®)1.5~3.8~4.2~1.11

Experimental Protocols

Synthesis of Gadolinium-Based Nanoparticles

1. Hydrothermal Synthesis of Gadolinium Hydrated Carbonate (GHC-1) Nanoparticles:

A one-pot hydrothermal process is utilized for the synthesis of ultrasmall gadolinium hydrated carbonate nanoparticles. This method is noted for being cost-effective and scalable. While specific precursor concentrations and temperature profiles are proprietary to the research, the general methodology involves the reaction of a gadolinium salt with a carbonate source in an aqueous solution under controlled temperature and pressure in a hydrothermal reactor. Poly(acrylic acid) is used as a coating agent to ensure the stability and biocompatibility of the resulting nanoparticles.[1]

2. Polyol Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles:

The polyol method is a common technique for producing gadolinium oxide nanoparticles with controlled size and shape.

  • Precursors: A gadolinium salt, such as gadolinium(III) acetate or chloride, is used as the gadolinium source.

  • Solvent and Stabilizer: A high-boiling point polyol, like diethylene glycol (DEG) or triethylene glycol (TEG), serves as both the solvent and a reducing/stabilizing agent.

  • Procedure: The gadolinium precursor is dissolved in the polyol solvent. The solution is then heated to a high temperature (typically around 180°C) and refluxed for several hours. This process facilitates the decomposition of the precursor and the nucleation and growth of Gd₂O₃ nanoparticles.

  • Purification: After the reaction, the nanoparticles are collected by centrifugation and washed multiple times with ethanol and water to remove any unreacted precursors and byproducts. The purified nanoparticles can then be surface-functionalized with various ligands to improve their stability and biocompatibility in biological systems.

Measurement of Relaxivity

The relaxivity of a contrast agent is determined by measuring the T1 and T2 relaxation times of water protons in solutions containing different concentrations of the agent.

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in deionized water or a relevant biological buffer (e.g., phosphate-buffered saline). A sample of the solvent without the contrast agent serves as the control.

  • T1 Measurement (Inversion Recovery Pulse Sequence):

    • The samples are placed in a phantom and imaged using an MRI scanner.

    • An inversion recovery pulse sequence is employed. This sequence consists of a 180° inversion pulse followed by a variable delay (inversion time, TI) before a 90° excitation pulse and signal acquisition.

    • A series of images are acquired with varying TI values.

    • The signal intensity for each sample at each TI is measured. The T1 relaxation time is calculated by fitting the signal intensity versus TI data to the following exponential recovery equation: S(TI) = S₀(1 - 2e^(-TI/T1))

  • T2 Measurement (Spin-Echo Pulse Sequence):

    • A multi-echo spin-echo pulse sequence is used to acquire images at different echo times (TE).

    • The signal intensity for each sample is measured at each TE.

    • The T2 relaxation time is determined by fitting the signal intensity versus TE data to an exponential decay equation: S(TE) = S₀e^(-TE/T2)

  • Relaxivity Calculation:

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the concentration of the gadolinium in each sample.

    • The slope of the resulting linear plot represents the r1 and r2 relaxivities, respectively, in units of mM⁻¹s⁻¹.

Mechanism of T1 Contrast Enhancement

The enhanced T1 relaxivity of gadolinium-based contrast agents is governed by the principles of the Solomon-Bloembergen-Morgan (SBM) theory. The paramagnetic gadolinium ion (Gd³⁺) with its seven unpaired electrons creates a fluctuating local magnetic field that enhances the relaxation of nearby water protons.

G cluster_SBM Mechanism of T1 Relaxation Enhancement Gd Gadolinium (Gd³⁺) Ion (Paramagnetic Core) H2O_inner Inner-Sphere Water Molecule Gd->H2O_inner Direct Coordination H2O_outer Outer-Sphere Water Molecules Gd->H2O_outer Dipolar Interaction (Through Space) Proton Water Proton (¹H) H2O_inner->Proton influences H2O_outer->Proton influences Relaxation Accelerated T1 Relaxation (Signal Enhancement) Proton->Relaxation leads to

Caption: T1 relaxation enhancement by a gadolinium-based contrast agent.

The workflow for evaluating a novel contrast agent involves a series of steps from synthesis to in vivo imaging.

G cluster_workflow Contrast Agent Evaluation Workflow synthesis Nanoparticle Synthesis (e.g., Polyol, Hydrothermal) characterization Physicochemical Characterization (TEM, DLS) synthesis->characterization relaxivity In Vitro Relaxivity Measurement (r1, r2) characterization->relaxivity cytotoxicity Cytotoxicity Assays relaxivity->cytotoxicity in_vivo In Vivo MRI (Animal Models) cytotoxicity->in_vivo biodistribution Biodistribution & Toxicology in_vivo->biodistribution

Caption: Experimental workflow for the evaluation of novel MRI contrast agents.

References

In Vitro Toxicity of Gadolinium-Based Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro toxicity of various gadolinium-based contrast agents (GBCAs), supported by experimental data, to inform researchers, scientists, and drug development professionals.

The use of gadolinium-based contrast agents has become a cornerstone of modern magnetic resonance imaging (MRI), significantly enhancing diagnostic capabilities. However, concerns regarding the potential for gadolinium-induced toxicity persist, primarily linked to the dissociation of the toxic gadolinium ion (Gd³⁺) from its chelating ligand. This guide provides a comparative overview of the in vitro toxicity of different GBCAs, with a focus on the structural differences between linear and macrocyclic agents and their implications for cellular health.

Executive Summary

In vitro studies consistently demonstrate a higher cytotoxic potential for linear GBCAs compared to their macrocyclic counterparts.[1][2] This difference is largely attributed to the lower thermodynamic and kinetic stability of linear chelates, which can lead to a greater release of free Gd³⁺ ions.[2][3][4] This free gadolinium can interfere with cellular processes, leading to decreased cell viability, apoptosis, and DNA damage.[1][5]

Comparative Toxicity Data

The following table summarizes quantitative data from various in vitro studies, comparing the toxic effects of different GBCAs on various cell lines. The data highlight the varying degrees of cytotoxicity observed across different compounds and experimental conditions.

Gadolinium CompoundChelate TypeCell LineConcentrationKey FindingReference
Gadodiamide Linear (Non-ionic)Human Lymphocytes2 mMSignificant increase in cell death.[1][2][1][2]
Human Lymphocytes20 mMInduced apoptosis.[1][2] Strong reduction in proliferation rate.[1][2][1][2]
LLC-PK1 (Renal Tubular)62.5 mmol/LSimilar inhibition of MTT conversion to iomeprol-190 and gadoterate meglumine.[6][6]
Gadopentetate Dimeglumine Linear (Ionic)Human Lymphocytes20 mMInduced apoptosis.[1] Strong reduction in proliferation rate.[1][1]
LLC-PK1 (Renal Tubular)62.5 mmol/LStronger inhibition of MTT conversion than gadoterate meglumine and gadodiamide.[6][6]
LLC-PK1 (Renal Tubular)125 mmol/LMore dead cells (57%) compared to iomeprol-190 (19%) in trypan blue testing.[6] Induced more necrosis and apoptosis than gadoterate meglumine and gadodiamide.[6][7][6][7]
Gadobenate Dimeglumine Linear (Ionic)LLC-PK1 (Renal Tubular)62.5 mmol/LStronger inhibition of MTT conversion than gadoterate meglumine and gadodiamide.[6][6]
LLC-PK1 (Renal Tubular)125 mmol/LInduced more necrosis and apoptosis than gadoterate meglumine and gadodiamide.[6][7][6][7]
Gadoxetate Linear (Ionic)Human Lymphocytes20 mMInduced apoptosis.[1] Strong reduction in proliferation rate.[1][1]
Gadobutrol Macrocyclic (Non-ionic)Human Lymphocytes20 mMNo decrease in proliferation rate.[1][2] Slight decrease in apoptosis observed.[1][2][1][2]
Gadoterate Meglumine Macrocyclic (Ionic)Human Lymphocytes20 mMNo decrease in proliferation rate.[1][1]
LLC-PK1 (Renal Tubular)62.5 mmol/LSimilar inhibition of MTT conversion to iomeprol-190 and gadodiamide.[6][6]

Mechanisms of Toxicity

The primary mechanism underlying the toxicity of GBCAs is the dissociation of the Gd³⁺ ion from its chelate.[3][4] Free Gd³⁺ is known to be toxic due to its similarity to Ca²⁺, allowing it to interfere with numerous biological processes that are dependent on calcium signaling.[3] In vitro studies have elucidated several pathways through which GBCAs can exert cytotoxic effects, including the induction of apoptosis (programmed cell death) and necrosis.[3][6]

The structural configuration of the chelating agent plays a crucial role in its stability. Macrocyclic GBCAs, which encapsulate the gadolinium ion in a pre-organized cage-like structure, are generally more stable than linear GBCAs, where the ligand is more flexible.[1][2] This increased stability of macrocyclic agents results in a lower propensity to release free Gd³⁺, thus contributing to their superior safety profile observed in in vitro studies.[1][2][4]

GBCAs_Toxicity_Pathway cluster_0 Cellular Environment GBCA Gadolinium-Based Contrast Agent FreeGd Free Gd³⁺ GBCA->FreeGd Dissociation (Higher in Linear GBCAs) Mitochondria Mitochondria FreeGd->Mitochondria Mitochondrial Dysfunction Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Gadolinium-induced apoptosis signaling pathway.

Experimental Protocols

The assessment of in vitro toxicity of GBCAs typically involves a series of standardized assays to measure cell viability, proliferation, and cell death mechanisms.

Cell Culture and Treatment:

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes and renal tubular epithelial cells (e.g., LLC-PK1), as the kidneys are a primary route of excretion for GBCAs.[1][6]

  • Incubation: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) and then incubated with various concentrations of different GBCAs for a specified period, often 24 to 72 hours.[1][6]

Key Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in MTT conversion suggests decreased cell viability.[6]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Dead cells with compromised membranes take up the blue dye.[6]

  • Annexin V/Propidium Iodide Apoptosis Assay: This flow cytometry-based assay identifies apoptotic and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic and necrotic cells.[1]

  • [³H]-Thymidine Proliferation Test: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation. A decrease in thymidine incorporation suggests an inhibition of cell growth.[1]

  • γH2AX Foci Quantification: This immunofluorescence-based method detects DNA double-strand breaks, a form of genotoxicity. The formation of γH2AX foci at sites of DNA damage can be quantified.[1]

Experimental_Workflow cluster_workflow In Vitro Toxicity Assessment Workflow cluster_assays Assay Types start Cell Culture (e.g., Lymphocytes, Renal Cells) treatment Incubation with different GBCAs and concentrations start->treatment assays Cytotoxicity & Genotoxicity Assays treatment->assays data_analysis Data Analysis and Comparison assays->data_analysis viability Cell Viability (MTT, Trypan Blue) apoptosis Apoptosis (Annexin V/PI) proliferation Proliferation ([³H]-Thymidine) dna_damage DNA Damage (γH2AX) conclusion Conclusion on Relative Toxicity data_analysis->conclusion

References

A Comparative Analysis of Relaxivity: Gadolinium Carbonate Nanoparticles vs. Gd-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of magnetic resonance imaging (MRI) contrast agents, the quest for materials with enhanced relaxivity to improve image contrast at lower doses is a paramount objective for researchers and drug development professionals. This guide provides a detailed comparison of the relaxivity of gadolinium carbonate, specifically in a nanoparticle formulation, and the widely used gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA). This analysis is supported by experimental data from peer-reviewed studies, offering a quantitative and methodological foundation for comparison.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivities are critical parameters that determine the efficacy of a T1-weighted and T2-weighted MRI contrast agent, respectively. A higher r1 value leads to greater positive contrast enhancement, while a favorable r2/r1 ratio, ideally close to 1 for T1 agents, minimizes T2 shortening effects that can cause signal loss.

The following table summarizes the reported relaxivity values for this compound nanoparticles and Gd-DTPA under various experimental conditions. It is crucial to note that the this compound data pertains to an ultrasmall nanoparticle formulation, and its relaxivity is influenced by factors such as particle size and surface coating, which differ significantly from the molecular structure of the chelated Gd-DTPA complex.

Contrast AgentMagnetic Field Strength (T)SolventTemperature (°C)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioReference
This compound (Nanoparticles)0.55Aqueous solutionNot Specified34.840.71.17[1][2]
Gd-DTPA1.5Human Whole Blood374.3 ± 0.4Not ReportedNot Reported[3]
Gd-DTPA3Human Whole Blood373.8 ± 0.2Not ReportedNot Reported[3]
Gd-DTPA7Human Whole Blood373.1 ± 0.4Not ReportedNot Reported[3]
Gd-DTPA1.5Human Plasma374.795.141.07[4]
Gd-DTPA3Human Plasma374.505.091.13[4]

Mechanism of Relaxivity Enhancement

The enhanced relaxation of water protons by gadolinium-based contrast agents is a result of the strong paramagnetic properties of the Gd(III) ion. The interaction between the gadolinium ion and surrounding water molecules provides a highly efficient mechanism for energy exchange, leading to a shortening of the T1 and T2 relaxation times of the water protons. This process is primarily governed by two mechanisms: inner-sphere and outer-sphere relaxation.

G cluster_Agent Gadolinium Contrast Agent cluster_Bulk Bulk Water Gd Gd(III) InnerSphere Inner-Sphere Water Gd->InnerSphere Direct Coordination OuterSphere Outer-Sphere Water Gd->OuterSphere Dipolar Interaction (through space) BulkWater Bulk Water Protons InnerSphere->BulkWater Fast Exchange OuterSphere->BulkWater Diffusion

Mechanism of gadolinium-induced water proton relaxation.

Inner-Sphere Relaxation: This mechanism involves water molecules that are directly coordinated to the gadolinium ion. These water molecules have a relatively long residence time in the inner coordination sphere, allowing for very efficient energy transfer from the water protons to the paramagnetic gadolinium ion. The rate of this process is a key determinant of the overall relaxivity.

Outer-Sphere Relaxation: Water molecules that are not directly bound to the gadolinium ion but are in its immediate vicinity can also experience relaxation enhancement. This occurs through long-range dipole-dipole interactions between the magnetic moment of the gadolinium ion and the nuclear spins of the water protons. The continuous diffusion of water molecules through this outer sphere contributes to the overall observed relaxivity.

Experimental Protocol for Relaxivity Measurement

The determination of r1 and r2 relaxivities is a fundamental procedure in the characterization of potential MRI contrast agents. The following is a generalized experimental protocol based on common practices reported in the literature.[5][6][7]

G A 1. Sample Preparation Prepare a series of dilutions of the contrast agent in the desired solvent (e.g., water, plasma) at known concentrations. B 2. T1 and T2 Measurement Place samples in an NMR spectrometer or MRI scanner. Measure T1 using an inversion recovery pulse sequence and T2 using a Carr-Purcell-Meiboom-Gill (CPMG) or spin-echo sequence. A->B C 3. Data Acquisition Acquire signal intensity data at varying inversion times (for T1) or echo times (for T2). B->C D 4. Relaxation Rate Calculation Fit the signal intensity decay curves to exponential functions to determine the T1 and T2 relaxation times for each concentration. Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2). C->D E 5. Relaxivity Determination Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration. D->E F 6. Linear Regression The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity. The slope of the linear fit of the R2 vs. concentration plot gives the r2 relaxivity. E->F

Workflow for determining r1 and r2 relaxivity.

1. Sample Preparation:

  • A stock solution of the gadolinium-based contrast agent with a precisely known concentration is prepared. The concentration is typically verified using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • A series of dilutions are made from the stock solution in the desired solvent (e.g., deionized water, saline, human plasma, or whole blood) to cover a range of concentrations. A blank sample containing only the solvent is also prepared.

2. NMR/MRI Measurement:

  • The samples are placed in NMR tubes or a phantom for analysis in an NMR spectrometer or an MRI scanner at a specific magnetic field strength and temperature.

  • For T1 measurement: An inversion recovery pulse sequence is commonly used. The signal intensity is measured at various inversion times (TI).

  • For T2 measurement: A Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence is employed. The signal intensity is measured at different echo times (TE).

3. Data Analysis:

  • The longitudinal relaxation time (T1) for each sample is determined by fitting the signal intensity versus TI data to the following equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)|

  • The transverse relaxation time (T2) for each sample is determined by fitting the signal intensity versus TE data to an exponential decay function: SI(TE) = SI₀ * exp(-TE / T2)

  • The relaxation rates (R1 and R2) are then calculated as the inverse of the relaxation times (R1 = 1/T1 and R2 = 1/T2).

4. Relaxivity Calculation:

  • The relaxation rates (R1 and R2) are plotted against the corresponding concentrations of the gadolinium contrast agent.

  • The relaxivities (r1 and r2) are determined from the slope of the linear regression of these plots, as described by the equations: R1_obs = R1_diamagnetic + r1 * [C] and R2_obs = R2_diamagnetic + r2 * [C], where R_obs is the observed relaxation rate, R_diamagnetic is the relaxation rate of the solvent, and [C] is the concentration of the contrast agent.[6]

Conclusion

The comparative data reveals that the ultrasmall this compound nanoparticles exhibit a significantly higher r1 relaxivity compared to the clinically established Gd-DTPA at the reported magnetic field strength.[1][3] This suggests a potential for this compound in nanoparticle formulations to serve as a highly efficient T1 contrast agent, potentially allowing for lower administered doses. However, it is imperative to consider that this enhanced relaxivity is a characteristic of this specific nanoparticle formulation and may not be representative of simple this compound solutions. Further research, including direct comparative studies under identical experimental conditions and in vivo efficacy and safety assessments, is necessary to fully elucidate the potential of this compound as a next-generation MRI contrast agent. The detailed experimental protocol provided serves as a guide for researchers to conduct such comparative studies in a standardized and reproducible manner.

References

A Head-to-Head Comparison of Gadolinium-Based MRI Contrast Agents: The Blood-Pool Agent Gadofosveset Trisodium vs. the Nanoparticle-Based Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of magnetic resonance imaging (MRI) contrast agents, the quest for materials with enhanced relaxivity, improved safety profiles, and targeted delivery remains a primary focus of research and development. This guide provides a detailed, data-driven comparison between two distinct gadolinium-based contrast agents: gadofosveset trisodium, a clinically utilized though now discontinued blood-pool agent, and gadolinium carbonate, specifically in its nanoparticle formulation, which represents a promising preclinical T1 contrast agent.

This comparison is structured to provide a clear understanding of their respective mechanisms, performance characteristics, and the experimental protocols used for their evaluation. While gadofosveset trisodium has a history of clinical application, this compound nanoparticles are at the forefront of nanomaterial research for next-generation MRI contrast enhancement.

Overview and Mechanism of Action

Gadofosveset Trisodium is a gadolinium-based contrast agent (GBCA) that was designed for contrast-enhanced magnetic resonance angiography (MRA). Its key feature is its ability to reversibly bind to endogenous serum albumin, which prolongs its residence time in the bloodstream.[1][2][3] This binding not only restricts its distribution to the intravascular space but also significantly increases its T1 relaxivity, leading to enhanced signal intensity of the blood for an extended period.[1][2][4] This "blood-pool" effect allows for high-resolution, steady-state imaging of the vasculature.[5][6]

This compound Nanoparticles , specifically ultrasmall gadolinium hydrated carbonate nanoparticles (GHC-1), are an emerging class of T1 contrast agents in the preclinical stage of development.[7][8][9] These nanoparticles exhibit a high longitudinal relaxivity (r1) due to their small size and the direct exposure of gadolinium ions on the nanoparticle surface to water molecules.[7][8][9] Coated with a hydrophilic polymer like poly(acrylic acid), these nanoparticles are designed to be highly dispersible and stable in aqueous solutions.[7][8] Their mechanism of signal enhancement relies on the intrinsic paramagnetic properties of the gadolinium within the nanoparticle structure.

Mechanism of Action Comparison cluster_0 Gadofosveset Trisodium cluster_1 This compound Nanoparticles GT_injection Intravenous Injection GT_binding Reversible Binding to Serum Albumin GT_injection->GT_binding GT_bloodpool Prolonged Intravascular Residence (Blood-Pool Agent) GT_binding->GT_bloodpool GT_relaxivity Increased T1 Relaxivity GT_bloodpool->GT_relaxivity GT_signal Enhanced T1-weighted Signal in Vasculature GT_relaxivity->GT_signal GC_injection Intravenous Injection GC_distribution Systemic Distribution GC_injection->GC_distribution GC_surface Gd3+ on Nanoparticle Surface Interacts with Water GC_distribution->GC_surface GC_relaxivity High Intrinsic T1 Relaxivity GC_surface->GC_relaxivity GC_signal Enhanced T1-weighted Signal in Tissues GC_relaxivity->GC_signal

A diagram illustrating the distinct mechanisms of action for Gadofosveset Trisodium and this compound Nanoparticles.

Quantitative Data Presentation

The performance of MRI contrast agents is quantitatively assessed primarily by their relaxivity (r1 and r2), which describes their ability to shorten the T1 and T2 relaxation times of water protons. The following tables summarize the key quantitative parameters for gadofosveset trisodium and this compound nanoparticles.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyGadofosveset TrisodiumThis compound Nanoparticles (GHC-1)
Molecular/Particle Size 975.88 g/mol [10]2.3 ± 0.1 nm diameter[7][8]
Structure Linear, ionic molecule[5]Amorphous, poly(acrylic acid) coated nanoparticles[7][8]
Plasma Protein Binding 79.8% to 87.4% (predominantly albumin)[1][11]Not reported, depends on surface coating
Elimination Half-life Distribution: 0.48 ± 0.11 hours; Elimination: 16.3 ± 2.6 hours[1][2]Not established in humans (preclinical)
Excretion Primarily renal (~84-95%), minor fecal (~4.7%)[5][1][11]Biodistribution studies in preclinical models needed
Recommended Dose 0.03 mmol/kg[5]Not established in humans (preclinical)
Table 2: Relaxivity Data
ParameterGadofosveset TrisodiumThis compound Nanoparticles (GHC-1)
r1 Relaxivity (mM⁻¹s⁻¹) 18-20 (at 1.5T in blood)[5]33.4-45.7 (at 0.47T in plasma)[1][11]19 (at 1.5T)[12]9.9 (at 3.0T)[12]34.8 (at 0.55T)[7][8][9]23.4 (at 3T)[9]
r2 Relaxivity (mM⁻¹s⁻¹) Not consistently reported in overview literature40.6 (at 0.55T)[9]
r2/r1 Ratio Not consistently reported in overview literature1.17[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative experimental protocols for the characterization of these two contrast agents.

In Vitro Relaxivity Measurement

This protocol outlines the general steps for determining the r1 and r2 relaxivities of a contrast agent.

In Vitro Relaxivity Measurement Workflow prep Prepare serial dilutions of the contrast agent in the desired medium (e.g., water, plasma) mri Acquire T1 and T2 relaxation time measurements for each sample using an MRI scanner at a specific field strength and temperature prep->mri plot Plot the relaxation rates (1/T1 and 1/T2) as a function of the gadolinium concentration mri->plot calc Calculate the slopes of the linear fits to the data to determine r1 and r2 relaxivities plot->calc

A generalized workflow for the in vitro determination of contrast agent relaxivity.

Methodology Details:

  • Sample Preparation: A stock solution of the gadolinium-based contrast agent is prepared and its concentration is accurately determined. Serial dilutions are then made in the relevant medium (e.g., deionized water, saline, or plasma) to cover a range of concentrations.

  • MRI Acquisition: The samples are placed in a phantom and imaged using an MRI scanner at a controlled temperature (e.g., 37°C). T1 relaxation times are measured using an inversion recovery or saturation recovery pulse sequence with multiple inversion/saturation times. T2 relaxation times are measured using a spin-echo pulse sequence with multiple echo times.

  • Data Analysis: The relaxation times (T1 and T2) are calculated for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay function. The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the gadolinium concentration.

  • Relaxivity Calculation: The r1 and r2 relaxivities are determined from the slope of the linear regression of the R1 and R2 versus concentration plots, respectively.

In Vivo MRI Performance Evaluation (Preclinical)

This protocol describes a typical workflow for assessing the in vivo performance of a novel contrast agent like this compound nanoparticles in an animal model.

Preclinical In Vivo MRI Workflow animal_prep Animal Preparation (e.g., anesthesia, catheter placement) pre_contrast Acquire Pre-contrast T1-weighted MR Images animal_prep->pre_contrast injection Administer Contrast Agent Intravenously at a Defined Dose pre_contrast->injection post_contrast Acquire Post-contrast T1-weighted MR Images at Multiple Time Points injection->post_contrast analysis Image Analysis: - Signal-to-noise ratio (SNR) - Contrast-to-noise ratio (CNR) - Biodistribution post_contrast->analysis

A standard workflow for evaluating the in vivo efficacy of a preclinical MRI contrast agent.

Methodology Details:

  • Animal Model: A suitable animal model (e.g., mouse or rat) is selected based on the research question. The animal is anesthetized and a tail vein catheter is placed for contrast agent administration.

  • Imaging Protocol: The animal is positioned in the MRI scanner. Pre-contrast T1-weighted images of the region of interest are acquired.

  • Contrast Administration: The this compound nanoparticle suspension is injected intravenously at a specific dose.

  • Post-Contrast Imaging: Dynamic or static T1-weighted images are acquired at various time points post-injection to assess the enhancement pattern and duration.

  • Image Analysis: Quantitative analysis is performed by drawing regions of interest (ROIs) on the images to measure the signal intensity in different tissues over time. Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated to quantify the enhancement. Biodistribution can be inferred from the signal enhancement in different organs over time.

Safety and Biocompatibility

Gadofosveset Trisodium: As a clinically approved agent, gadofosveset trisodium underwent extensive preclinical and clinical safety testing.[13][14] Like other gadolinium-based contrast agents, there is a risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal insufficiency.[1][11] Common adverse reactions are generally mild and can include nausea, headache, dizziness, and injection site reactions.[15] The manufacturer discontinued production in 2017 due to commercial reasons, not primarily due to safety concerns beyond those known for the class of GBCAs.

This compound Nanoparticles: The safety and biocompatibility of this compound nanoparticles are currently under investigation in preclinical studies. In one study, no significant cellular or in vivo toxicity was observed for the GHC-1 nanoparticles, suggesting potential for in vivo applications.[7][8] However, comprehensive long-term toxicity studies, including evaluation of gadolinium retention and clearance from the body, are essential before they can be considered for clinical translation. The potential for free gadolinium ion release, a primary toxicity concern for all GBCAs, must be thoroughly characterized.[16]

Conclusion and Future Perspectives

The comparison between gadofosveset trisodium and this compound nanoparticles highlights the evolution of MRI contrast agent development. Gadofosveset trisodium represents a successful, albeit discontinued, approach to enhancing vascular imaging through its blood-pool properties conferred by albumin binding. Its well-documented performance and safety profile provide a valuable benchmark for the field.

This compound nanoparticles, on the other hand, exemplify the potential of nanotechnology to create contrast agents with exceptionally high relaxivity.[7][8][9] Their performance in preclinical studies is promising, suggesting that they could offer significant improvements in image contrast at potentially lower doses. However, the transition from a promising nanomaterial to a clinically viable contrast agent requires rigorous evaluation of their long-term safety, pharmacokinetics, and biodistribution.

For researchers and professionals in drug development, the study of both these agents offers important insights. The story of gadofosveset trisodium underscores the importance of clinical utility and market factors in the lifecycle of a drug. The ongoing research into this compound nanoparticles showcases the exciting possibilities and the stringent safety hurdles that new nanomaterial-based agents must overcome. Future developments will likely focus on optimizing the surface chemistry of such nanoparticles to improve their biocompatibility, targeting capabilities, and clearance from the body.

References

A Comparative Guide to Gadolinium Carbonate Probes for Advanced Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of gadolinium carbonate-based imaging probes against other common alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven comparison to aid in the selection and application of contrast agents for magnetic resonance imaging (MRI).

Introduction to Gadolinium-Based Contrast Agents

Gadolinium-based contrast agents (GBCAs) are widely used in clinical and preclinical MRI to enhance the visibility of tissues and pathologies.[1][2] Their efficacy stems from the paramagnetic nature of the gadolinium (Gd³⁺) ion, which has seven unpaired electrons, the highest number for any element.[3] This property allows it to dramatically shorten the longitudinal relaxation time (T1) of nearby water protons, leading to a brighter signal on T1-weighted images.[3][4]

However, free Gd³⁺ is toxic and must be chelated by an organic ligand to be used safely in vivo.[4][5] Concerns about the long-term stability of some GBCAs and the potential for gadolinium deposition in tissues have spurred the development of new, more stable, and efficient contrast agents, including nanoparticle formulations like this compound probes.[6][7][8]

Performance Comparison of MRI Contrast Agents

The performance of an MRI contrast agent is primarily evaluated based on its relaxivity (r1 and r2), the ratio of r2/r1, its stability, and its safety profile. Longitudinal relaxivity (r1) measures the agent's efficiency in shortening T1, while transverse relaxivity (r2) relates to its effect on T2. For T1-weighted imaging, a high r1 value and a low r2/r1 ratio (ideally close to 1) are desirable for generating a strong positive contrast.[9]

This section compares ultrasmall gadolinium hydrated carbonate nanoparticles (GHC-1) with commercially available GBCAs and other nanoparticle-based and non-gadolinium alternatives.

Contrast Agent Type Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) r2/r1 Ratio Magnetic Field (T) Solvent Key Features & Limitations
Gadolinium Hydrated Carbonate (GHC-1) Nanoparticle34.8 [10]1.17 [10]0.55Aqueous SolutionExceptionally high r1 relaxivity; simple, cost-effective synthesis; low observed toxicity.[10] Data at higher clinical field strengths needed.
Gadoterate (Gd-DOTA) Macrocyclic GBCA3.9[11]~1.21.5Human Whole BloodHigh kinetic and thermodynamic stability; considered one of the safest GBCAs.[5][12] Lower relaxivity compared to nanoparticles.
Gadopentetate (Gd-DTPA) Linear GBCA4.3[11]~1.31.5Human Whole BloodFirst clinically approved GBCA.[13] Lower stability compared to macrocyclic agents, associated with higher risk of gadolinium deposition.[12][14]
Gadobutrol Macrocyclic GBCA4.6[11]~1.41.5Human Whole BloodHigh concentration formulation (1.0 M).[12] High stability.
Gadobenate Linear GBCA6.2[11]~1.51.5Human Whole BloodHigh relaxivity due to partial protein binding.[13] Lower stability than macrocyclic agents.
Gadolinium Oxide (Gd₂O₃) Nanoparticles (PAA-coated) Nanoparticle31.0[15]1.2[15]Not SpecifiedAqueous SolutionHigh r1 relaxivity and biocompatibility.[15]
Ferumoxytol Iron Oxide Nanoparticle19.0 (in plasma)[16]~3.41.5Human PlasmaNon-gadolinium alternative; also used as an iron-deficiency therapeutic. Primarily a T2/T2* agent but has significant T1 effects.[16]
Manganese (Mn)-based Agents (e.g., Mn-PyC3A) Small MoleculeComparable to GBCAsNot SpecifiedNot SpecifiedIn vivoPotential safer alternative to gadolinium due to manganese being an essential element.[17] Clears more rapidly from the body than GBCAs.[17]

Note: Relaxivity values are highly dependent on the experimental conditions, including magnetic field strength, temperature, and the solvent used. The data presented is collated from various sources and should be interpreted with these variables in mind.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of imaging probes. Below are standardized protocols for the synthesis, characterization, and evaluation of this compound nanoparticles.

Protocol 1: Synthesis of Poly(acrylic acid)-Coated this compound Nanoparticles

This protocol is adapted from a one-pot hydrothermal process for ultrasmall gadolinium hydrated carbonate nanoparticles.[10]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Poly(acrylic acid) (PAA, Mw ≈ 2000)

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing GdCl₃·6H₂O (e.g., 0.5 mmol) and PAA (e.g., 0.25 g) in deionized water (e.g., 20 mL).

  • Add urea (e.g., 5 mmol) to the solution. Urea will act as a carbonate source through thermal decomposition.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 120-180°C and maintain the temperature for 4-12 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors.

  • Resuspend the final PAA-coated this compound nanoparticles in deionized water for characterization.

Protocol 2: In Vitro Relaxivity Measurement

This protocol describes the measurement of r1 and r2 relaxivities using a clinical MRI scanner.[11][16][18]

Materials & Equipment:

  • Synthesized this compound nanoparticles

  • Phosphate-buffered saline (PBS) or human serum

  • 0.5 mL or 1.5 mL sample tubes

  • Clinical MRI scanner (e.g., 1.5T or 3T)

  • Appropriate RF coil (e.g., head coil or a dedicated phantom coil)

Procedure:

  • Prepare a stock solution of the this compound nanoparticles of a known concentration in the desired solvent (PBS or serum).

  • Perform serial dilutions to create a series of samples with varying gadolinium concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM). Include a sample of the solvent alone as a control (0 mM).

  • Arrange the sample tubes in a phantom holder and place it in the isocenter of the MRI scanner.

  • Allow the samples to equilibrate to the scanner's ambient temperature or use a temperature-controlled water bath set to 37°C for physiological relevance.

  • T1 Measurement: Acquire data using an inversion recovery spin-echo (IR-SE) or a multi-TR spin-echo sequence. Use a range of inversion times (TIs) for the IR-SE sequence (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

  • T2 Measurement: Acquire data using a multi-echo spin-echo (MESE) sequence with a range of echo times (TEs) (e.g., 10, 20, 30, 40, 60, 80, 120 ms).

  • Data Analysis:

    • For each sample, calculate the T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential decay curves.

    • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot R1 and R2 as a function of the gadolinium concentration.

    • The slopes of the resulting linear plots represent the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.

Protocol 3: In Vivo Tumor Imaging in a Murine Model

This protocol outlines a typical procedure for evaluating the contrast enhancement of this compound probes in a mouse tumor model.[19][20][21][22]

Materials & Equipment:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound nanoparticle solution, sterile-filtered

  • Saline solution (for control)

  • Small animal MRI scanner (e.g., 7T or 9.4T) with an appropriate animal coil

  • Animal monitoring system (respiration, temperature)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 1-2% in oxygen).

  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil's field of view.

  • Acquire pre-contrast T1-weighted images of the tumor region using a spin-echo or gradient-echo sequence.

  • Administer the this compound nanoparticle solution intravenously via the tail vein at a specified dose (e.g., 0.1 mmol Gd/kg body weight).

  • Immediately following injection, acquire a series of dynamic T1-weighted images at multiple time points (e.g., 2, 5, 15, 30, 60, and 120 minutes post-injection).

  • Data Analysis:

    • Define regions of interest (ROIs) in the tumor tissue and a reference tissue (e.g., muscle) on the images from all time points.

    • Measure the average signal intensity within each ROI.

    • Calculate the signal enhancement ratio or the contrast-to-noise ratio (CNR) for the tumor at each time point relative to the pre-contrast images.

    • Compare the enhancement kinetics and peak enhancement of the this compound probe with a commercial GBCA administered to a separate cohort of animals under identical conditions.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Mechanism of T1 Relaxation Enhancement

The fundamental mechanism of action for gadolinium-based contrast agents involves the interaction between the paramagnetic Gd³⁺ ion and surrounding water molecules. This interaction creates fluctuating local magnetic fields that enhance the rate at which water protons return to their equilibrium state, a process known as T1 relaxation.

G Mechanism of T1 Relaxation Enhancement by Gadolinium Probes cluster_0 Gadolinium Probe cluster_1 Biological Environment cluster_2 MRI Process Gd_Probe Gadolinium (Gd³⁺) Probe (e.g., this compound NP) Water Water Molecules (H₂O) in Tissue Gd_Probe->Water Interaction with inner- and outer-sphere water molecules Relaxation T1 Relaxation (Return to Equilibrium) Gd_Probe->Relaxation Accelerates Relaxation Rate (1/T1) Protons Water Protons (¹H) (Randomly Oriented Spins) Water->Protons RF_Pulse RF Pulse Applied Protons->RF_Pulse Excitation Protons Excited (Spins Aligned against B₀) RF_Pulse->Excitation Excitation->Relaxation Signal MR Signal Detected Relaxation->Signal Relaxation->Signal Stronger Signal (Brighter Image)

Caption: T1 relaxation enhancement by gadolinium probes.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for the objective comparison of different contrast agents. This process involves synthesis, in vitro characterization, in vivo imaging, and data analysis.

G Cross-Validation Workflow for MRI Contrast Agents Synthesis Probe Synthesis (e.g., Gd Carbonate NP) InVitro In Vitro Characterization Synthesis->InVitro Alternatives Alternative Probes (Commercial GBCAs, Mn-based, etc.) Alternatives->InVitro Relaxivity Relaxivity Measurement (r1, r2) InVitro->Relaxivity Stability Stability Assay (in Human Serum) InVitro->Stability Toxicity Cytotoxicity Assay (MTT, LDH) InVitro->Toxicity InVivo In Vivo Evaluation (Animal Model) Relaxivity->InVivo Stability->InVivo Toxicity->InVivo Imaging Contrast-Enhanced MRI (Tumor Model) InVivo->Imaging Biodistribution Biodistribution & Clearance InVivo->Biodistribution Histology Histopathology InVivo->Histology Analysis Data Analysis & Comparison Imaging->Analysis Biodistribution->Analysis Histology->Analysis Performance Compare Performance Metrics (Signal Enhancement, CNR) Analysis->Performance Safety Compare Safety Profiles Analysis->Safety Conclusion Conclusion & Publication Performance->Conclusion Safety->Conclusion

Caption: Workflow for cross-validating MRI contrast agents.

Conclusion

Ultrasmall this compound nanoparticles emerge as a highly promising class of T1 contrast agents, demonstrating significantly higher relaxivity in preliminary studies compared to conventional GBCAs.[10] This enhanced efficiency could potentially allow for lower administered doses, thereby reducing the risk of long-term gadolinium retention. The favorable r2/r1 ratio suggests their suitability for producing bright, high-contrast T1-weighted images.

However, further comprehensive studies are required to validate these findings across different magnetic field strengths and in various preclinical disease models. Direct, side-by-side comparisons with a broader range of macrocyclic, linear, and non-gadolinium agents under standardized protocols will be crucial for establishing their definitive advantages and potential for clinical translation. The experimental workflows and comparative data presented in this guide provide a framework for such rigorous validation, aiming to advance the development of safer and more effective contrast agents for the future of diagnostic imaging.

References

A Comparative Guide to Gadolinium Carbonate and Iron Oxide Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of gadolinium carbonate (Gd₂ (CO₃)₃) nanoparticles and iron oxide nanoparticles (IONPs), two prominent classes of nanomaterials used in biomedical research and development. The focus is on their performance as MRI contrast agents and their potential in drug delivery systems. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a clear benchmark of their respective properties and functionalities.

Overview and Clinical Significance

Gadolinium-based contrast agents (GBCAs) have long been the clinical standard for T1-weighted (positive contrast) magnetic resonance imaging (MRI) due to the element's seven unpaired electrons, which provides strong paramagnetic properties.[1] However, concerns over gadolinium deposition in the brain and the risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment have spurred the search for safer alternatives.[2][3][4]

Iron oxide nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), have emerged as a promising substitute.[2][5] Traditionally used as T2-weighted (negative contrast) agents, recent advancements have led to the development of ultra-small IONPs that can also provide T1 contrast, offering a dual-mode imaging capability.[2][4] Iron is a natural component of the human body, and IONPs are metabolized through endogenous pathways, which may offer a superior safety profile.[2][5] This guide evaluates the properties of this compound nanoparticles alongside various formulations of iron oxide nanoparticles to inform material selection in research and drug development.

Comparative Data Presentation

The following tables summarize the key quantitative performance metrics for gadolinium-based and iron oxide nanoparticles based on available literature.

Table 1: Physicochemical and Magnetic Resonance Properties

Parameter Gadolinium-Based Nanoparticles Iron Oxide Nanoparticles (IONPs) Source(s)
Core Material This compound (Gd₂(CO₃)₃), Gadolinium Oxide (Gd₂O₃) Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) [1][6],[7]
Primary Function T1 Contrast Agent (Positive Contrast) Primarily T2 Contrast Agent; T1 Contrast with ultra-small cores (<5nm) [4][8],[3][5]
Longitudinal Relaxivity (r1) ~7.2 - 18.7 s⁻¹mM⁻¹ (Gd-based NPs) ~3.1 - 7.87 s⁻¹mM⁻¹ [1][9],[3][10]
Transverse Relaxivity (r2) ~29.3 - 109.4 s⁻¹mM⁻¹ (Gd-based NPs) ~68 - 182.7 s⁻¹mM⁻¹ [1][9],[3][10]

| r2/r1 Ratio | Low (e.g., ~1.4 - 2.4) | High for T2 agents; Tunable (e.g., ~11-22) for T1 agents |[1][3] |

Note: Relaxivity values are highly dependent on particle size, coating, and the magnetic field strength at which they are measured. The data presented are representative values from different studies.

Table 2: Biocompatibility and Cytotoxicity

Parameter Gadolinium Nanoparticles (Gd-NPs) Iron Oxide Nanoparticles (IONPs) Source(s)
Biocompatibility Concerns over Gd³⁺ ion leakage and long-term tissue accumulation. Generally considered highly biocompatible; iron is metabolized endogenously. [2][3],[5][11]
Cytotoxicity (IC50) Moderate cytotoxicity observed. IC50 = 297 µg/mL (K562 tumor cells); IC50 = 740 µg/mL (MRC-5 normal cells). Low to moderate cytotoxicity. IC50 = 336 µg/mL (K562 tumor cells); IC50 > 1000 µg/mL (MRC-5 normal cells). [12]

| Genotoxicity | No significant DNA damage observed at doses up to 750 µg/mL. | Generally considered non-genotoxic at therapeutic concentrations. |[12],[2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of nanoparticles. Below are representative protocols derived from the literature.

Protocol 1: Synthesis of this compound Nanocrystals

This protocol is based on the reaction crystallization method described by Park et al.[6][13]

  • Materials: Gadolinium chloride (GdCl₃), Ammonium hydrogen carbonate (NH₄HCO₃), Deionized water.

  • Apparatus: Semi-batch crystallizer with an agitator and optional ultrasonic device.

  • Procedure:

    • Prepare aqueous solutions of gadolinium chloride (e.g., 0.003 M) and ammonium hydrogen carbonate (e.g., 0.0045 M).

    • Fill the crystallizer with a working volume of deionized water.

    • Introduce the gadolinium chloride solution into the crystallizer.

    • Feed the ammonium hydrogen carbonate solution into the crystallizer at a controlled rate while maintaining agitation (e.g., 500 rpm).

    • Control the solution pH, as it significantly influences the final crystal size; near-neutral pH tends to produce larger aggregates, while deviation reduces crystal size.

    • For smaller particle sizes, apply ultrasonic energy (e.g., 6 watts) during the reaction to inhibit the aggregation of primary particles.

    • After the reaction is complete, collect the this compound nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors.

    • Dry the final product under vacuum.

Protocol 2: Synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

This protocol outlines a common co-precipitation method for synthesizing SPIONs.[14][15][16]

  • Materials: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), Oleic acid (as a surfactant), Deionized water, Ethanol.

  • Procedure:

    • Prepare an aqueous solution containing a 2:1 molar ratio of FeCl₃ to FeCl₂.

    • Heat the solution to an elevated temperature (e.g., 80-90°C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous mechanical stirring.

    • Rapidly add a base (e.g., ammonium hydroxide) to the solution to induce the co-precipitation of iron oxides. A color change to black indicates the formation of magnetite (Fe₃O₄) nanoparticles.

    • Add a surfactant, such as oleic acid, to coat the nanoparticles in-situ, preventing aggregation and providing stability in non-polar solvents.

    • Maintain the reaction at the elevated temperature for 1-2 hours to allow for crystal growth and stabilization.

    • Cool the mixture to room temperature.

    • Isolate the nanoparticles using a permanent magnet. Discard the supernatant.

    • Wash the nanoparticles multiple times with deionized water and ethanol to remove residual reactants.

    • Dry the oleic acid-coated SPIONs for storage or disperse them in a suitable organic solvent. For aqueous applications, a subsequent ligand exchange step is required to replace oleic acid with a hydrophilic coating.

Visualization of Workflows and Cellular Interactions

Experimental and Cellular Interaction Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for nanoparticle evaluation and the primary mechanisms of cellular uptake.

G cluster_synthesis Phase 1: Synthesis & Coating s1 Precursor Preparation (e.g., GdCl₃, FeCl₃/FeCl₂) s2 Nanoparticle Formation (e.g., Co-precipitation) s1->s2 s3 Surface Coating (e.g., Surfactant, Polymer) s2->s3 c1 Size & Morphology (TEM, DLS) s3->c1 c2 Crystal Structure (XRD) b1 In Vitro Cytotoxicity (MTT Assay) c1->b1 c3 Magnetic Properties (VSM, SQUID) c4 Relaxivity Measurement (MRI Scanner) b2 Cellular Uptake Study (ICP-MS, Confocal) b3 In Vivo Imaging (Animal Models) b4 Biodistribution & Safety (Histology) G np Nanoparticles membrane Cell Membrane np->membrane 1. Binding clathrin_pit Clathrin-Coated Pit membrane->clathrin_pit 2. Invagination vesicle Endocytic Vesicle clathrin_pit->vesicle 3. Scission early_endosome Early Endosome (pH 6.1-6.8) vesicle->early_endosome 4. Trafficking late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation exocytosis Exocytosis early_endosome->exocytosis Recycling lysosome Lysosome (pH 4.5-5.0) Degradation / Ion Release late_endosome->lysosome Fusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Gadolinium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of gadolinium carbonate, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure all necessary personal protective equipment (PPE) is worn and that you are familiar with the appropriate emergency response.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling gadolinium compounds.[1]

Body PartPersonal Protective EquipmentReasoning & Specifications
Respiratory NIOSH-approved particulate respiratorTo prevent the inhalation of fine particles, especially when dust may be generated.[1][2]
Eye Safety glasses with side-shields or chemical safety gogglesTo protect against airborne particles and splashes.[1][2][3][4]
Hand Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[1][2][4][5][6]
Body Laboratory coat or protective work clothingTo prevent contamination of personal clothing.[1][3]

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize dust generation.[2][5][6]

  • Avoid actions that could create dust, such as vigorous shaking or scraping.[1][5][6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3][5][8]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][3][5][8]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]
Ingestion Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[2][3][5][7]
Spill and Leak Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Accidental Release Measures:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.[5][6]

  • Ensure Ventilation: Work in a well-ventilated area.[5][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it should not be released into the environment.[2][5][7]

  • Cleanup:

    • Wear all required PPE.

    • Carefully sweep or scoop up the spilled solid material.[2][4][7] Avoid actions that generate dust.

    • Collect the material in a suitable, closed, and clearly labeled container for disposal.[2][4][5][7]

Step-by-Step Disposal Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Gadolinium is a heavy metal and its waste is often considered hazardous. All waste must be disposed of in accordance with federal, state, and local regulations.[1]

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including used PPE, wipes, and disposable labware, must be collected in a dedicated hazardous waste container.[1]

  • This container should be made of a compatible material, be in good condition, and have a secure lid.

2. Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[4][7]

  • The storage area should be cool, dry, and well-ventilated.[4][7]

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2][4]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[5][7]

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.

Regulatory Context: Heavy Metal Waste

While specific disposal regulations for this compound are not always explicitly detailed, it falls under the category of heavy metal waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] The RCRA establishes a "cradle-to-grave" management system for hazardous waste.[9][11]

The following table shows the RCRA regulatory limits for certain heavy metals, illustrating the stringent controls on this type of waste. Wastes that leach these metals at concentrations exceeding these limits when tested are classified as hazardous.

MetalRCRA Regulatory Limit (mg/L)
Arsenic5.0
Barium100.0
Cadmium1.0
Chromium5.0
Lead5.0
Mercury0.2
Selenium1.0
Silver5.0
Source: Hazardous Waste Experts, 2024[11]
Disposal Workflow Diagram

The following diagram outlines the key decision points and steps in the this compound disposal process.

GadoliniumCarbonateDisposal start Start: this compound Waste Generation ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_check segregate 2. Segregate Waste (Solid Waste, Contaminated PPE, etc.) ppe_check->segregate container 3. Place in a Dedicated Hazardous Waste Container segregate->container seal_label 4. Securely Seal and Label Container ('Hazardous Waste', Chemical Name) container->seal_label storage 5. Store in a Designated, Secure, and Ventilated Area seal_label->storage contact_ehs 6. Contact Professional Waste Disposal Service / EHS storage->contact_ehs documentation 7. Document Waste for Pickup (Manifest, Logbook) contact_ehs->documentation end End: Proper Disposal by Licensed Vendor documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Gadolinium Carbonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Gadolinium carbonate, ensuring operational integrity and personnel safety.

Immediate Safety and Handling Protocols

This compound is a water-insoluble source of gadolinium that requires careful handling to mitigate potential risks. While some safety data sheets (SDS) do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate it can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Use Cases
Eye Protection Safety glasses with side-shields or chemical safety gogglesShould conform to EN166 or OSHA 29 CFR 1910.133 standards.[5] Essential for all handling procedures to protect against dust particles.
Skin Protection Impermeable gloves (e.g., nitrile) and protective clothingGloves should be inspected before use and disposed of properly after handling.[6] Protective clothing is necessary to prevent skin contact.[7]
Respiratory Protection NIOSH-approved dust respirator or air-purifying respirator with particle filterRequired when permissible exposure levels are exceeded, or when dust formation is likely.[1][7] Use in well-ventilated areas.[2][6]
Exposure Limits

It is important to note that specific occupational exposure limits for this compound have not been established by OSHA or ACGIH.[7]

Regulatory Body Exposure Limit (TWA)
OSHA (PEL) Not Established
ACGIH (TLV) Not Established

Operational Workflow for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

Operational Workflow for Handling this compound Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_step1 Inspect container for damage receiving_step2 Verify label and SDS receiving_step1->receiving_step2 storage_step1 Store in a cool, dry, well-ventilated area receiving_step2->storage_step1 Store storage_step2 Keep container tightly closed storage_step1->storage_step2 storage_step3 Store away from incompatible materials (e.g., acids) storage_step2->storage_step3 handling_step1 Don appropriate PPE storage_step3->handling_step1 Prepare for use handling_step2 Handle in a well-ventilated area or fume hood handling_step1->handling_step2 handling_step3 Avoid dust formation handling_step2->handling_step3 handling_step4 Use non-sparking tools handling_step3->handling_step4 disposal_step1 Collect waste in a suitable, closed container handling_step4->disposal_step1 Generate waste disposal_step2 Dispose of as unused product via a licensed professional waste disposal service disposal_step1->disposal_step2 disposal_step3 Follow all federal, state, and local regulations disposal_step2->disposal_step3 PPE Selection for this compound PPE Selection for this compound start Start: Handling this compound decision1 Is there a potential for dust generation? start->decision1 process1 Minimum PPE: - Safety glasses with side-shields - Impermeable gloves - Lab coat decision1->process1 No process2 Enhanced PPE: - Chemical safety goggles - Impermeable gloves - Lab coat - NIOSH-approved respirator decision1->process2 Yes end Proceed with handling process1->end process2->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium carbonate
Reactant of Route 2
Gadolinium carbonate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。